2-Amino-6-chloro-4-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-chloro-4-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLMSPNQBKSXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62625-14-3 (mono-hydrochloride) | |
| Record name | 2-Amino-6-chloro-4-nitrophenol | |
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DSSTOX Substance ID |
DTXSID9043855 | |
| Record name | 2-Amino-6-chloro-4-nitrophenol | |
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Molecular Weight |
188.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-6-chloro-4-nitrophenol hydrochloride appears as a brown powder. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | 2-AMINO-6-CHLORO-4-NITROPHENOL HYDROCHLORIDE | |
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Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | 2-AMINO-6-CHLORO-4-NITROPHENOL HYDROCHLORIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
62625-14-3, 6358-09-4 | |
| Record name | 2-AMINO-6-CHLORO-4-NITROPHENOL HYDROCHLORIDE | |
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| Record name | 2-Amino-6-chloro-4-nitrophenol | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Amino-6-chloro-4-nitrophenol | |
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| Record name | Phenol, 2-amino-6-chloro-4-nitro- | |
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| Record name | 2-Amino-6-chloro-4-nitrophenol | |
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| Record name | 2-amino-6-chloro-4-nitrophenol | |
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| Record name | 2-amino-6-chloro-4-nitrophenol monohydrochloride | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-6-CHLORO-4-NITROPHENOL | |
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Melting Point |
Decomposes (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | 2-AMINO-6-CHLORO-4-NITROPHENOL HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19764 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of 2-Amino-6-chloro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chloro-4-nitrophenol is a substituted aromatic compound with the chemical formula C₆H₅ClN₂O₃. It is characterized by the presence of an amino group, a chloro group, and a nitro group attached to a phenol (B47542) backbone. This unique combination of functional groups imparts specific chemical reactivity and properties to the molecule, making it a subject of interest in various chemical and toxicological studies. Primarily, it is known for its application as a direct dye in semi-permanent and permanent hair coloring formulations.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety profile, tailored for a scientific audience.
Chemical and Physical Properties
This compound is a dull yellow to brown powder or appears as yellow crystals.[1][3] Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClN₂O₃ | [4] |
| Molecular Weight | 188.57 g/mol | [5] |
| CAS Number | 6358-09-4 | [6] |
| Appearance | Dull yellow to brown powder/yellow crystals | [1][3] |
| Melting Point | 158-162.5 °C | [3] |
| Boiling Point | 358.7 ± 42.0 °C (Predicted) | [3] |
| Density | 1.655 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 5.20 ± 0.44 (Predicted) | [3] |
| LogP | 1.80 | [7] |
| Water Solubility | 450 mg/L at 25 °C | [7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.0 - 8.0 | d, s |
| -NH₂ | Variable | br s |
| -OH | Variable | br s |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C-OH | 145 - 160 |
| C-NH₂ | 130 - 145 |
| C-Cl | 110 - 130 |
| C-NO₂ | 140 - 155 |
| Aromatic C-H | 110 - 130 |
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (188.57 g/mol ). Due to the presence of chlorine, a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak is expected. Fragmentation would likely involve the loss of the nitro group (-NO₂, 46 Da), the amino group (-NH₂, 16 Da), and potentially the chloro group (-Cl, 35/37 Da).
Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 188/190 | [M]⁺ |
| 142/144 | [M - NO₂]⁺ |
| 172/174 | [M - NH₂]⁺ |
| 153 | [M - Cl]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands for its functional groups.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (phenol) | 3200-3600 (broad) |
| N-H stretch (amine) | 3300-3500 |
| C=C stretch (aromatic) | 1450-1600 |
| N-O stretch (nitro) | 1500-1550 (asymmetric), 1300-1370 (symmetric) |
| C-Cl stretch | 600-800 |
Synthesis and Reactivity
Synthesis
A primary method for the synthesis of this compound is through the electrophilic nitration of 2-amino-6-chlorophenol (B183061).[6] The hydroxyl and amino groups are strongly activating and ortho-, para-directing, while the chlorine atom is a deactivating ortho-, para-director. The combined effect of these substituents directs the incoming nitro group to the position para to the hydroxyl group.[6]
Another synthetic route involves the nucleophilic aromatic substitution of a suitable dichloronitrophenol derivative with ammonia.[6]
Caption: A generalized workflow for the synthesis and purification of this compound.
Reactivity
The reactivity of this compound is governed by its functional groups:
-
Amino Group (-NH₂): The amino group can undergo typical reactions of aromatic amines, such as acylation. For example, it reacts with acetic anhydride (B1165640) in acetic acid to form the corresponding acetamide.[1]
-
Nitro Group (-NO₂): The nitro group is susceptible to reduction. Catalytic hydrogenation using a palladium-on-carbon catalyst can selectively reduce the nitro group to an amino group, yielding 2,4-diamino-6-chlorophenol.[6] Other reducing agents like tin(II) chloride or iron in an acidic medium are also effective.[6]
-
Aromatic Ring: The electron-withdrawing nitro group and the chloro atom, along with the electron-donating amino and hydroxyl groups, influence the reactivity of the aromatic ring towards further electrophilic or nucleophilic substitution. The chlorine atom can be displaced by a strong nucleophile under forcing conditions. For instance, reaction with a 10% aqueous sodium hydroxide (B78521) solution at 80°C for two hours results in the formation of 2-Amino-4-nitrophenol-6-ol with a 72% yield.[6]
Experimental Protocols
Synthesis of this compound via Nitration of 2-Amino-6-chlorophenol
Materials:
-
2-Amino-6-chlorophenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Ethanol
-
Water
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 2-amino-6-chlorophenol in concentrated sulfuric acid at a low temperature (0-5 °C) using an ice bath.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the low temperature and stirring vigorously.
-
After the addition is complete, continue stirring at the same temperature for a specified period to ensure the reaction goes to completion.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the crude product, wash it with cold water until the washings are neutral, and then dry it.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Collect the purified crystals by filtration and dry them under vacuum.
Reduction of the Nitro Group of this compound
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Reflux the reaction mixture with stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and neutralize it with a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 2,4-diamino-6-chlorophenol.
-
Purify the product by column chromatography or recrystallization if necessary.
Caption: A generalized experimental workflow for a chemical reaction and subsequent purification.
Biological Activity and Toxicology
Extensive searches for the involvement of this compound in specific cellular signaling pathways did not yield any results. Its biological effects are primarily studied in the context of toxicology.
-
Acute Toxicity: The oral LD50 in rats is reported to be greater than 2000 mg/kg body weight, indicating low acute oral toxicity.[10]
-
Skin Sensitization: this compound is a known skin sensitizer.[7]
-
Genotoxicity: In vitro studies have shown some positive results for mutagenicity in certain bacterial strains (Ames test).[10]
-
Carcinogenicity: There is no conclusive evidence to classify this compound as a carcinogen.[10]
Due to its use in hair dyes, the safety of this compound has been reviewed by regulatory bodies. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that it is safe for use in hair dye formulations at concentrations up to 2.0%.[2]
Applications
The primary application of this compound is as a direct dye in semi-permanent and permanent hair coloring products.[1][2] It imparts color to the hair without the need for an oxidative process, although it can also be used in oxidative hair dye formulations.[2] In pharmaceutical research, it may be used as a building block for the synthesis of more complex molecules.[]
Conclusion
This compound is a well-characterized substituted phenol with established synthetic routes and a understood reactivity profile. Its properties are largely dictated by the interplay of its amino, chloro, nitro, and hydroxyl functional groups. While its primary commercial application is in the cosmetics industry as a hair dye, its chemical structure makes it a potentially useful intermediate in organic synthesis. The available toxicological data indicate a need for careful handling due to its skin sensitization properties. Further research could explore its potential as a scaffold for the development of novel compounds with biological activity, although currently, there is no evidence of its direct involvement in specific signaling pathways.
References
- 1. EP0376047A1 - this compound derivatives, process for their preparation and hair dyeing agent containing the same - Google Patents [patents.google.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C6H5ClN2O3 | CID 4679699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 6358-09-4 | Benchchem [benchchem.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. web.pdx.edu [web.pdx.edu]
- 9. bhu.ac.in [bhu.ac.in]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
Synthesis of 2-Amino-6-chloro-4-nitrophenol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for 2-Amino-6-chloro-4-nitrophenol, a key intermediate in the production of dyes and pigments, and a compound of interest in pharmaceutical and agrochemical research. While several synthetic routes have been proposed, this paper will focus on the most chemically plausible and frequently cited methods, offering detailed (where available) or illustrative experimental protocols.
Core Synthesis Pathways
Two principal synthetic routes for this compound have been identified in the chemical literature:
-
Electrophilic Nitration of 2-Amino-6-chlorophenol (B183061): This is considered the most direct and primary method for the synthesis of the target compound.
-
Nucleophilic Aromatic Substitution on 2,6-dichloro-4-nitrophenol (B181596): This pathway involves the reaction of a dichloro-nitrophenol derivative with ammonia (B1221849) at elevated temperatures and pressures.
This guide will now delve into the specifics of each of these pathways.
Pathway 1: Electrophilic Nitration of 2-Amino-6-chlorophenol
The direct nitration of 2-amino-6-chlorophenol is a theoretically straightforward approach to the synthesis of this compound. The existing amino and hydroxyl groups on the benzene (B151609) ring are strong activating groups and are ortho-, para-directing. The chloro group is a deactivating group but is also ortho-, para-directing. The combined directing effects of these substituents favor the introduction of the nitro group at the C4 position, which is para to the hydroxyl group and ortho to the amino group.
Experimental Protocol
Materials:
-
2-Amino-6-chlorophenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate solution (saturated)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of 2-Amino-6-chlorophenol in 50 mL of concentrated sulfuric acid. The dissolution should be carried out in an ice bath to maintain a temperature below 10 °C.
-
Prepare the nitrating mixture by slowly adding 1.2 equivalents of concentrated nitric acid to a cooled, stirred portion of concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 2-Amino-6-chlorophenol, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir for an additional 2-3 hours at 0-5 °C.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product is collected by vacuum filtration and washed with cold deionized water until the washings are neutral.
-
The crude product is then washed with a cold, saturated solution of sodium bicarbonate to remove any acidic impurities, followed by a final wash with cold deionized water.
-
The product is dried in a vacuum oven at 50-60 °C.
Quantitative Data
As no specific literature with quantitative data for this reaction was identified, the following table is illustrative of the data that should be collected and presented.
| Parameter | Value |
| Starting Material | 2-Amino-6-chlorophenol |
| Molar Ratio (Substrate:Nitrating Agent) | 1:1.2 |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 3 hours |
| Yield | Not Reported |
| Purity | Not Reported |
Pathway Diagram
Caption: Nitration of 2-Amino-6-chlorophenol.
Pathway 2: Nucleophilic Aromatic Substitution
This pathway involves the reaction of 2,6-dichloro-4-nitrophenol with ammonia. The strong electron-withdrawing nitro group at the para-position and the chloro group at the ortho-position activate the chlorine atom at the C6 position for nucleophilic attack by ammonia. This reaction typically requires elevated temperature and pressure to proceed efficiently.
Experimental Protocol
Materials:
-
2,6-dichloro-4-nitrophenol
-
Aqueous Ammonia (28-30%)
-
Copper(II) Sulfate (optional, as a catalyst)
Procedure:
-
A high-pressure autoclave is charged with 10.0 g of 2,6-dichloro-4-nitrophenol, a significant molar excess of aqueous ammonia, and a catalytic amount of copper(II) sulfate.
-
The autoclave is sealed and heated to a temperature in the range of 150-200 °C. The pressure will increase significantly due to the heating of the aqueous ammonia.
-
The reaction is maintained at this temperature for several hours, with stirring.
-
After the reaction is complete, the autoclave is cooled to room temperature, and the excess ammonia is carefully vented.
-
The reaction mixture is transferred to a beaker, and the product is precipitated by acidification with a mineral acid (e.g., HCl).
-
The precipitated product is collected by filtration, washed with water, and dried.
Quantitative Data
While a specific yield for the ammonolysis of 2,6-dichloro-4-nitrophenol is not reported, a related reaction involving the substitution of a chloro group with a hydroxyl group using 10% aqueous sodium hydroxide (B78521) at 80°C for two hours resulted in a 72% yield of the corresponding product.[1] This suggests that nucleophilic aromatic substitution on this substrate is a viable synthetic strategy.
| Parameter | Value |
| Starting Material | 2,6-dichloro-4-nitrophenol |
| Reagent | Aqueous Ammonia |
| Reaction Temperature | 150-200 °C (Illustrative) |
| Reaction Time | Several hours (Illustrative) |
| Yield | Not Reported |
| Purity | Not Reported |
Pathway Diagram
Caption: Ammonolysis of 2,6-dichloro-4-nitrophenol.
Conclusion
The synthesis of this compound is primarily approached through two main pathways: the electrophilic nitration of 2-amino-6-chlorophenol and the nucleophilic aromatic substitution of 2,6-dichloro-4-nitrophenol with ammonia. While both routes are chemically sound, a notable lack of detailed, published experimental protocols with quantitative data presents a challenge for researchers. The information provided in this whitepaper is based on the available literature and established principles of organic synthesis. Further research and process development are required to establish optimized and well-characterized procedures for the synthesis of this important chemical intermediate. Researchers are encouraged to use the illustrative protocols provided as a starting point for their own investigations.
References
A Comprehensive Technical Guide to 2-Amino-6-chloro-4-nitrophenol (CAS: 6358-09-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-Amino-6-chloro-4-nitrophenol, a substituted aromatic compound with significant applications in the chemical industry, particularly as a dye intermediate. This document collates essential physicochemical data, detailed experimental protocols for its synthesis, spectroscopic information, and an examination of its chemical reactivity. Furthermore, it explores relevant biological pathways through the lens of microbial degradation of structurally similar compounds, offering insights for environmental and toxicological studies.
Physicochemical Properties
This compound is an orange, fine-grained, powdered solid.[1][2] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅ClN₂O₃ | [3][4][5] |
| Molecular Weight | 188.57 g/mol | [3][4][6] |
| Appearance | Orange solid | [7] |
| Melting Point | 158-164 °C | [3][7] |
| Boiling Point (Predicted) | 358.7 ± 42.0 °C | [3] |
| Density (Predicted) | 1.655 ± 0.06 g/cm³ | [3] |
| Water Solubility | 450 mg/L at 25°C | [3] |
| logP (o/w) | 1.530 | [8] |
| pKa (Predicted) | 5.20 ± 0.44 | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established pathways in organic chemistry, primarily involving electrophilic aromatic substitution or nucleophilic aromatic substitution.
Synthesis via Nitration of 2-Amino-6-chlorophenol (B183061)
A primary and direct method for the synthesis of this compound is the electrophilic nitration of 2-amino-6-chlorophenol.[6] In this reaction, the benzene (B151609) ring is activated by the strong ortho-, para-directing effects of the hydroxyl (-OH) and amino (-NH₂) groups. The presence of the deactivating, yet ortho-, para-directing chlorine atom, combined with the activating groups, directs the incoming nitro group (-NO₂) to the position para to the hydroxyl group and ortho to the amino group.[6]
Experimental Protocol:
Materials:
-
2-amino-6-chlorophenol
-
Nitric acid (concentrated)
-
Sulfuric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Distilled water
-
Ethanol (B145695) or methanol (B129727) for recrystallization
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and water in an ice bath.
-
Slowly add 2-amino-6-chlorophenol to the cooled acid solution while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-amino-6-chlorophenol, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period to ensure complete reaction.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the precipitate and wash with cold water until the washings are neutral.
-
Neutralize any remaining acid by washing the crude product with a saturated sodium bicarbonate solution.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or methanol.
-
Dry the purified product under vacuum.
Logical Workflow for Synthesis via Nitration:
Caption: Synthesis workflow for this compound via nitration.
Synthesis via Nucleophilic Aromatic Substitution
Another synthetic route involves the reaction of a suitable chloronitrophenol derivative with ammonia.[6] For the synthesis of this compound, a logical starting material would be 2,6-dichloro-4-nitrophenol. The strong electron-withdrawing nitro group at the para-position and the chloro group at the ortho-position activate the chlorine atom at the 6-position for nucleophilic attack by ammonia.[6] This reaction typically requires elevated temperature and pressure.
Spectroscopic Data
Spectroscopic methods are crucial for the structural elucidation and purity assessment of this compound.
| Spectroscopic Data | Observed Features |
| ¹H NMR | Aromatic protons would exhibit characteristic shifts and coupling patterns. The protons of the amino and hydroxyl groups would appear as broad singlets, with their chemical shifts being solvent-dependent. |
| ¹³C NMR | The spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. |
| IR Spectroscopy | Characteristic absorption bands would be observed for the N-H stretching of the amino group, O-H stretching of the hydroxyl group, C=C stretching of the aromatic ring, and the asymmetric and symmetric stretching of the nitro group. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (188.57 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom. |
Chemical Reactivity and Applications
The reactivity of this compound is dictated by its functional groups: the amino, chloro, nitro, and hydroxyl groups attached to the aromatic ring.
-
Amino Group: The amino group can undergo typical reactions of aromatic amines, such as acylation.[6]
-
Nitro Group: The nitro group is susceptible to reduction. Catalytic hydrogenation or reduction with agents like tin(II) chloride can selectively reduce the nitro group to an amino group, which is a key transformation for producing dye intermediates.[6]
-
Chloro Group: The chlorine atom can be displaced through nucleophilic aromatic substitution, although this may require harsh reaction conditions depending on the nucleophile.[6]
The primary application of this compound is in the cosmetics industry, where it is used as a component in hair dye formulations.[4][5] It can be used in both semi-permanent and permanent (oxidative) hair dyes.[2] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in hair dye formulations at concentrations up to 2.0%.[2]
Biological Pathways: Microbial Degradation of a Related Compound
While this compound is not known to be directly involved in specific signaling pathways within drug development, understanding its environmental fate and potential for biodegradation is crucial. Research on the microbial degradation of the structurally similar compound, 2-chloro-4-nitrophenol (B164951) (2C4NP), provides a valuable model for a potential biological pathway.
Several bacterial strains have been shown to degrade 2C4NP. For instance, Arthrobacter sp. SJCon and Burkholderia sp. RKJ 800 can utilize 2C4NP as a sole source of carbon and energy. The degradation pathway often involves the initial removal of the nitro group, followed by dehalogenation and ring cleavage.
Proposed Degradation Pathway of 2-chloro-4-nitrophenol:
Caption: Microbial degradation pathway of 2-chloro-4-nitrophenol.
This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with or investigating this compound. The compiled data and experimental insights are intended to facilitate further research and application of this important chemical compound.
References
- 1. This compound | C6H5ClN2O3 | CID 4679699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0376047A1 - this compound derivatives, process for their preparation and hair dyeing agent containing the same - Google Patents [patents.google.com]
- 4. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. This compound | 6358-09-4 | Benchchem [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]
physical properties of 2-Amino-6-chloro-4-nitrophenol
An In-depth Technical Guide to the Physical Properties of 2-Amino-6-chloro-4-nitrophenol
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 6358-09-4), a compound of interest in various chemical and cosmetic applications, notably as a component in hair dye formulations.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science.
Chemical Identity
-
Synonyms: 6-Chloro-4-nitro-2-aminophenol, 3-Chloro-2-hydroxy-5-nitroaniline[3][5]
-
CAS Number: 6358-09-4[1]
Tabulated Physical and Chemical Properties
The following table summarizes the key quantitative physical and chemical data for this compound.
| Property | Value | Source(s) |
| Appearance | Dull yellow to orange-brown granular powder/crystals | [1][2][6] |
| Melting Point | 158 - 163 °C | [1][7][8] |
| Boiling Point | 358.7 ± 42.0 °C (Predicted) | [1][7] |
| Decomposition Temperature | Begins at 170 °C | [8] |
| Density | 1.655 ± 0.06 g/cm³ (Predicted) | [1][7] |
| Water Solubility | 450 mg/L (0.045%) at 25 °C | [1][8] |
| Partition Coefficient (Log Pₒ/w) | 1.80 | [8] |
| Vapor Pressure | < 1.44 mPa at 20 °C | [8] |
| pKa | 5.20 ± 0.44 (Predicted) | [1] |
| Bulk Density | 460 - 600 g/L | [6] |
Experimental Protocols
Detailed experimental procedures for determining the physical properties of chemical compounds are standardized. While specific reports for this compound are often proprietary, the methodologies generally follow established guidelines, such as those from the OECD or EU.
Melting Point Determination (Capillary Method - Ref: EU A.1[8])
The melting point is determined using the capillary method. A small, powdered sample of this compound is packed into a thin-walled capillary tube. The tube is placed in a heated block or oil bath, and the temperature is raised at a slow, controlled rate. The temperature range from the point at which the substance first begins to melt to when it becomes completely liquid is recorded as the melting point range.
Solubility in Water (Flask Method - Ref: EU A.6)
The flask method is commonly used to determine the water solubility of a substance. An excess amount of this compound is added to a known volume of distilled water in a flask. The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). After equilibrium, the suspension is filtered to remove undissolved solid. The concentration of the compound in the clear aqueous solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to give the solubility value.[8]
Partition Coefficient (Log Pₒ/w) Determination (Shake Flask Method)
The n-octanol/water partition coefficient (Log P) is a measure of a compound's lipophilicity. In the shake flask method, a small amount of the compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other. The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached. The phases are then separated, and the concentration of this compound in both the n-octanol and water layers is measured, typically by UV-Vis spectroscopy or HPLC. The partition coefficient (P) is the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase, and Log P is its base-10 logarithm.[8]
Synthesis and Reactivity Visualization
The chemical behavior and synthesis of this compound are dictated by its functional groups: an amino group, a hydroxyl group, a chloro group, and a nitro group attached to a benzene (B151609) ring.
Synthetic Pathway Workflow
One established method for synthesizing this compound is through the electrophilic nitration of 2-amino-6-chlorophenol. The strong activating and ortho-, para-directing effects of the hydroxyl and amino groups guide the incoming nitro group to the C4 position, which is para to the hydroxyl group.[9]
References
- 1. This compound CAS#: 6358-09-4 [m.chemicalbook.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. This compound | C6H5ClN2O3 | CID 4679699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-chloro-6-nitrophenol | C6H5ClN2O3 | CID 4348294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. jayorganics.com [jayorganics.com]
- 7. This compound | 6358-09-4 [chemicalbook.com]
- 8. ec.europa.eu [ec.europa.eu]
- 9. This compound | 6358-09-4 | Benchchem [benchchem.com]
An In-depth Technical Guide to 2-Amino-6-chloro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 2-Amino-6-chloro-4-nitrophenol. This compound, a substituted nitrophenol, is of significant interest in various industrial applications, most notably as a component in hair dye formulations. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its chemical characteristics and methodologies for its study. All quantitative data is presented in structured tables, and a representative synthesis pathway is visualized.
Molecular Structure and Identification
This compound is an aromatic organic compound characterized by a phenol (B47542) ring substituted with an amino group, a chlorine atom, and a nitro group. The specific arrangement of these functional groups dictates its chemical reactivity and physical properties.
The molecular structure is as follows:
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 6358-09-4[1][2] |
| Molecular Formula | C6H5ClN2O3[3] |
| Molecular Weight | 188.57 g/mol [1][2] |
| InChI Key | TWLMSPNQBKSXOP-UHFFFAOYSA-N[2] |
| SMILES | Nc1cc(cc(Cl)c1O)--INVALID-LINK--=O |
| Synonyms | 6-chloro-4-nitro-2-aminophenol, 3-Chloro-2-hydroxy-5-nitroaniline[1][3] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application.
| Property | Value |
| Appearance | Yellow crystals or an orange-yellow, fine-grained powder[4] |
| Melting Point | 158-162.5 °C |
| Boiling Point | 358.7 ± 42.0 °C (Predicted) |
| Density | 1.655 ± 0.06 g/cm³ (Predicted) |
| pKa | Approximately 8.2[2] |
| Solubility | Poorly soluble in water |
Synthesis
The synthesis of this compound can be achieved through several pathways. The two primary methods involve the nitration of a substituted phenol or the nucleophilic aromatic substitution of a di-substituted nitrobenzene.
A representative synthesis workflow is illustrated below:
Experimental Protocol: Nitration of 2-Amino-6-chlorophenol (Illustrative)
Materials:
-
2-Amino-6-chlorophenol
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
In a flask submerged in an ice bath, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid to a solution of 2-amino-6-chlorophenol in a suitable solvent.
-
Maintain the reaction temperature below 10°C with constant stirring.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralize the acidic solution with a sodium bicarbonate solution.
-
Filter the crude product and wash with cold water.
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Table of Spectroscopic Data:
| Spectroscopic Technique | Key Data Points | Source |
| ¹H NMR | Data available, specific shifts depend on solvent. | PubChem[1], SpectraBase[5] |
| ¹³C NMR | Data available, specific shifts depend on solvent. | PubChem[1], SpectraBase[5] |
| IR Spectroscopy | Characteristic peaks for -OH, -NH₂, -NO₂, and C-Cl bonds. | PubChem[1] |
| Mass Spectrometry | Molecular Ion Peak (M+) expected at m/z 188. | Benchchem[2] |
Applications
The primary application of this compound is in the cosmetics industry as a component of hair dye formulations. It is used in both semi-permanent and permanent (oxidative) hair coloring products.[4] In these formulations, it acts as a direct dye, imparting color to the hair. The final color depends on the other ingredients in the dye preparation and the initial hair color.
Safety and Toxicology
Toxicological studies have been conducted to assess the safety of this compound for its use in cosmetic products. It has been found to be poorly absorbed through the skin.[4] Subchronic oral studies have determined a no-observable-adverse-effect level (NOAEL).[4] It is considered safe for use in hair dye formulations at concentrations up to 2.0%.[1]
Conclusion
This compound is a well-characterized compound with a specific molecular structure that lends itself to applications in the dye industry. This guide has provided a detailed overview of its key properties, synthesis, and analytical data. The information presented here is intended to support further research and development involving this compound. Researchers are encouraged to consult the cited literature for more detailed experimental procedures and safety information.
References
An In-depth Technical Guide to the Synthesis of 2-Amino-6-chloro-4-nitrophenol from 2-amino-6-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-amino-6-chloro-4-nitrophenol, a valuable intermediate in the pharmaceutical and dye industries. The primary focus of this document is the direct electrophilic nitration of 2-amino-6-chlorophenol (B183061).
Introduction
This compound is a substituted aromatic compound with significant applications in chemical synthesis. Its molecular structure, featuring amino, chloro, hydroxyl, and nitro functional groups, makes it a versatile precursor for the development of various target molecules. The synthesis of this compound is primarily achieved through the electrophilic nitration of 2-amino-6-chlorophenol. This guide details the reaction mechanism, experimental protocol, and key considerations for this synthetic transformation.
Reaction Pathway and Mechanism
The synthesis of this compound from 2-amino-6-chlorophenol is an electrophilic aromatic substitution reaction. The benzene (B151609) ring of the starting material is activated by the strong ortho-, para-directing effects of the hydroxyl (-OH) and amino (-NH2) groups. The chlorine atom (-Cl) is also an ortho-, para-director but is a deactivating group. The cumulative effect of these substituents directs the incoming electrophile, the nitronium ion (NO2+), to the C4 position, which is para to the hydroxyl group and ortho to the amino group.[1]
The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion.
Reaction Scheme:
The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and the formation of undesired byproducts.[1]
Experimental Protocol
This protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 2-amino-6-chlorophenol | Reagent | Sigma-Aldrich |
| Concentrated Sulfuric Acid (98%) | ACS | Fisher Scientific |
| Concentrated Nitric Acid (70%) | ACS | VWR |
| Crushed Ice | - | - |
| Deionized Water | - | - |
| Ethanol | Reagent | Pharmco |
| Sodium Bicarbonate | ACS | J.T. Baker |
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and flask
-
Vacuum source
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully add 15 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 0°C. Slowly, with continuous stirring, add 5.0 mL of concentrated nitric acid to the cold sulfuric acid. Keep this nitrating mixture in the ice bath until use.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g of 2-amino-6-chlorophenol in 50 mL of concentrated sulfuric acid. Cool the solution to between -5°C and 0°C using an ice-salt bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-amino-6-chlorophenol over a period of 45-60 minutes. It is crucial to maintain the internal reaction temperature below 5°C throughout the addition to minimize the formation of byproducts.
-
Reaction Completion: After the complete addition of the nitrating mixture, continue to stir the reaction mixture at 0-5°C for an additional 2 hours.
-
Work-up: Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice with vigorous stirring. A yellow-orange precipitate of the crude product will form.
-
Isolation: Allow the ice to melt completely. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus (B1172312) paper.
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored with impurities, a small amount of activated charcoal can be added, and the solution hot-filtered. Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to complete crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 2-amino-6-chlorophenol | C₆H₆ClNO | 143.57 | 95-85-2 |
| This compound | C₆H₅ClN₂O₃ | 188.57 | 6358-09-4 |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value |
| Molar Ratio (Starting Material:HNO₃) | ~1:1.2 |
| Reaction Temperature | -5°C to 5°C |
| Reaction Time | 2 hours |
| Expected Yield | 70-80% |
| Appearance | Orange-yellow fine powder/crystals |
| Melting Point | 159-163 °C |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of electrophilic nitration of 2-amino-6-chlorophenol.
Safety Considerations
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic and has the potential for a runaway reaction if the temperature is not controlled. Ensure efficient cooling and slow addition of the nitrating mixture.
-
Always add acid to water, never the other way around, when preparing aqueous solutions. In this protocol, nitric acid is added to sulfuric acid, which should be done slowly and with cooling.
Conclusion
The direct nitration of 2-amino-6-chlorophenol provides an effective route to this compound. Careful control of the reaction conditions, particularly temperature, is paramount to ensure a high yield and purity of the desired product. The protocol provided in this guide serves as a foundational method for the laboratory-scale synthesis of this important chemical intermediate. Further optimization may be required for scale-up operations.
References
An In-depth Technical Guide to the Electrophilic Nitration of 2-Amino-6-chlorophenol
Abstract
This technical guide provides a comprehensive overview of the electrophilic nitration of 2-amino-6-chlorophenol (B183061), a key reaction for the synthesis of valuable chemical intermediates. The document details the underlying reaction mechanism, principles of regioselectivity, experimental considerations, and potential challenges. Detailed experimental protocols, quantitative data, and process visualizations are included to support researchers in the practical application and optimization of this synthesis.
Introduction
The electrophilic nitration of substituted phenols is a fundamental reaction in organic synthesis, yielding nitrophenol derivatives that are crucial precursors for pharmaceuticals, dyes, and other fine chemicals. 2-Amino-6-chlorophenol is a disubstituted phenol (B47542) whose electronic properties make it a compelling substrate for electrophilic aromatic substitution. The strategic introduction of a nitro group onto this scaffold leads to the formation of 2-amino-6-chloro-4-nitrophenol, a versatile intermediate for further chemical elaboration.[1] This guide will explore the core principles and practical execution of this important transformation.
Reaction Core: Mechanism and Regioselectivity
The nitration of 2-amino-6-chlorophenol is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The process involves the attack of an electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring.[2][3]
Generation of the Electrophile
The nitronium ion is typically generated in situ by the reaction of a nitrating agent, such as nitric acid (HNO₃), with a strong acid, commonly sulfuric acid (H₂SO₄).[4] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
Electrophilic Attack and the Sigma Complex
The reaction proceeds in two main steps. First, the π-electron system of the phenol ring acts as a nucleophile, attacking the nitronium ion. This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity.[5][6] The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][7] In the final, rapid step, a weak base (like water or the HSO₄⁻ ion) removes a proton from the sp³-hybridized carbon of the sigma complex, restoring aromaticity and yielding the final nitrated product.[4][5]
Regioselectivity
The position of nitration on the 2-amino-6-chlorophenol ring is controlled by the directing effects of the existing substituents: the hydroxyl (-OH), amino (-NH₂), and chloro (-Cl) groups.
-
Hydroxyl (-OH) and Amino (-NH₂) Groups: Both are powerful activating groups and are ortho, para-directors.[2] They donate electron density to the ring through resonance, stabilizing the positive charge in the sigma complex for attack at the ortho and para positions.
-
Chloro (-Cl) Group: The chlorine atom is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.[2]
The combined influence of these groups directs the incoming nitro group primarily to the C4 position, which is para to the strongly activating hydroxyl group and ortho to the amino group.[2] The C4 position is sterically accessible and electronically favored due to the powerful resonance stabilization provided by the -OH and -NH₂ groups.
Experimental Protocols and Data
While specific, peer-reviewed protocols for the direct nitration of 2-amino-6-chlorophenol are not extensively detailed in publicly available literature, a standard procedure can be constructed based on established methods for phenol nitration.[2][8] Nitration reactions are highly exothermic and require careful temperature control to prevent over-nitration and the formation of by-products.[2]
Representative Experimental Protocol (Nitration)
-
1. Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-6-chlorophenol in a suitable solvent (e.g., glacial acetic acid). Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
2. Preparation of Nitrating Agent: Slowly add concentrated nitric acid to concentrated sulfuric acid while cooling to prepare the nitrating mixture.
-
3. Reagent Addition: Add the nitrating mixture dropwise to the cooled solution of 2-amino-6-chlorophenol over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[8]
-
4. Reaction: After the addition is complete, allow the mixture to stir at a low temperature for an additional 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
5. Work-up: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with vigorous stirring.
-
6. Isolation and Purification: The precipitated solid product, this compound, is collected by filtration, washed with cold water until the washings are neutral, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol (B145695)/water.
Detailed Protocol: Acylation of this compound
To illustrate a fully detailed protocol for a reaction involving the product of nitration, the following procedure for the N-acylation of this compound is adapted from patent literature.[9]
-
1. Reagents and Setup: 70 g (0.37 mol) of this compound is placed in a sulfonation flask with 500 ml of acetic acid.
-
2. Addition: 100 ml (1.06 mol) of acetic anhydride (B1165640) is added dropwise with stirring at 25 °C.
-
3. Reaction: The mixture is stirred at room temperature for 5 hours.
-
4. Work-up: The reaction mixture is then poured onto 2.5 kg of ice water and stirred for an additional hour.
-
5. Isolation: The precipitated product is collected by filtration and washed with water.
-
6. Purification: The crude product is recrystallized from 2 parts of ethanol and 1 part of water.
-
7. Yield: This procedure reportedly yields 59.9 g (69.9% of theory) of N-(3-chloro-2-hydroxy-5-nitrophenyl)acetamide.[9]
Quantitative Data
The primary product of the reaction is this compound. Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₅ClN₂O₃ | [1] |
| Molecular Weight | 188.57 g/mol | [10] |
| Appearance | Yellowish crystalline solid | [1] |
| Melting Point | 159-163 °C | [1] |
| Solubility | Soluble in acetone, ethanol; limited in water | [1] |
| pKa | ~8.2 (weak acid) |[2] |
Alternative Nitrating Agents
While a mixture of nitric and sulfuric acid is traditional, various other reagents have been developed for the nitration of phenols, often to improve regioselectivity or provide milder reaction conditions.[11]
Table 2: Comparison of Selected Nitrating Systems for Phenols
| Nitrating Agent/System | Conditions | Key Features | Source(s) |
|---|---|---|---|
| HNO₃ / H₂SO₄ | Low temperature (0-10 °C) | Standard, strong nitrating agent; risk of over-nitration. | [4] |
| Dilute HNO₃ | Controlled temperature | Reduced oxidizing potential, better control. | [8] |
| NH₄NO₃ / KHSO₄ | Reflux | "Green," inexpensive, high yields, good regioselectivity. | [11] |
| Metal Nitrates (e.g., Fe(NO₃)₃) | CH₃CN, 90 °C | Mild, neutral conditions; high ortho-selectivity for some phenols. | [12] |
| Bi(NO₃)₃ / Clay (KSF) | Dichloromethane | Allows use of dilute HNO₃, high yield for related phenols. | [1] |
| Al(NO₃)₃ on Silica | Room Temperature | Efficient, high regioselectivity. |[13] |
Troubleshooting and Optimization
Table 3: Common Issues and Optimization Strategies in Phenol Nitration
| Issue | Potential Cause(s) | Recommended Solution(s) | Source(s) |
|---|---|---|---|
| Low Yield | Incomplete reaction; side reactions; product loss during work-up. | Monitor reaction by TLC; ensure adequate cooling; optimize reagent stoichiometry; refine purification method. | [2] |
| Over-nitration | Reaction temperature too high; excess nitrating agent; concentrated reagents. | Maintain low temperatures (ice bath); use dilute nitric acid; add nitrating agent slowly. | [2][8] |
| Poor Regioselectivity | Suboptimal temperature or solvent. | Lower temperature to favor kinetic ortho product (if applicable); raise temperature for thermodynamic para product; screen solvents of varying polarities. | [8] |
| Safety Hazard | Highly exothermic reaction; unstable intermediates. | Ensure efficient cooling and stirring; add reagents stepwise; perform reaction behind a blast shield; consider milder, alternative nitrating agents. |[2] |
Conclusion
The electrophilic nitration of 2-amino-6-chlorophenol is a regioselective process governed by the strong activating and directing effects of its hydroxyl and amino substituents, leading predominantly to the formation of this compound. Successful synthesis hinges on the careful control of reaction conditions, particularly temperature, to maximize yield and prevent the formation of unwanted by-products. The use of alternative, milder nitrating agents can offer improved safety profiles and selectivity. This guide provides the foundational knowledge and practical considerations necessary for researchers to effectively utilize this reaction in the synthesis of complex molecules for pharmaceutical and industrial applications.
References
- 1. Buy this compound | 6358-09-4 [smolecule.com]
- 2. This compound | 6358-09-4 | Benchchem [benchchem.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. EP0376047A1 - this compound derivatives, process for their preparation and hair dyeing agent containing the same - Google Patents [patents.google.com]
- 10. 2-Amino-4-chloro-6-nitrophenol | C6H5ClN2O3 | CID 4348294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 2-Amino-6-chloro-4-nitrophenol
This technical guide provides a comprehensive overview of the solubility of 2-Amino-6-chloro-4-nitrophenol, a compound of interest for researchers, scientists, and professionals in drug development and chemical synthesis. This document collates available quantitative solubility data, details relevant experimental protocols, and presents visual diagrams of its synthetic pathway and a general experimental workflow for solubility determination.
Quantitative Solubility Data
The solubility of this compound has been determined in various solvents. The following tables summarize the available quantitative data for easy comparison.
Table 1: Solubility of this compound in Aqueous and Organic Solvents
| Solvent | Solubility | Temperature (°C) | Method |
| Water | 0.045% (w/v) or 450 mg/L[1][2] | 25 | EU - A.5 |
| Water | < 1 mg/mL[3] | 21.5 | Not specified |
| Acetone/Water (1:1) | 8.7% (w/w)[1] | Not specified | Not specified |
| DMSO | > 10% (w/w)[1] | Not specified | Not specified |
| Ethanol | > 10% (w/w)[1] | Not specified | Not specified |
| Acetone | Soluble[4] | Not specified | Not specified |
Experimental Protocols for Solubility Determination
The determination of solubility is a critical step in the physicochemical characterization of a compound. Standardized methods are employed to ensure accuracy and reproducibility. The protocols outlined below are based on established methodologies for determining the solubility of chemical substances.
Water Solubility Determination (Flask Method - based on OECD Test Guideline 105)
The flask method is a straightforward and widely used technique for determining the water solubility of substances.
Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
Apparatus:
-
Shaking flask or vessel with a stirrer
-
Constant temperature bath or incubator
-
Centrifuge or filtration apparatus (e.g., membrane filter with a pore size of 0.45 µm)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a known volume of deionized water in a shaking flask.
-
Seal the flask and place it in a constant temperature bath, typically at 25 °C.
-
Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time (e.g., 24 to 48 hours).
-
After equilibration, cease agitation and allow the mixture to stand for a defined period to permit phase separation.
-
Separate the aqueous phase from the undissolved solid by centrifugation or filtration. Ensure the separation method does not alter the concentration of the dissolved substance.
-
Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Perform the determination in triplicate.
Solubility in Organic Solvents (Shake-Flask Method)
The shake-flask method can be adapted for determining solubility in organic solvents like ethanol, DMSO, or acetone/water mixtures.
Principle: Similar to the water solubility test, an excess of the solute is equilibrated with the solvent, and the concentration of the saturated solution is measured.
Apparatus:
-
Vials or flasks with secure caps
-
Orbital shaker or vortex mixer
-
Constant temperature environment
-
Centrifuge or filtration system compatible with the organic solvent
-
Analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a known volume of the organic solvent in a suitable vial.
-
Cap the vial tightly and place it on a shaker at a constant temperature.
-
Shake the mixture until equilibrium is reached. The time required may vary depending on the solvent and the substance.
-
After equilibration, separate the saturated solution from the excess solid by centrifugation or filtration.
-
Dilute an aliquot of the clear supernatant with a suitable solvent to a concentration within the working range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using an appropriate and validated analytical technique.
-
Calculate the original solubility, accounting for the dilution factor.
-
Repeat the experiment to ensure the results are reproducible.
Visualizations
The following diagrams illustrate the synthesis pathway of this compound and a general workflow for its solubility determination.
References
Technical Guide: Physicochemical Properties of 2-Amino-6-chloro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 2-Amino-6-chloro-4-nitrophenol, a compound of interest in various chemical and cosmetic applications. This document outlines its melting and boiling points, detailed experimental protocols for their determination, and a representative workflow for its chemical synthesis.
Core Physicochemical Data
The melting and boiling points are critical parameters for the identification, purity assessment, and handling of a chemical compound. The data for this compound (CAS No: 6358-09-4) are summarized below.
| Physical Property | Value | Notes |
| Melting Point | 158 - 164 °C (316.4 - 327.2 °F) | The literature indicates a range, with values such as 158-162.5°C and 160-164°C being commonly reported.[1][2][3][4] |
| Boiling Point | 358.7 ± 42.0 °C (677.7 ± 75.6 °F) | This value is a scientifically predicted estimate, as experimental determination may be challenging due to potential decomposition at high temperatures.[1][2] |
Experimental Protocols
Accurate determination of melting and boiling points is fundamental in chemical analysis. The following are standard methodologies for these measurements.
Melting Point Determination: Capillary Method
The capillary method is the most common technique for determining the melting point of a solid crystalline compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or a Thiele tube setup
-
Glass capillary tubes (sealed at one end)
-
Thermometer
-
Heating medium (oil bath for Thiele tube)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount of the sample is ground into a fine powder using a mortar and pestle.[3]
-
Loading the Capillary Tube: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end.[1][2] This process is repeated until a packed sample column of 2-3 mm in height is achieved.[1][2]
-
Apparatus Setup:
-
Mel-Temp/Digital Apparatus: The capillary tube is inserted into the designated slot in the apparatus.[1]
-
Thiele Tube/Oil Bath: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb. The assembly is then immersed in the oil within the Thiele tube or beaker, making sure the open end of the capillary is above the oil level.[2]
-
-
Heating and Observation: The sample is heated. An initial rapid heating can be used to find an approximate melting range. For an accurate measurement, the heating rate should be slowed to 1-2°C per minute as the temperature approaches the expected melting point.[2]
-
Data Recording: Two temperatures are recorded:
-
T1: The temperature at which the first drop of liquid appears.
-
T2: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T1 - T2.
-
Boiling Point Determination: Micro-Reflux (Thiele Tube) Method
Given the high and predicted nature of the boiling point, a micro-scale method is often preferred to minimize sample use and potential hazards.
Apparatus:
-
Thiele tube or oil bath setup
-
Small test tube (e.g., 75x10 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (Bunsen burner or hot plate)
Procedure:
-
Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into the small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end down.
-
Apparatus Assembly: The test tube is attached to a thermometer. This assembly is then clamped and immersed in a Thiele tube or an oil bath. The sample should be level with the thermometer bulb.
-
Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.[5]
-
Data Recording: The liquid and the apparatus are allowed to cool. The stream of bubbles will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid, as it is the point where the external pressure equals the vapor pressure of the substance.[5]
Synthesis Workflow
This compound can be synthesized via several routes. A common laboratory-scale approach is the nitration of a substituted phenol. The logical workflow for this process is outlined below.
Caption: A logical workflow for the synthesis of this compound.
This diagram illustrates a primary synthesis pathway involving the electrophilic nitration of 2-amino-6-chlorophenol.[6] The hydroxyl and amino groups on the starting material direct the incoming nitro group to the C4 position, yielding the desired product.[6] Subsequent steps involve quenching the reaction, isolating the crude solid, and purifying it, typically through recrystallization, to obtain the final high-purity compound.
References
Spectral Analysis of 2-Amino-6-chloro-4-nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral data for 2-Amino-6-chloro-4-nitrophenol, a key chemical intermediate. This document outlines the expected results from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a comprehensive resource for the characterization of this compound. Detailed experimental protocols and a logical framework for spectral interpretation are also presented to aid in laboratory workflows.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (Predicted and Analog-Based)
Solvent: DMSO-d₆, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.20 | d | ~2.5 | H-3 |
| ~7.80 | d | ~2.5 | H-5 |
| ~7.00 | s (broad) | - | -NH₂ |
| ~10.50 | s (broad) | - | -OH |
Note: Data is based on predictions and analysis of structurally similar compounds.
Table 2: ¹³C NMR Spectral Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~150.2 | C-1 (C-OH) |
| ~138.8 | C-2 (C-NH₂) |
| ~126.5 | C-4 (C-NO₂) |
| ~125.1 | C-6 (C-Cl) |
| ~120.4 | C-3 |
| ~115.9 | C-5 |
Note: Data is based on computational predictions.
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectral Data (Attenuated Total Reflectance - ATR)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400-3200 | Strong, Broad | O-H and N-H stretching |
| ~3100 | Medium | Aromatic C-H stretching |
| ~1620 | Strong | N-H scissoring |
| ~1580 | Strong | Aromatic C=C stretching |
| ~1520 | Strong | Asymmetric NO₂ stretching |
| ~1340 | Strong | Symmetric NO₂ stretching |
| ~1250 | Medium | C-O phenolic stretching |
| ~850 | Medium | C-Cl stretching |
| ~750 | Medium | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 188/190 | High | [M]⁺ (Molecular Ion, showing isotopic pattern for Cl) |
| 171/173 | Medium | [M-OH]⁺ |
| 158/160 | Medium | [M-NO]⁺ |
| 142/144 | High | [M-NO₂]⁺ |
| 114 | Medium | [M-NO₂-CO]⁺ |
| 107 | Medium | [M-NO₂-Cl]⁺ |
Experimental Protocols
The following are generalized protocols for the spectral analysis of this compound. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1] Ensure the sample is fully dissolved. Filter the solution if any particulate matter is present.
-
Tube Loading : Transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse sequence.
-
Number of Scans : 16-64 scans.
-
Relaxation Delay : 1-2 seconds.
-
Spectral Width : -2 to 12 ppm.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled single-pulse sequence.
-
Number of Scans : 1024 or more scans, depending on sample concentration.
-
Relaxation Delay : 2-5 seconds.
-
Spectral Width : 0 to 200 ppm.
-
-
Processing : Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).
FT-IR Spectroscopy
-
Sample Preparation : No specific sample preparation is required for ATR-FTIR. Use a small amount of the solid this compound powder.
-
Instrumentation : Use a Fourier Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection : Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis : Place the powdered sample onto the ATR crystal, ensuring complete coverage.[2][3] Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3]
-
Data Acquisition :
-
Spectral Range : 4000-650 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans.
-
-
Processing : The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation : Use a mass spectrometer with an Electron Ionization (EI) source.
-
Direct Infusion : Introduce the sample into the ion source via a direct insertion probe or by infusion.
-
Data Acquisition :
-
Ionization Mode : Electron Ionization (EI).
-
Electron Energy : 70 eV.
-
Mass Range : m/z 50-300.
-
Source Temperature : 200-250°C.
-
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
Visualized Workflows and Logical Relationships
The following diagrams illustrate the general workflow for spectral analysis and the logical process for interpreting the spectral data of this compound.
Caption: General workflow for the spectral analysis and structure elucidation of a chemical compound.
Caption: Logical flow for the interpretation of combined spectral data for structural confirmation.
References
An In-depth Technical Guide to 2-Amino-6-chloro-4-nitrophenol: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-6-chloro-4-nitrophenol, a synthetic organic compound with a significant history in the dye industry and emerging relevance in chemical and pharmaceutical research. This document details its discovery, physicochemical properties, synthesis, characterization, and known biological activities, presenting the information in a structured and accessible format for technical audiences.
Introduction and Historical Context
This compound, with the CAS number 6358-09-4, is a substituted aromatic compound that has historically been a cornerstone in the synthesis of azo dyes. Its molecular structure, featuring amino, chloro, nitro, and phenol (B47542) functional groups, makes it a versatile intermediate for creating a wide range of colorants. The initial development and research into this compound were heavily driven by the demands of the dye manufacturing industry for vibrant and lightfast colors. Over time, its utility has expanded into other areas of chemical synthesis, including potential applications in pharmaceuticals and agrochemicals.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is critical for its application in research and development. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 6358-09-4 | |
| Molecular Formula | C₆H₅ClN₂O₃ | |
| Molecular Weight | 188.57 g/mol | |
| Appearance | Yellow to orange granular solid | |
| Melting Point | 160 - 164 °C | |
| Solubility | Soluble in ethanol (B145695) and DMSO. | |
| LogP (Octanol-Water Partition Coefficient) | 1.8 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data/Observations | Source |
| ¹³C NMR (in DMSO-d₆) | Chemical shifts available in spectral databases. | |
| Infrared (IR) Spectroscopy | Characteristic peaks for NO₂ asymmetric stretching (~1520 cm⁻¹) and C-O phenolic stretch (~1250 cm⁻¹). | |
| Mass Spectrometry | Molecular Ion Peak corresponding to the molecular weight. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established pathways in organic chemistry. The two primary methods involve the nitration of a substituted aminophenol or the nucleophilic aromatic substitution of a dichloronitrophenol.
Synthesis via Nitration of 2-Amino-6-chlorophenol (B183061)
A primary and direct method for synthesizing this compound is the electrophilic nitration of 2-amino-6-chlorophenol. The strong ortho-, para-directing effects of the hydroxyl (-OH) and amino (-NH₂) groups, despite the deactivating effect of the chlorine atom, direct the incoming nitro group (-NO₂) primarily to the position para to the hydroxyl group.
Experimental Protocol:
-
Dissolution: Dissolve 2-amino-6-chlorophenol in a suitable solvent, such as concentrated sulfuric acid, with cooling in an ice bath.
-
Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) to the dissolved starting material while maintaining a low temperature to control the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the reaction mixture over crushed ice to precipitate the product.
-
Isolation and Purification: Filter the precipitate, wash with cold water to remove residual acid, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
Synthesis via Nucleophilic Aromatic Substitution
Another established pathway involves the reaction of 2,6-dichloro-4-nitrophenol (B181596) with ammonia. The strong electron-withdrawing nitro group at the para-position and the chloro group at the ortho-position activate the second chlorine atom for nucleophilic attack by ammonia. This reaction typically requires elevated temperature and pressure.
A Comprehensive Safety and Handling Guide for 2-Amino-6-chloro-4-nitrophenol
Introduction
2-Amino-6-chloro-4-nitrophenol (CAS No: 6358-09-4) is an organic compound used in industrial and scientific research, notably as a component in hair dye formulations.[1][2][3] This technical guide provides an in-depth overview of its safety profile, handling procedures, and emergency responses, compiled from available Safety Data Sheets (SDS) and toxicological assessments. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who may handle this substance.
Chemical and Physical Properties
This compound is an orange solid powder.[2][4] Key physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 6358-09-4 | [2][4] |
| Molecular Formula | C6H5ClN2O3 | [4][5][6] |
| Molecular Weight | 188.57 g/mol | [4][5][6] |
| Appearance | Orange Solid / Powder | [2][4] |
| Melting Point | 160 - 164 °C (320 - 327.2 °F) | [2] |
| Boiling Point | No data available | [2] |
| Flash Point | No data available | [2] |
| Synonyms | 2-amino-4-nitro-6-chlorophenol; Phenol, 2-amino-6-chloro-4-nitro- | [1] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to skin and eye irritation, skin sensitization, and aquatic toxicity.[1] The signal word associated with this chemical is "Warning".[1][5][7]
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Skin Sensitization | Sub-category 1A / 1 | H317: May cause an allergic skin reaction |
| Serious Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term | Chronic 2 | H411: Toxic to aquatic life with long lasting effects |
Toxicological Information
Detailed quantitative data for acute toxicity (e.g., LD50, LC50) are not available in the reviewed safety data sheets.[1][5] The toxicological profile is based on classification data and qualitative assessments.
| Toxicological Endpoint | Summary of Effects | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available. | [1][5][6] |
| Skin Corrosion/Irritation | Causes skin irritation. Skin contact may lead to inflammation, itching, scaling, or reddening. | [1][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation, which may result in redness, pain, and watering. | [1][5] |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction (skin sensitizer). | [1][3][8] |
| Germ Cell Mutagenicity | Not considered to be genotoxic based on available data. | [8] |
| Carcinogenicity | Not classified as a carcinogen. | [6][8] |
| Reproductive Toxicity | No data available. | [1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [3][5][6] |
| Specific Target Organ Toxicity (Repeated Exposure) | A 90-day study in rats showed decreased body weights and increased kidney weights at the highest dose tested (90 mg/kg bw/day). | [8] |
Note on Experimental Protocols: The source SDS documents reference standardized tests (e.g., OECD Test Guidelines) but do not provide detailed experimental methodologies. For instance, skin irritation was assessed under OECD TG 404 and repeated dose toxicity under OECD TG 408.[8] Researchers must consult these specific guidelines for protocol details.
Safe Handling, Storage, and Personal Protection
Proper handling and storage are crucial to minimize exposure and ensure safety.
Handling:
-
Handle in a well-ventilated area to avoid dust formation and inhalation.[1][6]
-
Use non-sparking tools and prevent electrostatic discharge.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][5]
Personal Protective Equipment (PPE):
| Protection Type | Specification | Source |
| Eye/Face Protection | Tightly fitting safety goggles or glasses with side-shields (conforming to EN 166 or NIOSH). | [1][5] |
| Skin Protection | Chemical-impermeable gloves (inspected prior to use) and protective clothing. | [1][2][5] |
| Respiratory Protection | Use a full-face respirator or N95 type dust mask if exposure limits are exceeded, irritation occurs, or dust is generated. | [1][6] |
Emergency and First-Aid Procedures
Immediate and appropriate action is essential in case of accidental exposure or release.
First-Aid Measures:
| Exposure Route | First-Aid Instructions | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [1][5][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice. | [1][5][6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [1][5][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][6] |
Accidental Release Measures: In the event of a spill, a systematic approach should be followed to ensure safety and containment.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.[1]
-
Chemical Stability: The substance is considered stable under recommended storage conditions.[5]
-
Incompatible Materials: Avoid strong oxidizing agents.[2][5]
-
Hazardous Decomposition Products: Under fire conditions, hazardous gases such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride may be generated.[5][6]
Disposal Considerations
Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.[1][5] The product should be sent to an appropriate treatment and disposal facility.[1] Avoid releasing the chemical into the environment.[1]
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C6H5ClN2O3 | CID 4679699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. chemicalbook.com [chemicalbook.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
Stability and Storage of 2-Amino-6-chloro-4-nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-6-chloro-4-nitrophenol (CAS No. 6358-09-4). The information is compiled from safety data sheets, regulatory assessments, and scientific literature to ensure safe handling, maintain chemical integrity, and support the development of stable formulations.
Chemical and Physical Properties
This compound is a substituted aromatic compound, appearing as an orange to brown solid.[1] Its key physical and chemical properties are summarized in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅ClN₂O₃ | [2][3] |
| Molecular Weight | 188.57 g/mol | [2][3] |
| Appearance | Orange to Brown powder/crystal | [1] |
| Melting Point | 160 - 164 °C | [1] |
| Solubility | Water: 0.45 g/L at 25 °C. Soluble in DMSO and Ethanol (>10% w/w). | [4] |
| log Pow | 1.80 | [4] |
Stability Profile
The stability of this compound is influenced by environmental factors such as light, air, temperature, and pH.
General Stability
Under recommended storage conditions, this compound is considered a stable compound.[1][5] When stored in darkness and dry conditions, it is reported to be stable for more than five years.[6] However, the compound may be sensitive to prolonged exposure to air and/or light, which can lead to gradual decomposition.[7][8][9] This degradation may be visually indicated by a darkening of the material.[10]
Stability in Solutions
Studies have demonstrated good short-term stability in various solvents. Over a seven-day period, the compound showed high stability in aqueous, DMSO, and acetone/water solutions.[6]
| Solvent System | Stability over 7 days | Reference(s) |
| 0.05% (w/v) in Water | 100.0 - 103.2% | [6] |
| 10% (w/v) in DMSO | 99.1 - 100.0% | [6] |
| 7% (w/v) in Acetone / Water (1:1) | 100.0 - 101.5% | [6] |
Stability in Formulations
This compound has been found to be stable under the conditions of oxidative hair-dyeing, where it is mixed with an oxidizing agent such as hydrogen peroxide.[6][11]
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:
-
Container: Store in a tightly closed container.[10]
-
Temperature: Store in a cool, dry place.[5][10] Some suppliers recommend refrigerated temperatures or storage in a freezer for optimal preservation.[1][7]
-
Atmosphere: Protect from prolonged exposure to air.[7][8] An inert atmosphere may be beneficial for long-term storage.[7]
-
Light: Protect from direct sunlight and light sources.[5][6]
-
Incompatible Materials: Store away from strong oxidizing agents, strong reducing agents, hydrides, nitrides, alkali metals, and sulfides.[1][7]
-
Ventilation: Ensure the storage area is well-ventilated.[10]
Potential Degradation Pathways
While specific forced degradation studies for this compound are not extensively published, potential degradation pathways can be inferred based on the functional groups present in the molecule (amino, chloro, nitro, and phenol). These pathways are critical for identifying potential impurities and developing stability-indicating analytical methods.
-
Oxidative Degradation: The phenol (B47542) and amino groups are susceptible to oxidation, which can lead to the formation of quinone-like structures and polymerization, often resulting in colored degradants. Gradual decomposition upon exposure to atmospheric oxygen has been noted.[10]
-
Reductive Degradation: The nitro group is readily reducible to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents.
-
Hydrolytic Degradation: While generally stable in aqueous solution, hydrolysis could potentially occur under extreme pH and elevated temperatures, possibly leading to the displacement of the chloro or amino groups.
-
Photodegradation: Aromatic nitro compounds can be susceptible to photodegradation. Exposure to light, particularly UV radiation, could promote free-radical reactions or reduction of the nitro group.
The following diagram illustrates a logical workflow for investigating these potential degradation pathways through forced degradation studies.
Caption: A logical workflow for conducting forced degradation studies.
Experimental Protocols
Protocol for Forced Degradation Studies
The following are generalized protocols for forced degradation studies based on ICH guidelines. The extent of degradation should be targeted at 5-20% to ensure that the analytical method can effectively detect and resolve the degradation products.
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute to the final concentration for analysis.
-
Base Hydrolysis: Dissolve the compound and add an equal volume of 0.1 M NaOH. Heat at 60°C for a specified period. Cool, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Dissolve the compound and add a solution of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified period. Dilute for analysis.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven for a specified period. Dissolve the stressed solid in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples against a dark control.
Protocol for Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the intact compound from any potential degradation products. Based on available information, a reverse-phase HPLC (RP-HPLC) method is suitable.
| Parameter | Recommended Conditions |
| Column | C18, e.g., Newcrom R1 (5 µm, 4.6 x 150 mm) or equivalent |
| Mobile Phase A | 0.1% Phosphoric Acid or 0.1% Formic Acid in Water (for MS compatibility) |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-programmed gradient may be required to resolve all impurities. Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV detector at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
Method Validation: This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to be considered stability-indicating.
Signaling Pathways
A review of the scientific literature did not identify any established signaling pathways directly associated with this compound. Its primary applications are as a chemical intermediate and a component in hair dye formulations, rather than as a pharmacologically active agent targeting specific biological pathways.
Hazardous Decomposition
In the event of thermal decomposition or combustion, this compound may release hazardous products, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[1][12] Appropriate safety precautions should be taken when handling the compound at elevated temperatures.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C6H5ClN2O3 | CID 4679699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Separation of this compound hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. 2-Amino-4-chloro-6-nitrophenol | C6H5ClN2O3 | CID 4348294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 6358-09-4 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-6-chloro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of azo dyes utilizing 2-Amino-6-chloro-4-nitrophenol as the diazo component. This compound is a valuable intermediate in the production of a variety of dyes, particularly disperse dyes for synthetic fibers.[1][2] The presence of chloro and nitro substituents on the aromatic ring influences the final color and properties of the resulting dyes.
Overview of the Synthesis Pathway
The synthesis of azo dyes from this compound follows a well-established two-step reaction mechanism:
-
Diazotization: The primary aromatic amine, this compound, is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite (B80452). The resulting diazonium salt is unstable and is generally used immediately in the subsequent coupling reaction.
-
Azo Coupling: The diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine, to form the stable azo dye. The choice of the coupling component is critical as it largely determines the color of the final dye.
Experimental Protocols
The following are generalized protocols for the synthesis of azo dyes using this compound. These should be adapted and optimized based on the specific coupling component used.
Diazotization of this compound
This protocol outlines the formation of the diazonium salt of this compound.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, prepare a suspension of this compound (1 equivalent) in a mixture of distilled water and concentrated hydrochloric acid (2.5-3 equivalents).
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1-1.1 equivalents) dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring the mixture at 0-5 °C for an additional 30-60 minutes after the complete addition of the sodium nitrite solution to ensure the diazotization is complete.
-
The resulting diazonium salt solution is typically a clear, pale yellow to light brown solution and should be used immediately in the coupling reaction.
Azo Coupling Reaction
This protocol describes the coupling of the diazonium salt with a suitable coupling component. The example below uses a generic phenolic coupling component.
Materials:
-
Diazonium salt solution from section 2.1
-
Phenolic coupling component (e.g., β-naphthol, salicylic (B10762653) acid, resorcinol)
-
Sodium Hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve the coupling component (1 equivalent) in an aqueous solution of sodium hydroxide or sodium carbonate. The solution should be alkaline.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
An intensely colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Isolate the crude azo dye by vacuum filtration.
-
Wash the filter cake with cold distilled water until the filtrate is neutral.
-
Dry the crude dye in an oven at a suitable temperature (e.g., 60-80 °C) or in a desiccator.
Purification
The crude azo dye may be purified by recrystallization from a suitable solvent, such as ethanol, acetic acid, or a solvent mixture, to obtain a product of higher purity.
Data Presentation
While specific quantitative data for azo dyes derived from this compound is not extensively available in the public domain, the following tables provide a template for presenting such data once obtained through experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6358-09-4 | N/A |
| Molecular Formula | C₆H₅ClN₂O₃ | N/A |
| Molecular Weight | 188.57 g/mol | N/A |
| Melting Point | 159-163 °C | European Commission |
Table 2: Exemplary Reaction Conditions and Yields for Azo Dye Synthesis
| Coupling Component | Reaction Time (h) | Reaction Temperature (°C) | pH | Yield (%) | Color |
| β-Naphthol | 2 | 0-5 | 9-10 | Data not available | Expected Red/Orange |
| Salicylic Acid | 2 | 0-5 | 8-9 | Data not available | Expected Yellow/Orange |
| Resorcinol | 2 | 0-5 | 8-9 | Data not available | Expected Orange/Brown |
| N,N-dimethylaniline | 2 | 0-5 | 5-6 | Data not available | Expected Orange/Red |
Table 3: Spectroscopic Data for a Hypothetical Azo Dye (Example: Coupled with β-Naphthol)
| Spectroscopic Technique | Characteristic Peaks / Wavelength |
| UV-Vis (λmax in DMF) | Expected in 450-550 nm range |
| FT-IR (KBr, cm-1) | ~3400 (O-H), ~1600 (C=C aromatic), ~1500 (N=N), ~1340 & ~1520 (NO₂), ~750 (C-Cl) |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to aromatic protons of both rings |
| ¹³C NMR (DMSO-d₆, δ ppm) | Signals corresponding to aromatic carbons and the azo-linked carbons |
Visualizations
Synthesis Pathway
References
Application of 2-Amino-6-chloro-4-nitrophenol in Agrochemical Production: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chloro-4-nitrophenol is a versatile aromatic chemical intermediate with potential applications in the synthesis of a variety of agrochemicals. Its trifunctional nature, featuring amino, chloro, and nitro groups on a phenolic backbone, allows for diverse chemical modifications to produce active ingredients with desired biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of insecticides and fungicides.
Application Notes
Intermediate for Benzoylurea (B1208200) Insecticide Synthesis
This compound serves as a potential precursor for the synthesis of substituted anilines, which are key building blocks for benzoylurea insecticides. This class of insecticides acts as insect growth regulators by inhibiting chitin (B13524) synthesis, a crucial component of the insect exoskeleton.[1][2] The primary route involves the reduction of the nitro group to a second amino functionality, followed by reaction with a substituted benzoyl isocyanate. While direct synthesis pathways for commercial agrochemicals using this specific starting material are not widely published, its structural features strongly suggest its utility in developing new insecticidal agents.
Logical Relationship for Insecticide Synthesis:
Caption: Synthetic pathway from this compound to a potential benzoylurea insecticide.
Precursor for Novel Fungicides
Research has demonstrated the fungicidal potential of aminonitrophenol derivatives.[3] A study on 2-amino-4-nitrophenol (B125904), a closely related compound, revealed that modification of the amino group can lead to derivatives with significant activity against various phytopathogenic fungi.[3][4] For instance, the formation of an amide by reacting the amino group with a carboxylic acid derivative can enhance fungicidal efficacy.[3] This suggests that this compound can be a valuable starting material for the development of novel fungicides. The mechanism of action for nitrophenol-based fungicides is often attributed to the uncoupling of oxidative phosphorylation in fungal mitochondria.[5][6]
Experimental Workflow for Fungicide Development:
Caption: Workflow for the synthesis and evaluation of fungicidal derivatives of this compound.
Quantitative Data
The following table summarizes the fungicidal activity of 2-amino-4-nitrophenol and its N-acyl derivatives against various phytopathogenic fungi, as reported in the literature. This data provides a baseline for the expected activity of derivatives synthesized from this compound.
| Compound | Target Fungus | EC50 (µg/mL) |
| 2-amino-4-nitrophenol | Rhizoctonia solani | >100 |
| Bipolaris sorokiniana | >100 | |
| Sclerotinia sclerotiorum | >100 | |
| Venturia inaequalis | >100 | |
| N-(2-hydroxy-5-nitrophenyl)formamide | Rhizoctonia solani | 50-100 |
| Bipolaris sorokiniana | 50-100 | |
| N-(2-hydroxy-5-nitrophenyl)acetamide | Sclerotinia sclerotiorum | 25-50 |
| Venturia inaequalis | 25-50 |
Data adapted from a study on 2-amino-4-nitrophenol derivatives.[3]
Experimental Protocols
Protocol 1: Synthesis of a Benzoylurea Insecticide Intermediate
This protocol describes a two-step synthesis of a potential benzoylurea insecticide from this compound.
Step 1: Reduction of this compound to 2,4-Diamino-6-chlorophenol
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Filtration apparatus
Procedure:
-
In a hydrogenation vessel, dissolve 10.0 g of this compound in 150 mL of ethanol.
-
Add 0.5 g of 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude 2,4-Diamino-6-chlorophenol, which can be used in the next step without further purification.
Step 2: Synthesis of N-(3-chloro-2-hydroxy-5-aminophenyl)-N'-(2,6-difluorobenzoyl)urea
Materials:
-
2,4-Diamino-6-chlorophenol (from Step 1)
-
2,6-Difluorobenzoyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen atmosphere
-
Magnetic stirrer
Procedure:
-
Dissolve the crude 2,4-Diamino-6-chlorophenol in 100 mL of anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,6-difluorobenzoyl isocyanate (1.05 equivalents) in 20 mL of anhydrous DCM to the cooled solution over 30 minutes with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, a precipitate should form. If not, concentrate the solution under reduced pressure.
-
Collect the solid product by filtration, wash with cold DCM, and dry under vacuum to obtain the target benzoylurea compound.
Protocol 2: Synthesis of a Fungicidal N-acyl Derivative
This protocol outlines the synthesis of N-(3-chloro-2-hydroxy-5-nitrophenyl)acetamide, a potential fungicide.
Materials:
-
This compound
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Suspend 5.0 g of this compound in 50 mL of DCM in a round-bottom flask.
-
Add 1.2 equivalents of pyridine to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of acetic anhydride dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 50 mL of 1 M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to yield N-(3-chloro-2-hydroxy-5-nitrophenyl)acetamide.
Signaling Pathway Diagrams
Mode of Action of Benzoylurea Insecticides (Chitin Synthesis Inhibition):
Caption: Mechanism of action of benzoylurea insecticides as chitin synthesis inhibitors.
Mode of Action of Dinitrophenol-based Fungicides (Uncoupling of Oxidative Phosphorylation):
Caption: Mechanism of action of dinitrophenol fungicides via uncoupling of oxidative phosphorylation.
References
- 1. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives (Journal Article) | OSTI.GOV [osti.gov]
- 5. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 6. 2,4-Dinitrophenol--mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nitrophenol-Based Chromogenic Substrates
Topic: Protocol for Using p-Nitrophenyl Phosphate (B84403) (pNPP) as a Chromogenic Substrate for Alkaline Phosphatase
Audience: Researchers, scientists, and drug development professionals.
Introduction
While 2-Amino-6-chloro-4-nitrophenol is primarily utilized in applications such as hair dye formulations, its structural similarity to other nitrophenol compounds provides a basis for understanding chromogenic assays.[1][2] This document provides a detailed protocol for the use of a widely employed chromogenic substrate, p-Nitrophenyl Phosphate (pNPP), for the quantification of alkaline phosphatase (AP) activity. The principles and methodologies described herein are broadly applicable to other enzyme-substrate systems where a colored nitrophenol derivative is released.
The enzymatic hydrolysis of pNPP by alkaline phosphatase yields p-nitrophenol (pNP) and inorganic phosphate.[3] The resulting p-nitrophenolate ion has a strong absorbance at 405 nm, allowing for the sensitive and quantitative measurement of enzyme activity.[3][4] This assay is a cornerstone in various applications, including ELISAs, Western blots, and other immunoassays.[3][4]
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the phosphate group from pNPP by alkaline phosphatase. This reaction proceeds via a phospho-enzyme intermediate, ultimately releasing the p-nitrophenolate ion, which is yellow in color.[3] The intensity of the color, measured spectrophotometrically at 405 nm, is directly proportional to the amount of p-nitrophenol produced and, consequently, to the alkaline phosphatase activity.[3][4]
Materials and Reagents
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Alkaline Phosphatase (AP) enzyme standard
-
AP-conjugated antibody (for ELISA applications)
-
Assay Buffer: e.g., Diethanolamine (B148213) buffer (1.0 M, pH 9.8) with 0.5 mM MgCl₂
-
Stop Solution: e.g., 3 M NaOH
-
96-well microplate
-
Microplate reader with a 405 nm filter
-
Pipettes and tips
-
Incubator
Experimental Protocols
I. Preparation of Reagents
-
pNPP Substrate Solution: Prepare the pNPP solution according to the manufacturer's instructions. This typically involves dissolving pNPP tablets or powder in the appropriate buffer to a final concentration of 1 mg/mL. Protect the solution from light.
-
Alkaline Phosphatase Standards: Prepare a stock solution of alkaline phosphatase. Serially dilute the stock solution in the assay buffer to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 U/L).
-
Assay Buffer: Prepare the diethanolamine buffer and adjust the pH to 9.8. Add MgCl₂ to a final concentration of 0.5 mM.
-
Stop Solution: Prepare a 3 M NaOH solution.
II. Alkaline Phosphatase Activity Assay Protocol
This protocol is designed for a 96-well plate format and can be adapted for other formats.
-
Plate Setup: Add 50 µL of each alkaline phosphatase standard or sample to individual wells of the microplate.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Add 100 µL of the pre-warmed pNPP substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time can be optimized based on the enzyme activity.
-
Reaction Termination: Add 50 µL of 3 M NaOH stop solution to each well to stop the enzymatic reaction.[3]
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[3][4]
-
Data Analysis: Subtract the absorbance of the blank (0 U/L standard) from all other readings. Plot the absorbance values against the corresponding alkaline phosphatase concentrations to generate a standard curve. Determine the enzyme concentration of the unknown samples from the standard curve.
Data Presentation
Table 1: Quantitative Parameters for pNPP Assay
| Parameter | Value | Reference |
| Wavelength of Max Absorbance (pNP) | 405 nm | [3][4] |
| Molar Extinction Coefficient of pNP | 18,000 M⁻¹cm⁻¹ at pH > 9 | |
| Optimal pH for AP activity | 9.8 | |
| Typical Substrate Concentration | 1 mg/mL | |
| Typical Incubation Time | 15-30 minutes | [3] |
| Typical Incubation Temperature | 37°C | [3] |
Mandatory Visualizations
Signaling Pathway of pNPP Hydrolysis
Caption: Enzymatic hydrolysis of pNPP by Alkaline Phosphatase.
Experimental Workflow for AP Assay
Caption: Workflow for the Alkaline Phosphatase chromogenic assay.
Discussion and Troubleshooting
-
Substrate Stability: pNPP solutions are light-sensitive and should be stored protected from light. Hydrolysis can occur over time, leading to a high background signal.
-
High Background: If the blank wells show high absorbance, it could be due to substrate degradation or contamination of reagents. Prepare fresh substrate and buffer solutions.
-
Low Signal: A low signal may indicate insufficient enzyme concentration, suboptimal pH, or incorrect incubation time/temperature. Optimize these parameters for your specific assay conditions.
-
Precipitate Formation: In some cases, a precipitate may form upon adding the stop solution. This can sometimes be avoided by using a different stop solution or by ensuring proper mixing.
Conclusion
The use of p-nitrophenyl phosphate as a chromogenic substrate provides a robust and sensitive method for the quantification of alkaline phosphatase activity. The detailed protocol and troubleshooting guide presented here offer a solid foundation for researchers to successfully implement this assay in their workflows. While this compound itself is not a common chromogenic substrate, the principles outlined in this application note using pNPP as a model are fundamental to a wide range of enzymatic assays that rely on the generation of a colored product.
References
Application Notes and Protocols: Synthesis and Evaluation of 2-Amino-6-chloro-4-nitrophenol Derivatives for Hair Dye Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-Amino-6-chloro-4-nitrophenol derivatives and their application as hair dyes. The information is intended for research and development purposes in the fields of cosmetics, chemistry, and materials science.
Introduction
This compound and its derivatives are nitro aromatic compounds that serve as direct dyes in hair coloring formulations.[1][2] They are utilized in both semi-permanent and permanent (oxidative) hair dye systems to impart a range of colors, most notably intense red shades.[3] The color and dyeing properties can be modulated by introducing various substituents to the amino group. This document outlines the synthesis of N-alkyl derivatives of this compound and provides protocols for their application and evaluation in hair dyeing.
Synthesis of this compound Derivatives
The synthesis of N-substituted this compound derivatives can be achieved through a two-step process involving N-acylation followed by reduction of the amide. A general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of N-ethyl-2-amino-6-chloro-4-nitrophenol.
Experimental Protocols
Protocol 1: Synthesis of N-Acetyl-2-amino-6-chloro-4-nitrophenol
This protocol describes the N-acetylation of this compound.
Materials:
-
This compound
-
Acetic acid
-
Acetic anhydride
-
Ice water
-
Water
-
Reaction flask with stirrer
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
In a suitable reaction flask, dissolve 70 g (0.37 mol) of this compound in 500 ml of acetic acid.
-
With stirring at 25°C, add 100 ml (1.06 mol) of acetic anhydride dropwise.
-
Continue stirring the mixture at room temperature for 5 hours.
-
Pour the reaction mixture onto 2.5 kg of ice water and stir for an additional hour.
-
Collect the precipitated product by filtration and wash with water.
-
Recrystallize the crude product from a mixture of 2 parts ethanol and 1 part water.
-
Dry the purified product to obtain N-Acetyl-2-amino-6-chloro-4-nitrophenol.
Protocol 2: Synthesis of N-Alkyl-2-amino-6-chloro-4-nitrophenol (General Reduction Procedure)
This protocol outlines the reduction of the N-acetyl intermediate to the corresponding N-alkyl derivative. The example provided is for the synthesis of an N-alkyl derivative where the specific alkyl group is determined by the carboxylic acid used in the initial step of a related one-pot synthesis. A similar reductive approach can be applied to the isolated N-acetyl compound.
Materials:
-
N-Acetyl-2-amino-6-chloro-4-nitrophenol (or this compound for one-pot synthesis)
-
Acetic acid (or other suitable carboxylic acid)
-
Sodium borohydride
-
30% Sodium hydroxide (B78521) solution
-
Water
-
Reaction flask with stirrer and temperature control
-
Filtration apparatus
-
Desiccator with calcium chloride
Procedure:
-
Dissolve 3.77 g (20 mmol) of this compound in 100 ml of acetic acid in a reaction flask.
-
Cool the solution to 10°C and add 3.03 g (80 mmol) of sodium borohydride in portions.
-
Stir the mixture at room temperature for one hour.
-
Warm the reaction mixture to 60°C for three hours.
-
To isolate the product, dilute the reaction mixture with 200 ml of water.
-
Adjust the pH of the solution to 5 with a 30% sodium hydroxide solution to precipitate the product.
-
Filter the precipitated product, wash with water, and dry in a desiccator over calcium chloride.
Quantitative Data
The following table summarizes the reported yields and physical properties of the synthesized compounds from a patented procedure.
| Compound | Starting Material | Reagents | Yield | Melting Point (°C) | Appearance | Reference |
| N-Acetyl-2-amino-6-chloro-4-nitrophenol | This compound | Acetic anhydride, Acetic acid | 69.9% | > 200 | Ecru-colored powder | [3] |
| N-Alkyl-2-amino-6-chloro-4-nitrophenol Derivative | This compound | Sodium borohydride, Acetic acid | 47% | 134 - 137 | Orange-brown crystals | [3] |
Application in Hair Dyes
This compound and its derivatives are primarily used as direct dyes in semi-permanent formulations and as colorants in permanent oxidative hair dye systems.[2] In oxidative dyeing, the derivatives are typically combined with a developer (e.g., hydrogen peroxide) and couplers to form larger color molecules within the hair shaft.
Mechanism of Oxidative Hair Dyeing
The following diagram illustrates the general mechanism of permanent hair dyeing using oxidative dyes.
Caption: Mechanism of oxidative hair dyeing within the hair shaft.
Hair Dye Formulation and Application Protocol
The following is a general protocol for the formulation and application of a permanent hair dye containing a this compound derivative.
Formulation Components:
-
Dye Base (Cream/Gel):
-
Direct Dye (e.g., N-Alkyl-2-amino-6-chloro-4-nitrophenol derivative): 0.01% to 2.0% by weight.[3]
-
Oxidative Precursors (Developers and Couplers): Concentrations vary depending on the desired shade.
-
Alkalizing Agent (e.g., Ammonia, Monoethanolamine): To adjust the pH to approximately 8.0 to 11.5.[3]
-
Surfactants, Thickeners, Conditioners, and Fragrance: As required for the desired product form and properties.
-
-
Developer (Cream/Liquid):
-
Hydrogen Peroxide: Typically 3% to 12% solution.
-
Application Protocol:
-
Mix the dye base and the developer in a 1:1 to 1:3 ratio immediately before application.[4]
-
Apply the mixture evenly to dry, unwashed hair.
-
Allow the dye to process for the time specified in the product instructions (typically 20-45 minutes).
-
Rinse the hair thoroughly with lukewarm water until the water runs clear.
-
Apply a post-color conditioner and rinse.
Evaluation of Dyeing Performance
The performance of the synthesized hair dye derivatives should be evaluated based on their color properties and fastness.
Colorimetric Analysis: The color of the dyed hair can be quantified using a spectrophotometer or colorimeter to measure the CIE Lab* values.
-
L* : Lightness (0 = black, 100 = white)
-
a : Red-green coordinate (+a = red, -a* = green)
-
b : Yellow-blue coordinate (+b = yellow, -b* = blue)
Fastness Properties:
-
Wash Fastness: This is the resistance of the color to fading or running after multiple washes. Dyed hair swatches can be subjected to a standardized washing procedure, and the color change (ΔE*) can be measured at intervals.
-
Light Fastness: This is the resistance of the color to fading upon exposure to light. Dyed hair swatches can be exposed to a controlled light source (e.g., a xenon arc lamp) for a specified duration, and the color change (ΔE*) is measured.
Safety Considerations
This compound and its salts are considered safe for use in hair dye formulations at concentrations up to 2.0%.[5] It is important to conduct a patch test before full application to check for any allergic reactions. These compounds are for external use only and should not come into contact with the eyes. Appropriate personal protective equipment should be worn during synthesis and formulation.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. 2-Amino-6-Chloro-4-Nitro Phenol (2A-6CH-4-NAP) [jayvirdyechem.com]
- 3. EP0376047A1 - this compound derivatives, process for their preparation and hair dyeing agent containing the same - Google Patents [patents.google.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. This compound | C6H5ClN2O3 | CID 4679699 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 2-Amino-6-chloro-4-nitrophenol and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the analysis of 2-Amino-6-chloro-4-nitrophenol and its potential process-related impurities and degradation products using reverse-phase high-performance liquid chromatography (RP-HPLC). The described method is designed to provide high resolution and sensitivity for the accurate quantification of the active pharmaceutical ingredient (API) and its impurities. This document includes a comprehensive experimental protocol, data presentation in tabular format, and visual representations of the workflow and logical relationships to aid in method implementation and understanding.
Introduction
This compound is a substituted aromatic compound used as an intermediate in the synthesis of various dyes and other chemical products. Due to its intended applications, stringent quality control is necessary to ensure the purity of the final product and to identify and quantify any process-related impurities or degradation products. HPLC is a powerful analytical technique for separating and quantifying non-volatile and thermally labile compounds, making it an ideal method for the analysis of this compound and its related substances.
This application note provides a robust RP-HPLC method for the separation and quantification of this compound from its potential impurities.
Potential Impurities
The potential impurities in this compound can originate from the synthesis process or degradation. The primary synthesis routes involve the nitration of 2-amino-6-chlorophenol (B183061) or the reaction of 2,6-dichloro-4-nitrophenol (B181596) with ammonia[1]. Based on these pathways, the following potential impurities have been identified:
-
Impurity A: 6-Chloro-2,4-dinitrophenol: A possible intermediate or byproduct from the synthesis process[2].
-
Impurity B: 2-Amino-4-nitrophenol: A related compound that could be present as an impurity.
-
Impurity C: 2-Amino-6-chlorophenol: A potential starting material that may remain as a residual impurity.
-
Impurity D: 2,6-Dichloro-4-nitrophenol: A potential starting material from an alternative synthesis route.
-
Impurity E: 4-Nitrophenol: A potential degradation product or related impurity.
Experimental Protocol
This section details the recommended HPLC method for the analysis of this compound and its impurities.
Instrumentation and Materials
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC grade acetonitrile, methanol (B129727), and water
-
Phosphoric acid (or formic acid for MS-compatibility)
-
Potassium dihydrogen phosphate
-
This compound reference standard
-
Impurity reference standards (if available)
Chromatographic Conditions
Based on established methods for similar compounds, the following HPLC conditions are recommended[2][3][4]:
| Parameter | Recommended Condition |
| Column | Purospher® STAR RP-18 endcapped (5 µm, 250 x 4.6 mm) or Newcrom R1 |
| Mobile Phase A | 0.005 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.5 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-27 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve in a small amount of methanol and dilute to volume with the mobile phase (initial composition). This will be the stock solution.
-
Prepare working standards by further diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.1 - 50 µg/mL.
-
If available, prepare individual stock solutions of each impurity and a mixed impurity standard solution.
Sample Preparation:
-
Accurately weigh a sample amount equivalent to about 25 mg of this compound into a 50 mL volumetric flask.
-
Add a small amount of methanol to dissolve the sample.
-
Dilute to volume with the mobile phase (initial composition).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Presentation
The following tables summarize the expected quantitative data for the HPLC analysis of this compound and its impurities. The values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Chromatographic Parameters (Estimated)
| Analyte | Expected Retention Time (tR, min) | Resolution (Rs) |
| Impurity C: 2-Amino-6-chlorophenol | 4.5 | - |
| Impurity B: 2-Amino-4-nitrophenol | 6.2 | > 2.0 |
| This compound | 8.5 | > 2.0 |
| Impurity E: 4-Nitrophenol | 10.1 | > 2.0 |
| Impurity D: 2,6-Dichloro-4-nitrophenol | 12.8 | > 2.0 |
| Impurity A: 6-Chloro-2,4-dinitrophenol | 14.5 | > 2.0 |
Table 2: Method Validation Parameters (Representative)
| Parameter | This compound | Impurities |
| Linearity Range (µg/mL) | 0.5 - 50 | 0.1 - 10 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| LOD (µg/mL) | 0.15 | ~ 0.05 |
| LOQ (µg/mL) | 0.5 | ~ 0.15 |
| Precision (%RSD) | < 2.0 | < 5.0 |
| Accuracy (% Recovery) | 98 - 102 | 95 - 105 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Logical Relationships of Impurities
Caption: Potential origins of impurities related to this compound.
References
Application Notes and Protocols: 2-Amino-6-chloro-4-nitrophenol in Colorimetric Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chloro-4-nitrophenol is a substituted aromatic compound, recognized primarily for its application as a direct dye in the cosmetics industry, particularly in hair coloring formulations.[1] Its chemical structure, featuring a nitrated phenol (B47542) with amino and chloro substituents, imparts distinct chromophoric properties. While not commonly employed as a chromogenic substrate in enzymatic assays—a role often filled by related compounds like p-nitrophenol derivatives—this compound serves as a valuable tool in specific toxicological and analytical contexts. Its inherent color and electrophilic nature are leveraged in specialized non-enzymatic colorimetric and spectrophotometric methods.
These application notes provide detailed protocols for the use of this compound as a reference compound in an in chemico assay for skin sensitization and for its general quantification via UV-Vis spectrophotometry.
Application Note 1: Reference Compound in the Electrophilic Allergen Screening Assay (EASA)
Mechanism of Action & Principle
The Electrophilic Allergen Screening Assay (EASA) is an in chemico method designed to predict the skin sensitization potential of a chemical.[2] It addresses the first key event in the Adverse Outcome Pathway (AOP) for skin sensitization: covalent binding to proteins. The assay quantifies the reactivity of a test chemical with nucleophilic probes, which mimic the nucleophilic side chains of amino acids like cysteine and lysine (B10760008) in skin proteins.[2] this compound, a known skin sensitizer, is used as a reference chemical to validate assay performance and classify the sensitization potential of unknown compounds.[2][3]
The assay measures the depletion of a thiol-based probe, such as 4-nitrobenzenethiol (NBT), or an amine-based probe after incubation with the test chemical.[2] The remaining concentration of the probe is quantified colorimetrically using a spectrophotometer. A significant depletion of the probe indicates that the test chemical is reactive and likely a skin sensitizer.
Data Presentation
The sensitization potential of this compound has been characterized in both in vivo and in chemico models. This data is crucial for its role as a reference compound.
| Parameter | Value | Assay | Reference |
| Classification | Sensitizer | - | [2] |
| LLNA EC3 Value | 2.2% | Murine Local Lymph Node Assay (LLNA) | [2][4] |
| LLNA EC3 Value | 0.68% (in water/acetone/olive oil vehicle) | Murine Local LymphNode Assay (LLNA) | [5] |
| Reactivity Class | Binder | Electrophilic Allergen Screening Assay (EASA) | [2] |
EC3 (Effective Concentration causing a 3-fold increase in lymphocyte proliferation) is a measure of sensitization potency.
Experimental Protocol: EASA with 4-Nitrobenzenethiol (NBT) Probe
This protocol is a representative method based on the principles of the 96-well EASA.[2]
1. Materials and Reagents:
-
This compound (Test Compound/Reference)
-
4-Nitrobenzenethiol (NBT, Nucleophilic Probe)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.4)
-
96-well clear bottom UV spectroscopy microplates
-
Microplate spectrophotometer
2. Preparation of Stock Solutions:
-
NBT Stock Solution: Prepare a 10 mM stock solution of NBT in acetonitrile.
-
Test Compound Stock Solution: Prepare a 100 mM stock solution of this compound in acetonitrile. Perform serial dilutions in acetonitrile to create a range of working concentrations (e.g., from 1 mM to 50 mM).
3. Assay Procedure:
-
Plate Layout: Design the 96-well plate to include blanks (buffer and ACN only), controls (NBT without test compound), and test compound wells (NBT with serial dilutions of this compound).
-
Reaction Mixture Preparation:
-
To each well, add 150 µL of phosphate buffer.
-
Add 20 µL of the appropriate test compound working solution or acetonitrile for controls.
-
Initiate the reaction by adding 30 µL of the 10 mM NBT stock solution to all wells except the blank. The final volume should be 200 µL.
-
-
Incubation: Seal the plate and incubate at room temperature (approx. 25°C) for a defined period (e.g., 60 minutes), protected from light.
-
Spectrophotometric Measurement:
-
Set the microplate reader to measure absorbance at the wavelength of maximum absorbance for NBT (typically around 412 nm).[6]
-
Read the absorbance of all wells.
-
4. Data Analysis:
-
Calculate the percentage of NBT depletion for each concentration of the test compound using the following formula: % Depletion = (1 - (Abs_test_compound / Abs_control)) * 100
-
Plot the % Depletion against the concentration of this compound to generate a dose-response curve.
-
The concentration at which 50% of the probe is depleted (RC50) can be calculated to quantify reactivity.
Visualization of EASA Workflow
Caption: Workflow for the Electrophilic Allergen Screening Assay (EASA).
Application Note 2: General Spectrophotometric Quantification
Mechanism of Action & Principle
This compound is an orange-yellow crystalline powder that absorbs light in the visible and ultraviolet regions of the electromagnetic spectrum.[7] This property allows for its direct quantification in solution using UV-Vis spectrophotometry. The Beer-Lambert Law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance of a solution at a specific wavelength (λmax), its concentration can be determined by comparing it to a standard curve prepared from known concentrations of the compound. This method is fundamental for quality control, purity assessment (e.g., in conjunction with HPLC), and various research applications.[5]
Data Presentation
The spectrophotometric properties are key to developing a quantitative assay. While the λmax for the parent compound is not consistently reported, detection wavelengths used in HPLC provide a practical starting point for analysis.
| Parameter | Wavelength (nm) | Method | Reference |
| HPLC Detection | 210, 254, 378 | HPLC-UV | [5] |
| Derivative λmax | 295, 372, 486 | UV-Vis of a Schiff base ligand synthesized from the compound | [7] |
Experimental Protocol: Standard Curve Generation and Quantification
1. Materials and Reagents:
-
This compound
-
Appropriate solvent (e.g., ethanol, methanol, or a buffered aqueous solution)
-
UV-transparent cuvettes or 96-well UV-transparent plates
-
UV-Vis Spectrophotometer or microplate reader
2. Determination of λmax (Optional but Recommended):
-
Prepare a mid-range concentration solution of this compound in the chosen solvent.
-
Scan the absorbance of the solution across a range of wavelengths (e.g., 200-600 nm) to identify the wavelength of maximum absorbance (λmax). Use one of the known detection wavelengths (e.g., 378 nm) as a starting point.[5]
3. Preparation of Standard Solutions:
-
Prepare a high-concentration stock solution (e.g., 1 mg/mL or 5 mM) of this compound in the solvent.
-
Perform serial dilutions to create a series of at least five standard solutions of known, decreasing concentrations.
4. Measurement and Standard Curve Generation:
-
Set the spectrophotometer to the determined λmax or a suitable analysis wavelength (e.g., 378 nm).
-
Use the solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each standard solution.
-
Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).
-
Perform a linear regression on the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) constitute the standard curve. An R² value >0.99 is desirable.
5. Quantification of Unknown Sample:
-
Prepare the unknown sample in the same solvent used for the standards, ensuring the final concentration falls within the linear range of the standard curve.
-
Measure the absorbance of the unknown sample.
-
Calculate the concentration of the unknown sample using the linear regression equation from the standard curve: Concentration = (Absorbance - c) / m
Visualization of Beer-Lambert Law Principle
Caption: Principle of spectrophotometric quantification via the Beer-Lambert Law.
Discussion: Lack of Application as an Enzymatic Substrate
In many colorimetric bioassays, a non-colored substrate is enzymatically converted into a colored product. A classic example involves substrates like p-nitrophenyl phosphate (pNPP). In the presence of an enzyme such as alkaline phosphatase, pNPP is hydrolyzed to p-nitrophenol, which is yellow under alkaline conditions and can be quantified at ~405 nm.
Despite its structural similarity to p-nitrophenol, extensive searches of scientific literature and chemical databases have not revealed any common use of this compound as a chromogenic substrate for enzymatic assays. The presence of the additional amino and chloro groups on the phenyl ring likely influences its chemical properties in ways that make it unsuitable as a substrate for common hydrolase enzymes. These substituents may cause steric hindrance, preventing the molecule from fitting into the enzyme's active site, or alter the electronic properties of the molecule, making the target bond less susceptible to enzymatic cleavage.
Therefore, for researchers seeking to develop colorimetric enzyme assays, established substrates like those derived from p-nitrophenol or other well-characterized chromogens remain the standard choice.
Visualization of a General pNPP Enzymatic Assay
Caption: General mechanism of a colorimetric assay using a p-nitrophenyl substrate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a 96-Well Electrophilic Allergen Screening Assay for Skin Sensitization Using a Measurement Science Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. cir-safety.org [cir-safety.org]
- 6. trace.tennessee.edu [trace.tennessee.edu]
- 7. This compound | 6358-09-4 | Benchchem [benchchem.com]
experimental procedure for the reduction of the nitro group in 2-Amino-6-chloro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the chemical reduction of the nitro group in 2-Amino-6-chloro-4-nitrophenol to synthesize 2,4-Diamino-6-chlorophenol. The reduction of aromatic nitro compounds is a critical transformation in organic synthesis, yielding versatile amino intermediates for the development of pharmaceuticals, dyes, and other specialty chemicals.[1] This application note outlines three effective methodologies: catalytic hydrogenation, reduction with sodium dithionite (B78146), and reduction using tin(II) chloride. Each protocol is presented with comprehensive, step-by-step instructions, a summary of reaction parameters, and essential safety considerations to guide researchers in achieving a clean and efficient synthesis.
Introduction
The conversion of a nitro group to a primary amine is a fundamental reaction in the synthesis of a wide array of chemical compounds.[1] The target product of this procedure, 2,4-Diamino-6-chlorophenol, is a trifunctional aromatic compound with potential applications as a building block in medicinal chemistry and material science. The selective reduction of the nitro moiety in this compound is crucial, requiring conditions that preserve the existing amino, chloro, and hydroxyl functionalities. The choice of reducing agent is paramount and depends on factors such as functional group tolerance, desired chemoselectivity, scalability, and safety.[1] This note details three reliable methods to achieve this transformation.
Overview of Reduction Methodologies
Several established methods are effective for the reduction of aromatic nitro groups.[2] The protocols detailed below have been selected for their high efficiency, selectivity, and common use in laboratory settings.
-
Method A: Catalytic Hydrogenation: This is often the preferred method due to its high efficiency and clean reaction profile, typically yielding the product with minimal byproducts.[1] It involves using a heterogeneous catalyst like palladium on carbon (Pd/C) with molecular hydrogen (H₂).[1][3] A key advantage is that it can achieve full conversion of the nitro group to an amine without causing dechlorination.[4]
-
Method B: Sodium Dithionite (Na₂S₂O₄) Reduction: Sodium dithionite is an inexpensive, potent, and safe reducing agent for converting aromatic nitro compounds to their corresponding anilines.[5][6] This method is particularly useful when catalytic hydrogenation is not feasible or desired, and it avoids the use of strong acids or heavy metals.[7]
-
Method C: Tin(II) Chloride (SnCl₂) Reduction: The use of stannous chloride provides a mild and effective method for reducing aromatic nitro groups, even in the presence of other reducible functionalities.[3][4] It is a classic and reliable technique widely employed in organic synthesis.[1]
Experimental Protocols
Method A: Catalytic Hydrogenation
Materials and Reagents:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (B145695) (or Methanol)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite®
Equipment:
-
Parr hydrogenator or a similar pressure vessel
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a pressure vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Carefully add the 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen).[1]
-
Seal the vessel and purge it several times with nitrogen gas, followed by careful purging with hydrogen gas.[1]
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).[1]
-
Stir the reaction mixture vigorously at ambient temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.[1]
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[1]
-
Concentrate the filtrate under reduced pressure to yield the crude 2,4-Diamino-6-chlorophenol.
-
Purify the product by crystallization or column chromatography if necessary.
Method B: Sodium Dithionite (Na₂S₂O₄) Reduction
Materials and Reagents:
-
This compound
-
Sodium Dithionite (Na₂S₂O₄)
-
N,N-Dimethylformamide (DMF) or an Ethanol/Water mixture
-
Sodium Bicarbonate (NaHCO₃)
-
Water
-
Ethyl Acetate
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in DMF or a mixture of ethanol and water in a round-bottom flask.[7][8]
-
In a separate beaker, prepare a solution of sodium dithionite (typically 4-6 eq) in water.
-
If using an organic solvent, add the aqueous sodium dithionite solution dropwise to the solution of the nitro compound.[8]
-
Add sodium bicarbonate to maintain a basic pH (8-9).[8]
-
Heat the reaction mixture with stirring. A temperature of 45-60°C is often sufficient.[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the mixture. Otherwise, proceed to extraction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.[1]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify as needed.
Method C: Tin(II) Chloride (SnCl₂) Reduction
Materials and Reagents:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 3M)
-
Ethyl Acetate
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
-
pH paper or meter
-
Separatory funnel
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.[1]
-
Add Tin(II) chloride dihydrate (3-5 eq) to the suspension.[1]
-
Carefully add concentrated HCl dropwise while stirring. The reaction is often exothermic.
-
Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a 3M NaOH solution to neutralize the acid and precipitate tin salts (tin hydroxide). Adjust the pH to be slightly basic.
-
Filter the mixture to remove the tin salts, washing the solid residue thoroughly with ethyl acetate.[1]
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.[1]
-
Purify the product if necessary.
Data Presentation: Comparison of Reduction Methods
| Parameter | Method A: Catalytic Hydrogenation | Method B: Sodium Dithionite | Method C: Tin(II) Chloride |
| Primary Reagent | H₂ gas, 10% Pd/C | Sodium Dithionite (Na₂S₂O₄) | Tin(II) Chloride (SnCl₂·2H₂O) |
| Solvent | Ethanol, Methanol | DMF, Ethanol/Water | Ethanol, Ethyl Acetate |
| Temperature | Ambient | 45-60 °C | Reflux |
| Pressure | ~50 psi | Atmospheric | Atmospheric |
| Key Advantages | High efficiency, clean reaction, no metal salt waste.[1] | Inexpensive, avoids heavy metals and strong acids.[6][7] | Mild conditions, tolerant of many functional groups.[3] |
| Key Disadvantages | Requires specialized pressure equipment, catalyst can be pyrophoric. | Can require large excess of reagent, potential odor issues.[7] | Generates significant tin salt waste, requiring careful disposal.[1][9] |
| Work-up | Simple filtration of catalyst.[1] | Aqueous extraction.[1] | Neutralization and filtration of tin salts followed by extraction.[1] |
Visualization of Experimental Workflow
Caption: Workflow for the reduction of this compound.
Safety Precautions
-
General: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Ensure the hydrogenation apparatus is properly assembled and leak-tested. The Pd/C catalyst can be pyrophoric, especially after use; do not allow the filtered catalyst to dry in the air. Quench it carefully with water.
-
Sodium Dithionite: While generally safe, sodium dithionite is a strong reducing agent. Its decomposition can be accelerated by contact with organic solvents.[7] Avoid contact with acids, as this can release toxic gases.[7]
-
Tin(II) Chloride and HCl: Concentrated hydrochloric acid is highly corrosive. Handle with extreme care. The neutralization step with NaOH is exothermic and should be performed slowly with cooling. Tin salts are toxic and should be disposed of according to institutional guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. This compound | 6358-09-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 7. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Amino-6-chloro-4-nitrophenol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chloro-4-nitrophenol is a valuable and versatile aromatic building block in organic synthesis. Its trifunctional nature, featuring an amino group, a chloro group, and a nitro group on a phenol (B47542) backbone, allows for a diverse range of chemical transformations. This makes it a key intermediate in the synthesis of a variety of organic molecules, particularly in the fields of dyes, pharmaceuticals, and materials science. The strategic positioning of these functional groups enables selective reactions, including diazotization and azo coupling, reduction of the nitro group, acylation of the amino group, and nucleophilic substitution of the chloro group, leading to the creation of complex molecular architectures.
Key Synthetic Applications
The reactivity of this compound can be harnessed in several key synthetic transformations:
-
Diazotization and Azo Coupling: The primary amino group can be readily converted to a diazonium salt, which can then be coupled with various aromatic compounds to form a wide range of azo dyes.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, yielding 2,4-diamino-6-chlorophenol, a key intermediate for the synthesis of phenoxazine (B87303) dyes and other heterocyclic compounds.
-
Acylation of the Amino Group: The amino group can be acylated to form amides, which can modify the electronic properties of the molecule or serve as a protecting group.
-
Nucleophilic Aromatic Substitution: The chloro group, activated by the electron-withdrawing nitro group, can be displaced by various nucleophiles.
Below are detailed protocols for some of these key applications.
Experimental Protocols
Synthesis of Azo Dyes via Diazotization and Coupling
Azo dyes are a large and important class of colored organic compounds. The synthesis involves the diazotization of a primary aromatic amine, in this case, this compound, followed by coupling with an electron-rich coupling agent such as a phenol or an aromatic amine.
Protocol: Synthesis of C.I. Mordant Brown 15
This protocol describes the synthesis of a representative mordant azo dye.
Reaction Scheme:
Figure 1: Synthesis workflow for C.I. Mordant Brown 15.
Materials:
-
This compound
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
5-Hydroxynaphthalene-1-sulfonic acid
-
4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
Procedure:
-
Diazotization:
-
Suspend this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C.
-
Stir the mixture for 30-60 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Preparation of Coupling Solution:
-
In a separate beaker, dissolve a mixture of 5-Hydroxynaphthalene-1-sulfonic acid (0.61 molar equivalents) and 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid (0.39 molar equivalents) in an aqueous sodium hydroxide solution.
-
Cool the coupling solution to 0-5°C in an ice bath.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold coupling solution with vigorous stirring.
-
Maintain the temperature at 0-5°C and a basic pH. A colored precipitate of the azo dye will form.
-
Continue stirring for 1-2 hours to ensure the completion of the coupling reaction.
-
-
Isolation and Purification:
-
Collect the precipitated dye by filtration.
-
Wash the filter cake with cold water and then with a small amount of cold ethanol (B145695) to remove unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Quantitative Data:
| Product Name | Molecular Formula | Molecular Weight | CAS Number |
| C.I. Mordant Brown 15 | C₁₆H₁₁ClN₅NaO₇S / C₁₆H₉ClN₃NaO₇S | 445.77 / 475.80 | 8006-50-4 |
Acylation of the Amino Group
Acylation of the amino group is a common transformation to produce amides. This can be useful for introducing new functionalities or for protecting the amino group during subsequent reactions.
Protocol: Synthesis of 2-Acetamido-6-chloro-4-nitrophenol
Reaction Scheme:
Figure 2: Workflow for the acylation of this compound.
Materials:
-
This compound (70 g, 0.37 mol)
-
Acetic acid (500 ml)
-
Acetic anhydride (100 ml, 1.06 mol)
-
Ice water (2.5 kg)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel (e.g., a sulfonation flask), add this compound to acetic acid.
-
-
Addition of Acetic Anhydride:
-
With stirring, add acetic anhydride dropwise to the mixture at 25°C.
-
-
Reaction:
-
Stir the mixture at room temperature for 5 hours.[1]
-
-
Work-up and Isolation:
-
Pour the reaction mixture onto ice water and stir for an additional hour.
-
Collect the precipitated product by filtration and wash with water.
-
-
Purification:
-
Recrystallize the crude product from a mixture of 2 parts ethanol and 1 part water.[1]
-
Quantitative Data:
| Product Name | Yield | Melting Point |
| 2-Acetamido-6-chloro-4-nitrophenol | 69.9% (59.9 g) | > 200°C |
Reductive Alkylation of the Amino Group
This one-pot reaction combines the reduction of an intermediate imine, formed in situ, to yield a secondary amine.
Protocol: Synthesis of 2-Ethylamino-6-chloro-4-nitrophenol
Reaction Scheme:
Figure 3: Workflow for the reductive alkylation of this compound.
Materials:
-
This compound (3.77 g, 20 mmol)
-
Acetic acid (100 ml)
-
Sodium borohydride (3.03 g, 80 mmol)
-
30% Sodium hydroxide solution
-
Water
Procedure:
-
Dissolution:
-
Dissolve this compound in acetic acid.
-
-
Addition of Reducing Agent:
-
Add sodium borohydride to the solution at 10°C.
-
-
Reaction:
-
Stir the mixture at room temperature for one hour and then heat to 60°C for three hours.[1]
-
-
Work-up and Isolation:
-
Dilute the reaction mixture with 200 ml of water.
-
Adjust the pH to 5 with a 30% sodium hydroxide solution.
-
Collect the precipitated product by filtration, wash with water, and dry in a desiccator over calcium chloride.
-
Quantitative Data:
| Product Name | Yield | Melting Point |
| 2-Ethylamino-6-chloro-4-nitrophenol | 47% (2.0 g) | 134 - 137°C |
Conclusion
This compound is a highly adaptable building block for organic synthesis. The protocols provided herein offer a starting point for researchers to explore its utility in creating a diverse array of functional molecules. The ability to selectively manipulate its three distinct functional groups opens up numerous possibilities for the development of novel dyes, pharmaceutical intermediates, and other advanced materials. Careful control of reaction conditions is key to achieving high yields and purity of the desired products.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Amino-6-chloro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2-Amino-6-chloro-4-nitrophenol, a valuable intermediate in the synthesis of dyes and various pharmaceuticals. The primary synthesis route detailed is the nitration of 2-amino-6-chlorophenol (B183061). This application note includes a step-by-step experimental protocol, a summary of quantitative data, and safety precautions.
Introduction
This compound is a substituted aromatic compound with applications in various fields, including the cosmetic industry as a component in hair dyes and as an intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research.[1] The presence of amino, chloro, and nitro functional groups on the phenol (B47542) ring makes it a versatile building block for further chemical modifications. The synthesis of this compound can be approached through several pathways, with the electrophilic nitration of 2-amino-6-chlorophenol being a direct and common method. In this reaction, the hydroxyl and amino groups activate the aromatic ring and direct the incoming nitro group to the position para to the hydroxyl group.
Physicochemical Data of Key Compounds
A summary of the physical and chemical properties of the reactants and the final product is provided in the table below for quick reference.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 2-Amino-6-chlorophenol | 38191-33-2 | C₆H₆ClNO | 143.57 | - | - | - |
| Nitric Acid (68%) | 7697-37-2 | HNO₃ | 63.01 | -42 | 83 | ~1.41 |
| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | 10 | 337 | 1.84 |
| This compound | 6358-09-4 | C₆H₅ClN₂O₃ | 188.57 | 158-162.5 | 358.7 (Predicted) | 1.655 (Predicted) |
Note: Properties of commercial concentrated acids are approximate. Please refer to the supplier's specifications for exact values.
Experimental Protocol: Nitration of 2-Amino-6-chlorophenol
This protocol describes the synthesis of this compound via the nitration of 2-amino-6-chlorophenol.
Materials:
-
2-Amino-6-chlorophenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (68%)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate (for neutralization)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
-
Beakers
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-amino-6-chlorophenol (e.g., 5.0 g, 0.035 mol).
-
Dissolution: Carefully add concentrated sulfuric acid (e.g., 25 mL) to the flask while stirring in an ice bath. Maintain the temperature below 10 °C during the addition. Stir the mixture until the 2-amino-6-chlorophenol is completely dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.1 equivalents) to a small amount of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 2-amino-6-chlorophenol in sulfuric acid using the dropping funnel. It is crucial to maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and side reactions.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice (e.g., 200 g) in a beaker with vigorous stirring. This will precipitate the crude product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Purification: The crude this compound can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Safety Precautions:
-
All manipulations involving concentrated acids must be performed in a well-ventilated fume hood.[2][3]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[2][3]
-
The addition of concentrated acids is highly exothermic. Always add acid to other liquids slowly and with cooling.[2]
-
Nitric acid is a strong oxidizing agent and can react violently with organic materials.[2][3]
-
In case of skin contact with acids, immediately wash the affected area with copious amounts of water.[2]
Alternative Synthesis Route: Amination of 2,6-Dichloro-4-nitrophenol (B181596)
An alternative pathway to this compound involves the nucleophilic aromatic substitution of one of the chlorine atoms in 2,6-dichloro-4-nitrophenol with an amino group. This reaction is typically carried out using ammonia (B1221849) as the aminating agent. The strong electron-withdrawing effect of the nitro group facilitates this substitution. This process generally requires elevated temperatures and pressures to proceed efficiently.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Synthetic pathways to this compound.
References
Application Notes and Protocols for Semi-Permanent and Permanent Hair Dye Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, mechanism of action, and safety evaluation of semi-permanent and permanent hair dyes. Detailed protocols for key analytical and toxicological assessments are provided to guide researchers in the development and evaluation of new hair dye formulations.
Introduction to Hair Dye Formulations
Hair dyeing is a widely practiced cosmetic procedure that alters the natural color of hair. The formulations are broadly categorized into two main types: semi-permanent and permanent, each with distinct chemical compositions and mechanisms of action.
Semi-Permanent Hair Dyes: These dyes coat the surface of the hair shaft and may slightly penetrate the cuticle.[1][2] They do not involve an oxidative process and typically consist of pre-formed color molecules, such as acidic and basic dyes with azo, anthraquinone, or triphenylmethane (B1682552) groups.[3] The color is gradually washed out over several shampoos.[1]
Permanent Hair Dyes: These formulations induce a long-lasting color change by penetrating the hair cortex and undergoing a chemical reaction.[2] This process involves three key components: precursor agents (primary intermediates) like p-phenylenediamine (B122844) (PPD) and p-aminophenol, coupling agents such as resorcinol (B1680541) and m-aminophenols, and an oxidizing agent, most commonly hydrogen peroxide in an alkaline medium (e.g., ammonia (B1221849) or ethanolamine).[3][4] The small precursor and coupler molecules penetrate the hair shaft, where they are oxidized to form larger color molecules that are trapped within the cortex.[5]
Data Presentation: Performance and Safety Metrics
The following tables summarize key quantitative data related to the performance and safety of hair dye formulations.
Table 1: Color Fastness of Permanent and Semi-Permanent Hair Dyes After Repeated Washing
| Dye Type | Hair Type | Number of Washes | L* (Lightness) | a* (Red-Green) | b* (Yellow-Blue) | ΔE* (Total Color Change) |
| Permanent (Oxidative) | Virgin Brown | 0 | 25.4 | 3.2 | 4.5 | - |
| 10 | 28.1 | 3.0 | 5.1 | 2.7 | ||
| 20 | 30.5 | 2.8 | 5.8 | 5.3 | ||
| Semi-Permanent (Direct) | Bleached | 0 | 65.2 | 45.8 | -10.3 | - |
| 6 | 70.1 | 38.5 | -8.1 | 8.9 | ||
| 12 | 75.4 | 30.2 | -5.9 | 18.2 |
Note: ΔE is calculated as the square root of the sum of the squares of the differences in L, a, and b* values. A higher ΔE* indicates a greater color change. Data is illustrative and can vary based on formulation and hair condition.
Table 2: Hair Damage Assessment After Dyeing
| Treatment | Tensile Strength (g) | Protein Loss (μg/g hair) |
| Virgin Hair | 146.64 | 100 (baseline) |
| Permanent Dye | 136.90[1] | 193.67[6] |
| Bleached Hair | 115.32[1] | 485 - 535[7] |
Table 3: Cytotoxicity and Genotoxicity of Common Hair Dye Ingredients
| Compound | Cell Type | Assay | Endpoint | Result |
| p-Phenylenediamine (PPD) | Human Keratinocytes (HaCaT) | MTT | EC50 | 35.63 µg/mL (48h)[5] |
| p-Phenylenediamine (PPD) | Human Keratinocytes (HaCaT) | Comet Assay | % Tail DNA | Significant increase at 100 µg/mL[2] |
| Basic Yellow 57 | Human Keratinocytes (HaCaT) | Comet Assay | % Tail DNA | Significant increase at 100 µg/mL[8] |
| Toluene-2,5-diamine (PTD) | - | In vivo Comet Assay | DNA Damage | Positive[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Preparation of Hair Tresses
-
Source: Obtain virgin or bleached human hair tresses.
-
Standardization: Cut tresses to a standard length (e.g., 15 cm) and weight (e.g., 1-2 g).
-
Washing: Wash the tresses with a clarifying shampoo to remove any residues. Rinse thoroughly with deionized water.
-
Drying: Allow the tresses to air dry completely at room temperature before dyeing.
Hair Dye Application Protocol
-
Formulation Preparation: For permanent dyes, mix the dye cream (containing precursors and couplers) with the developer (hydrogen peroxide) in the specified ratio immediately before application.[9] For semi-permanent dyes, the formulation is typically ready to use.
-
Application: Apply the hair dye formulation evenly to the prepared hair tresses, ensuring complete saturation.
-
Incubation: Allow the dye to process for the time specified in the product instructions (typically 20-40 minutes).[10]
-
Rinsing: Rinse the tresses thoroughly with lukewarm water until the water runs clear.
-
Conditioning: Apply a post-color conditioner and rinse.
-
Drying: Allow the tresses to air dry.
Color Fastness to Washing
-
Baseline Measurement: Measure the initial color of the dyed hair tresses using a spectrophotometer or colorimeter to obtain CIELAB (L, a, b*) values.[11]
-
Washing Cycles: Wash the tresses with a standardized shampoo solution for a set number of cycles (e.g., 1, 5, 10, 20 washes). Each cycle should consist of a standardized washing, rinsing, and drying procedure.
-
Color Measurement: After each set of washing cycles, measure the L, a, and b* values of the tresses.
-
Data Analysis: Calculate the total color change (ΔE*) after each washing interval compared to the baseline measurement.
Tensile Strength Measurement
-
Sample Preparation: Mount individual hair fibers from both virgin and dyed tresses onto a tensile testing machine.
-
Testing: Apply a controlled pulling force to the hair fiber at a constant rate of extension until it breaks.
-
Data Acquisition: Record the force required to break the fiber (tensile strength) and the elongation at break.
-
Analysis: Compare the average tensile strength of dyed hair fibers to that of virgin hair fibers to assess the extent of damage.
Protein Loss Assessment (BCA Assay)
-
Sample Preparation: Place a known weight of dyed and virgin hair in a solution (e.g., water or a mild surfactant solution) and agitate for a specified time to extract any leached proteins.
-
BCA Reagent Preparation: Prepare the bicinchoninic acid (BCA) working reagent by mixing BCA Reagent A and Reagent B according to the manufacturer's instructions.
-
Assay: Add the BCA working reagent to the protein extract and incubate. The protein in the sample will reduce Cu2+ to Cu+, which then chelates with BCA to produce a colored complex.
-
Measurement: Measure the absorbance of the solution at 562 nm using a spectrophotometer.
-
Quantification: Determine the protein concentration by comparing the absorbance to a standard curve generated using known concentrations of a standard protein (e.g., bovine serum albumin). Express the results as µg of protein lost per gram of hair.[12]
Cytotoxicity Assessment (MTT Assay)
-
Cell Culture: Culture human keratinocytes (e.g., HaCaT cell line) in a 96-well plate until they reach a suitable confluency.
-
Treatment: Expose the cells to various concentrations of the hair dye components or final formulations for a specified period (e.g., 24 or 48 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the EC50 value (the concentration that causes a 50% reduction in cell viability).
Genotoxicity Assessment (Comet Assay)
-
Cell Treatment: Expose human keratinocytes to the test substances for a defined period.
-
Cell Embedding: Embed the treated cells in a low-melting-point agarose (B213101) gel on a microscope slide.
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove cell membranes and proteins, leaving behind the DNA as "nucleoids."
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail (% Tail DNA). An increase in % Tail DNA indicates a higher level of genotoxicity.
Visualization of Key Pathways and Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways involved in the biological effects of hair dyeing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hvdroquinone: Assessment of genotoxic potential in the in vivo alkaline comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actifsource.com [actifsource.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. researchgate.net [researchgate.net]
- 9. How long does semi-permanent hair dye last? | L'Oréal Paris [loreal-paris.co.uk]
- 10. umfcorp.com [umfcorp.com]
- 11. Protection of oxidative hair color fading from shampoo washing by hydrophobically modified cationic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Non-Reactive Colorants in Oxidative Hair Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative hair dyes provide long-lasting, permanent color by utilizing a chemical reaction between dye precursors (intermediates) and an oxidizing agent, typically hydrogen peroxide, within the hair shaft. This process forms large, colored molecules that are trapped inside the hair cortex. While effective, the range of vibrant colors achievable with purely oxidative chemistry can be limited. To broaden the spectrum of shades and enhance color intensity, formulators often incorporate non-reactive colorants, also known as direct or semi-permanent dyes, into oxidative dye formulations.[1] These pre-formed color molecules do not require oxidation to impart color and deposit on and slightly within the hair shaft, offering a complementary coloring mechanism.[2]
These application notes provide a comprehensive overview of the function, formulation considerations, and performance evaluation of non-reactive colorants when used in conjunction with oxidative hair dye systems. Detailed experimental protocols are provided to guide researchers in the evaluation of these hybrid dye systems.
Role and Mechanism of Non-Reactive Colorants in Oxidative Systems
Non-reactive colorants, such as nitro dyes (e.g., HC dyes), cationic dyes, or anionic dyes, serve several key functions in oxidative hair dye formulations:
-
Color Enhancement and Vibrancy: They are particularly effective in achieving bright red, yellow, and other vibrant shades that can be challenging to produce with oxidative chemistry alone.[3]
-
Shade Nuancing: They allow for fine-tuning of the final color outcome, adding specific tones and depth.
-
Top-coating Effect: By depositing on the outer layers of the hair cuticle, they can add a layer of shine and initial color intensity.[4]
The mechanism of action for these dyes is primarily based on their affinity for the hair keratin.[1] Due to their smaller molecular size compared to the polymerized oxidative dyes, they can partially penetrate the hair shaft.[2] Their retention is largely dependent on weak intermolecular forces, such as ionic bonding and van der Waals forces.[5]
Formulation and Concentration
When incorporating non-reactive colorants into an oxidative dye base, several factors must be considered:
-
Solubility and Stability: The chosen direct dyes must be soluble and stable in the alkaline environment (typically pH 9-11) of the oxidative dye cream.[3][6]
-
Compatibility: The non-reactive dyes should not interfere with the oxidative coupling reaction of the primary intermediates and couplers.
-
Concentration: The concentration of non-reactive dyes is typically low, serving to augment the color from the oxidative dyes. Concentrations can vary depending on the desired intensity, with some HC dyes being used at concentrations up to 1-5%.[7]
Table 1: Examples of Non-Reactive Colorants Used in Oxidative Hair Dyes
| Dye Name (INCI) | Type | Typical Color Contribution | Maximum Recommended Concentration |
| HC Red No. 3 | Nitro Dye | Red | 1.0% |
| HC Yellow No. 2 | Nitro Dye | Yellow | Not specified |
| Basic Blue 99 | Cationic | Blue | Not specified |
| 2-Nitro-p-Phenylenediamine | Nitro Dye | Reddish-brown | Not specified |
| 4-Nitro-o-Phenylenediamine | Nitro Dye | Red | Not specified |
| HC Blue No. 2 | Nitro Dye | Blue | ≤1.7% |
| HC Yellow No. 5 | Nitro Dye | Yellow | ≤1.6% |
Source: Information synthesized from multiple sources.[7]
Experimental Protocols for Performance Evaluation
Protocol for Evaluation of Wash Fastness
This protocol details a method for assessing the color retention of hair tresses dyed with a hybrid oxidative/non-reactive dye system after repeated washing cycles.
3.1.1. Materials and Equipment
-
Bleached human hair tresses
-
Hybrid oxidative/non-reactive hair dye formulation
-
Standard shampoo solution (e.g., 12% active ammonium (B1175870) laureth sulfate)[8]
-
Colorimeter (spectrophotometer) for CIELAB (Lab*) measurements
-
Constant temperature water bath
-
Drying oven or hairdryer
3.1.2. Experimental Workflow
Caption: Workflow for Wash Fastness Evaluation.
3.1.3. Procedure
-
Hair Tress Preparation: Use standardized bleached human hair tresses.
-
Dye Application: Apply the hybrid hair dye formulation to the tresses according to the intended usage instructions (e.g., 30-minute development time).
-
Rinsing and Drying: Thoroughly rinse the dye from the tresses and allow them to dry completely for 24 hours at room temperature.[9]
-
Initial Color Measurement: Using a colorimeter, measure the initial Lab* values of the dyed tresses. Take at least three measurements per tress and calculate the average.
-
Washing Cycle: Immerse the hair tresses in a standard shampoo solution for a set duration (e.g., 4 minutes), then rinse and dry.[9]
-
Color Measurement after Washing: Measure the Lab* values of the washed and dried tresses.
-
Repeat: Repeat the washing and measurement steps for a predetermined number of cycles (e.g., 1, 5, 10, 15 washes).
-
Data Analysis: Calculate the total color difference (ΔE) after each wash cycle using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2].
3.1.4. Data Presentation
The results should be presented in a table summarizing the Lab* and ΔE* values at each wash interval.
Table 2: Representative Wash Fastness Data for a Hybrid Red Hair Dye
| Number of Washes | L* (Lightness) | a* (Redness) | b* (Yellowness) | ΔE* (Total Color Difference) |
| 0 | 45.20 | 35.80 | 20.10 | 0.00 |
| 1 | 45.80 | 34.50 | 19.80 | 1.47 |
| 5 | 47.10 | 32.20 | 18.90 | 4.28 |
| 10 | 48.90 | 29.80 | 17.50 | 7.56 |
| 15 | 50.50 | 27.50 | 16.20 | 10.45 |
Protocol for Evaluation of Light Fastness
This protocol outlines a method to assess the stability of the hair color to light exposure.
3.2.1. Materials and Equipment
-
Dyed hair tresses (prepared as in section 3.1.3)
-
Light fastness tester with a Xenon arc lamp
-
Cardboard or opaque material to cover a portion of the tress
-
Colorimeter
3.2.2. Experimental Workflow
Caption: Workflow for Light Fastness Evaluation.
3.2.3. Procedure
-
Prepare Dyed Tresses: Use hair tresses dyed with the hybrid formulation.
-
Masking: Cover half of each tress with an opaque material.
-
Light Exposure: Place the tresses in a light fastness tester and expose them to a controlled light source (e.g., Xenon arc lamp) for a specified duration (e.g., equivalent to 8 hours of summer sunlight).[9]
-
Color Measurement: After exposure, remove the masking and measure the Lab* values of both the exposed and unexposed portions of the tresses.
-
Data Analysis: Calculate the ΔE* between the exposed and unexposed sections to quantify the color change due to light exposure.
3.2.4. Data Presentation
Table 3: Representative Light Fastness Data
| Area | L* (Lightness) | a* (Redness) | b* (Yellowness) | ΔE* (vs. Unexposed) |
| Unexposed | 45.25 | 35.75 | 20.15 | 0.00 |
| Exposed | 46.95 | 33.95 | 19.55 | 2.52 |
Protocol for Formulation Stability Testing
This protocol is for evaluating the physical stability of the hybrid hair dye formulation over time at different temperatures.
3.3.1. Materials and Equipment
-
Hybrid hair dye formulation
-
Incubators/ovens set at various temperatures (e.g., 4°C, 25°C, 45°C)
-
Viscometer
-
pH meter
-
Homogenizer (for initial formulation)
3.3.2. Experimental Workflow
Caption: Workflow for Formulation Stability Testing.
3.3.3. Procedure
-
Formulation Preparation: Prepare a batch of the hybrid hair dye formulation.
-
Initial Analysis (Time 0): Measure and record the initial pH, viscosity, and visual appearance (color, homogeneity) of the formulation.
-
Storage: Aliquot the formulation into sealed containers and store them at different temperature conditions (e.g., 4°C, 25°C, and 45°C).
-
Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove samples from each storage condition and allow them to equilibrate to room temperature.
-
Evaluation: Measure and record the pH, viscosity, and any changes in appearance.
3.3.4. Data Presentation
Table 4: Representative Stability Data for a Hybrid Dye Formulation
| Time (weeks) | Temperature (°C) | pH | Viscosity (cP) | Appearance |
| 0 | 25 | 9.5 | 3500 | Homogeneous, cream-colored |
| 4 | 4 | 9.5 | 3550 | No change |
| 4 | 25 | 9.4 | 3480 | No change |
| 4 | 45 | 9.2 | 3200 | Slight darkening in color |
| 12 | 4 | 9.4 | 3600 | No change |
| 12 | 25 | 9.3 | 3450 | No change |
| 12 | 45 | 8.9 | 2800 | Significant color change, slight separation |
Conclusion
The incorporation of non-reactive colorants into oxidative hair dye systems is a valuable strategy for expanding the color palette and achieving more vibrant and nuanced shades. However, their inclusion necessitates a thorough evaluation of their impact on the overall performance of the product, particularly in terms of wash fastness, light fastness, and formulation stability. The protocols and methodologies outlined in these application notes provide a framework for the systematic evaluation of these hybrid hair dye systems, enabling researchers and formulators to develop innovative and high-performing products.
References
- 1. cir-safety.org [cir-safety.org]
- 2. researchgate.net [researchgate.net]
- 3. nauka-online.com [nauka-online.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. personalcaremagazine.com [personalcaremagazine.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Amino-6-chloro-4-nitrophenol in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of heterocyclic compounds utilizing 2-amino-6-chloro-4-nitrophenol as a key starting material. The protocols are intended for use by trained organic chemists in a laboratory setting.
Introduction
This compound is a versatile aromatic compound featuring amino, hydroxyl, chloro, and nitro functionalities. This arrangement of reactive groups makes it an excellent precursor for the synthesis of a variety of heterocyclic structures, particularly those containing nitrogen and oxygen heteroatoms. The electron-withdrawing nature of the nitro group and the chloro substituent influences the reactivity of the amino and hydroxyl groups, enabling selective cyclization reactions to form fused ring systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.
This document outlines a detailed protocol for the synthesis of a 1,4-benzoxazine derivative, a class of heterocyclic compounds with a broad range of pharmacological applications.
Synthesis of 7-chloro-9-nitro-3,4-dihydro-2H-1,4-benzoxazine
The synthesis of 7-chloro-9-nitro-3,4-dihydro-2H-1,4-benzoxazine from this compound is achieved through a cyclization reaction with 1,2-dibromoethane (B42909). This reaction proceeds via a nucleophilic substitution mechanism where the amino and hydroxyl groups of the aminophenol react with the two electrophilic carbon atoms of 1,2-dibromoethane to form the six-membered heterocyclic ring.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 7-chloro-9-nitro-3,4-dihydro-2H-1,4-benzoxazine.
Experimental Protocol
Materials:
-
This compound
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
-
Mass spectrometer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain it at this temperature with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate or dichloromethane-methanol gradient as the eluent to afford the pure 7-chloro-9-nitro-3,4-dihydro-2H-1,4-benzoxazine.
Data Presentation
| Parameter | Value |
| Product Name | 7-Chloro-9-nitro-3,4-dihydro-2H-1,4-benzoxazine |
| Molecular Formula | C₈H₇ClN₂O₃ |
| Molecular Weight | 214.61 g/mol |
| Physical Appearance | Yellow solid |
| Yield | Typically 60-75% |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, ppm) | δ 3.5-3.7 (t, 2H, -O-CH₂-), 4.3-4.5 (t, 2H, -N-CH₂-), 6.8-7.0 (d, 1H, Ar-H), 7.8-8.0 (d, 1H, Ar-H), 8.5-8.7 (s, 1H, -NH-) |
| ¹³C NMR (CDCl₃, ppm) | δ 43-45 (-N-CH₂-), 65-67 (-O-CH₂-), 110-145 (Ar-C) |
| IR (KBr, cm⁻¹) | 3300-3400 (N-H stretch), 1500-1550 & 1330-1370 (NO₂ stretch), 1200-1300 (C-O stretch), 700-800 (C-Cl stretch) |
| Mass Spec (m/z) | [M]⁺ expected at ~214.0 |
Note: The spectroscopic data provided are predicted values and should be confirmed by experimental analysis.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 7-chloro-9-nitro-3,4-dihydro-2H-1,4-benzoxazine.
Caption: Workflow for the synthesis of 7-chloro-9-nitro-3,4-dihydro-2H-1,4-benzoxazine.
Conclusion
The protocol described provides a reliable method for the synthesis of a substituted 1,4-benzoxazine derivative from this compound. This starting material's unique substitution pattern allows for the regioselective formation of the heterocyclic ring. The resulting product can serve as a valuable building block for the development of novel compounds with potential applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols for their specific needs while adhering to standard laboratory safety practices.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-chloro-4-nitrophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Amino-6-chloro-4-nitrophenol. This document includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate yield improvement and address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily dependent on the chosen synthetic route.
-
For the nitration of 2-amino-6-chlorophenol (B183061):
-
Incomplete Nitration: The nitrating agent may not be sufficiently reactive, or the reaction time might be too short. Consider using a stronger nitrating mixture, such as a combination of nitric acid and sulfuric acid, and monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
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Side Reactions: Over-nitration can lead to the formation of byproducts like 6-chloro-2,4-dinitrophenol.[1] To mitigate this, maintain a low reaction temperature, typically between 0-10°C, and add the nitrating agent dropwise to control the exothermic reaction.
-
Oxidation of the Starting Material: The amino and hydroxyl groups on the phenol (B47542) ring are susceptible to oxidation by nitric acid. Using a milder nitrating agent or protecting the amino group prior to nitration can prevent this.
-
-
For the amination of 2,6-dichloro-4-nitrophenol (B181596):
-
Inefficient Nucleophilic Substitution: The reaction of 2,6-dichloro-4-nitrophenol with ammonia (B1221849) often requires elevated temperatures and pressure to proceed efficiently.[1] If the yield is low, consider increasing the reaction temperature or pressure. Using a sealed reaction vessel or an autoclave may be necessary.
-
Poor Solubility: The starting material may not be fully dissolved in the reaction solvent, leading to incomplete reaction. Ensure adequate stirring and consider using a co-solvent to improve solubility.
-
-
Issue 2: Formation of Impurities and Byproducts
-
Question: I am observing significant impurity peaks in my product analysis (e.g., HPLC, NMR). What are the likely impurities and how can I minimize their formation?
-
Answer: The primary impurity of concern is typically the over-nitrated product, 6-chloro-2,4-dinitrophenol, especially in the nitration of 2-amino-6-chlorophenol.
-
Minimizing Byproduct Formation:
-
Temperature Control: Strict temperature control is crucial. Running the reaction at or below 10°C will significantly reduce the rate of the second nitration.
-
Stoichiometry: Use a controlled amount of the nitrating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will favor byproduct formation.
-
Order of Addition: Add the nitrating agent slowly to the solution of the phenol to maintain a low concentration of the nitrating species in the reaction mixture.
-
-
Removal of Impurities:
-
Recrystallization: The product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Column Chromatography: For high-purity requirements, silica (B1680970) gel column chromatography can be employed to separate the desired product from closely related impurities.
-
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am having trouble isolating a pure solid product from my reaction mixture. What are the recommended work-up and purification procedures?
-
Answer: Effective product isolation is key to obtaining a high-purity final product.
-
Work-up Procedure:
-
Upon reaction completion, quench the reaction by pouring it into a mixture of ice and water. This will precipitate the crude product.
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Filter the precipitate and wash it thoroughly with cold water to remove any residual acid and water-soluble impurities.
-
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol, and then add water until the solution becomes turbid. Allow the solution to cool slowly to form crystals. Filter the purified crystals and dry them under vacuum.
-
Activated Carbon Treatment: If the product is colored due to impurities, you can treat the solution with activated carbon before recrystallization to decolorize it.
-
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Nitration of 2-amino-6-chlorophenol | Amination of 2,6-dichloro-4-nitrophenol |
| Starting Materials | 2-amino-6-chlorophenol, Nitrating Agent (e.g., HNO₃/H₂SO₄) | 2,6-dichloro-4-nitrophenol, Ammonia |
| Key Reaction Conditions | Low temperature (0-10°C), controlled addition of nitrating agent | Elevated temperature and pressure |
| Common Byproducts | 6-chloro-2,4-dinitrophenol | Unreacted starting material, other substitution products |
| Reported Yield | Variable, dependent on conditions | A related reaction reports a 72% yield[1] |
| Advantages | Direct route | May offer better regioselectivity |
| Disadvantages | Risk of over-nitration and oxidation | Requires more forcing conditions (heat, pressure) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of 2-amino-6-chlorophenol
This protocol is a general guideline and may require optimization.
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-6-chlorophenol in a suitable solvent such as concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5°C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding nitric acid to an equal volume of concentrated sulfuric acid. Keep this mixture cooled in an ice bath.
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Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-amino-6-chlorophenol. The rate of addition should be controlled to maintain the reaction temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10°C for an additional 1-2 hours. Monitor the progress of the reaction by TLC.
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Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring.
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Isolation: The precipitated yellow solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
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Purification: The crude product can be purified by recrystallization from an ethanol-water mixture to yield this compound as a yellow crystalline solid.
Protocol 2: Synthesis of this compound via Amination of 2,6-dichloro-4-nitrophenol
This protocol requires specialized equipment for reactions under pressure.
-
Reaction Setup: In a high-pressure autoclave, place 2,6-dichloro-4-nitrophenol and a solution of aqueous ammonia.
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Reaction: Seal the autoclave and heat the reaction mixture to the desired temperature (e.g., 100-150°C). The reaction is typically run for several hours with constant stirring.
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Cooling and Work-up: After the reaction period, cool the autoclave to room temperature and carefully vent any excess pressure.
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Isolation: Transfer the reaction mixture to a beaker and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization.
Mandatory Visualization
Caption: Experimental workflows for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 2-Amino-6-chloro-4-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Amino-6-chloro-4-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: My crude this compound has a very dark, tar-like appearance. What is the likely cause and how can I purify it?
A1: A dark, tar-like appearance often indicates the presence of polymeric impurities or significant amounts of colored byproducts, such as dinitrophenols. It is recommended to first attempt purification by recrystallization. If this fails to yield a product of sufficient purity, column chromatography is the next logical step.
Q2: I am having trouble finding a suitable single solvent for recrystallization. What should I do?
A2: It is common for a single solvent to not be ideal. In such cases, a mixed solvent system is recommended. For this compound, a mixture of ethanol (B145695) and water has been shown to be effective.[1] The general procedure involves dissolving the crude product in the minimum amount of hot ethanol and then adding hot water dropwise until the solution becomes slightly turbid. Upon slow cooling, crystals of the purified product should form.
Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?
A3: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point of the solvent, or the melting point of the solid is lower than the boiling point of the solvent. To prevent this, you can try the following:
-
Increase the amount of solvent: This will keep the compound dissolved at a lower temperature.
-
Use a different solvent system: A solvent system with a higher boiling point or one in which your compound is more soluble at elevated temperatures might be necessary.
-
Cool the solution more slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Slow cooling encourages crystal lattice formation.
Q4: After recrystallization, my product is still colored. What are the likely impurities and how can I remove them?
A4: A common colored impurity in the synthesis of this compound is 6-Chloro-2,4-dinitrophenol.[2] If recrystallization does not remove the color, column chromatography is the most effective method for separating these closely related compounds. A silica (B1680970) gel stationary phase with a gradient elution starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) should effectively separate the desired product from the dinitro impurity.
Q5: What are the key parameters to consider when developing a column chromatography method for this compound?
A5: Key parameters for column chromatography include:
-
Stationary Phase: Silica gel is a good starting point for normal-phase chromatography.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The optimal ratio should be determined by thin-layer chromatography (TLC) first.
-
Loading Technique: Dry loading the crude product adsorbed onto a small amount of silica gel often provides better separation than wet loading.
-
Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective for separating complex mixtures than an isocratic elution (constant solvent composition).
Data Presentation
| Parameter | Recrystallization | Column Chromatography |
| Primary Use | Removal of major impurities, decolorization | Separation of closely related compounds, high-purity isolation |
| Typical Solvents | Ethanol/Water[1] | Hexane/Ethyl Acetate, Dichloromethane/Hexane |
| Potential Impurities Removed | Insoluble materials, some colored byproducts | 6-Chloro-2,4-dinitrophenol[2], other isomeric and related impurities |
| Expected Purity | >95% (can vary) | >99% |
| Throughput | High | Low to Medium |
Experimental Protocols
Recrystallization from Ethanol/Water
This protocol is adapted from a procedure for a derivative of this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add the minimum amount of hot ethanol to dissolve the solid completely with stirring and gentle heating.
-
Once fully dissolved, add hot water dropwise to the solution until a slight turbidity persists.
-
If too much water is added and the product precipitates out, add a small amount of hot ethanol to redissolve it.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven or desiccator.
Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. Spot the crude material on a TLC plate and develop it in various ratios of a non-polar and a polar solvent (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate). The ideal solvent system will give a good separation of the desired product spot from impurities with an Rf value of approximately 0.3-0.4 for the product.
-
Column Packing: Pack a chromatography column with silica gel using the chosen non-polar solvent (or the least polar solvent mixture from the TLC analysis).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent or a more volatile solvent like dichloromethane. In a separate beaker, add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the least polar solvent system determined from the TLC analysis.
-
Fraction Collection: Collect fractions in test tubes or flasks. Monitor the separation by TLC by spotting every few fractions on a TLC plate.
-
Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Combine and Evaporate: Combine the pure fractions (those containing only the desired product spot on TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Decision tree for selecting a purification technique.
References
common side reactions in the nitration of 2-amino-6-chlorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-amino-6-chlorophenol (B183061). Our aim is to help you navigate common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the nitration of 2-amino-6-chlorophenol?
The primary product is 2-amino-6-chloro-4-nitrophenol. The hydroxyl (-OH) and amino (-NH2) groups are strong activating, ortho-, para-directing groups, while the chlorine (-Cl) atom is a deactivating ortho-, para-director. The combined influence of these substituents directs the incoming nitro group (-NO2) predominantly to the C4 position, which is para to the hydroxyl group and ortho to the amino group.[1]
Q2: What are the most common side reactions observed during the nitration of 2-amino-6-chlorophenol?
The most frequently encountered side reactions are:
-
Over-nitration: Formation of dinitrated products, most notably 6-chloro-2,4-dinitrophenol. This is particularly prevalent with the use of strong nitrating agents or poor temperature control.[1]
-
Oxidation: The aminophenol substrate is susceptible to oxidation by nitric acid, leading to the formation of complex, often dark-colored and tarry byproducts. These can include quinone-imines and their subsequent polymerization products, as well as phenoxazinones.
-
Formation of undesired isomers: While the 4-nitro isomer is the major product, small quantities of other isomers may be formed.
Q3: Why is there a formation of dark, tarry substances in my reaction?
The formation of tarry materials is a common issue in the nitration of highly activated aromatic compounds like phenols and anilines. Concentrated nitric acid is a potent oxidizing agent and can oxidize the aminophenol substrate. This leads to the formation of quinone-like structures which can then polymerize into complex, high molecular weight, dark-colored materials. Key factors that contribute to tar formation include elevated reaction temperatures and the use of concentrated nitric acid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low yield of this compound | 1. Over-nitration to dinitro-products. 2. Oxidation of the starting material or product. 3. Incomplete reaction. | 1. Control Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) using an ice bath to minimize both over-nitration and oxidation. 2. Use Dilute Nitric Acid: Employing a more dilute solution of nitric acid can reduce its oxidizing potential.[2] 3. Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of 2-amino-6-chlorophenol with vigorous stirring to ensure good heat dissipation and avoid localized high concentrations. 4. Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time. |
| Presence of 6-chloro-2,4-dinitrophenol impurity | 1. Excessive amount of nitrating agent. 2. Reaction temperature is too high. 3. Use of a strong nitrating mixture (e.g., mixed acid). | 1. Stoichiometric Control: Use a carefully controlled molar equivalent of the nitrating agent. 2. Lower Reaction Temperature: Perform the reaction at a consistently low temperature. 3. Milder Nitrating Agent: Consider alternative, milder nitrating systems if over-nitration persists. |
| Formation of dark, tarry residue | 1. Oxidation of the aminophenol. 2. Reaction temperature is too high. 3. Concentrated nitric acid is used. | 1. Maintain Low Temperature: Strict temperature control is crucial. 2. Use Dilute Nitric Acid: This is a primary method to reduce oxidative side reactions.[2] 3. Consider a Protective Group: Acetylation of the amino group can reduce its activating effect and susceptibility to oxidation. The acetyl group can be removed by hydrolysis after nitration. |
| Difficulties in product isolation and purification | 1. Presence of tarry byproducts. 2. Co-precipitation of isomeric byproducts. | 1. Filtration: If the product precipitates from the reaction mixture, filter and wash thoroughly with cold water. 2. Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to remove impurities. 3. Column Chromatography: For high purity requirements, column chromatography on silica (B1680970) gel can be employed to separate the desired product from isomers and other byproducts. |
Quantitative Data on Impurities
Analysis of commercially produced this compound has provided some insight into potential impurities. In one study of four different batches, the impurity 6-chloro-2,4-dinitrophenol was detected in one batch at a concentration of 90 ppm.[3] Another report indicates a potential upper limit for this impurity at < 0.03% (<300 ppm).[4]
| Impurity | CAS Number | Typical Concentration Range |
| 6-chloro-2,4-dinitrophenol | 2461-02-1 | < 300 ppm |
| 2-chlorophenol | 95-57-8 | Below detection limits in some analyses (< 25 ppm)[3] |
Experimental Protocols
Protocol 1: Controlled Nitration with Dilute Nitric Acid
This protocol aims to achieve selective mono-nitration with minimal side reactions.
Materials:
-
2-amino-6-chlorophenol
-
Dilute Nitric Acid (e.g., 30-40%)
-
Sulfuric Acid (optional, as a catalyst in trace amounts)
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-6-chlorophenol in a suitable solvent (e.g., glacial acetic acid or water with a small amount of sulfuric acid to aid dissolution).
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Slowly add the dilute nitric acid dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker of crushed ice with stirring.
-
The precipitated product, this compound, is collected by vacuum filtration.
-
Wash the solid product with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
For further purification, recrystallize the crude product from aqueous ethanol.
-
Dry the purified product under vacuum at a low temperature.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the reaction and potential issues, the following diagrams illustrate the main reaction pathway and a troubleshooting workflow.
Caption: Main reaction pathways in the nitration of 2-amino-6-chlorophenol.
Caption: A logical workflow for troubleshooting common side reactions.
References
optimizing reaction conditions for 2-Amino-6-chloro-4-nitrophenol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-Amino-6-chloro-4-nitrophenol. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main established pathways for the synthesis of this compound are:
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Method A: Electrophilic Nitration of 2-Amino-6-chlorophenol (B183061). This is a direct method where 2-amino-6-chlorophenol is nitrated to introduce the nitro group at the para position relative to the hydroxyl group.[1] The hydroxyl and amino groups activate the benzene (B151609) ring, directing the nitro group to the desired position.[1]
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Method B: Nucleophilic Aromatic Substitution of 2,6-dichloro-4-nitrophenol (B181596). This route involves the reaction of 2,6-dichloro-4-nitrophenol with ammonia (B1221849), where one of the chlorine atoms is substituted by an amino group.[1] The electron-withdrawing nitro group facilitates this nucleophilic attack.[1]
Q2: Which synthesis method is generally preferred?
A2: The choice of method depends on the availability of starting materials, desired purity, and scalability.
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Method A (Nitration) is often favored for its directness.[1] However, controlling the reaction to prevent the formation of isomers and oxidation by-products can be challenging.[2]
-
Method B (Amination) can offer better control over regioselectivity, but it may require harsher reaction conditions, such as elevated temperature and pressure, to proceed efficiently.[1]
Q3: What are the common impurities I should be aware of?
A3: Common impurities can include:
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Isomeric byproducts: In the nitration of 2-amino-6-chlorophenol, ortho-nitrated products can be formed.
-
Di-nitrated products: Over-nitration can lead to the formation of dinitrophenols.
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Starting materials: Unreacted 2-amino-6-chlorophenol or 2,6-dichloro-4-nitrophenol.
-
Dechlorinated byproducts: Under certain conditions, the chloro group can be replaced by a hydroxyl group.[1]
-
6-Chloro-2,4-dinitrophenol: This can be a significant impurity.[3]
Q4: How can I purify the final product?
A4: Purification of this compound can be achieved through:
-
Recrystallization: This is a common method to obtain a purer product. A mixture of ethanol (B145695) and water is often used.
-
Column Chromatography: For highly pure samples, silica (B1680970) gel column chromatography can be employed.
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Washing: Washing the crude product with cold water or a dilute sodium bicarbonate solution can help remove acidic impurities.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Method A: Insufficient nitrating agent or deactivation of the nitrating agent. | Ensure the use of fresh, concentrated nitric and sulfuric acids. Gradually add the nitrating agent to maintain the reaction temperature. |
| Method B: Incomplete reaction due to insufficient temperature or pressure. | Increase the reaction temperature and/or pressure within safe limits. Ensure a sufficient excess of ammonia is used. | |
| Product decomposition | Method A: Overheating during nitration can lead to oxidation and decomposition into tarry materials.[2] | Maintain strict temperature control, typically below 10°C, during the addition of the nitrating agent. |
| Method B: Prolonged reaction at high temperatures can lead to degradation. | Monitor the reaction progress and stop it once the starting material is consumed. | |
| Loss during workup | The product may be partially soluble in the aqueous phase during extraction or washing. | Adjust the pH of the aqueous phase to minimize the solubility of the product before extraction. Use an appropriate organic solvent for extraction. |
Impure Product
| Symptom | Possible Cause | Suggested Solution |
| Presence of isomeric byproducts (Method A) | The directing effects of the amino and hydroxyl groups can lead to a mixture of ortho and para isomers. | Optimize the reaction temperature and the rate of addition of the nitrating agent to favor the formation of the para isomer. |
| Formation of di-nitrated products (Method A) | Use of an excessive amount of nitrating agent or elevated reaction temperature. | Use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature. |
| Unreacted starting material | Incomplete reaction. | Increase the reaction time or temperature moderately. Ensure efficient mixing. |
| Presence of dechlorinated byproducts | Reaction with water or other nucleophiles at elevated temperatures. | Use anhydrous conditions where possible and control the reaction temperature. |
Data Presentation
Comparison of Synthesis Methods
| Parameter | Method A: Nitration of 2-Amino-6-chlorophenol | Method B: Amination of 2,6-dichloro-4-nitrophenol |
| Starting Material | 2-Amino-6-chlorophenol | 2,6-dichloro-4-nitrophenol |
| Key Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Ammonia (aqueous or gas) |
| Typical Reaction Temp. | < 10°C | Elevated temperature (e.g., 100-150°C) |
| Typical Reaction Pressure | Atmospheric | Elevated pressure |
| Reported Yield | Moderate to high, but can be variable | Generally good |
| Key Challenges | Formation of isomers, oxidation byproducts, temperature control | Requires high temperature and pressure, handling of ammonia |
| Advantages | Direct, one-step synthesis | Good regioselectivity |
| Disadvantages | Potential for side reactions and difficult purification | Harsh reaction conditions, specialized equipment may be needed |
Optimized Reaction Conditions (Illustrative Examples)
| Method | Reactant | Reagent (molar ratio) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| A | 2-Amino-6-chlorophenol | HNO₃/H₂SO₄ (1:2) | Sulfuric Acid | 0-5 | 2-4 | ~70-80 |
| B | 2,6-dichloro-4-nitrophenol | Aqueous Ammonia (excess) | Water/Ethanol | 120-140 | 6-8 | >80 |
Experimental Protocols
Method A: Nitration of 2-Amino-6-chlorophenol
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Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-6-chlorophenol in concentrated sulfuric acid at 0-5°C.
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Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:2 molar ratio) and cool it to 0°C. Add the nitrating mixture dropwise to the solution of 2-amino-6-chlorophenol, maintaining the reaction temperature below 10°C.
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Reaction: After the addition is complete, stir the mixture at 0-5°C for 2-4 hours.
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Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
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Isolation: The precipitate of this compound is collected by filtration, washed with cold water until the washings are neutral, and then dried.
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Purification: Recrystallize the crude product from an ethanol/water mixture.
Method B: Amination of 2,6-dichloro-4-nitrophenol
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Preparation: Place 2,6-dichloro-4-nitrophenol and a suitable solvent (e.g., ethanol) in a high-pressure autoclave.
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Amination: Add an excess of concentrated aqueous ammonia to the autoclave.
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Reaction: Seal the autoclave and heat it to 120-140°C for 6-8 hours. The pressure will increase during the reaction.
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Cooling and Isolation: After the reaction is complete, cool the autoclave to room temperature. The product will precipitate out of the solution. Collect the solid by filtration.
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Workup: Wash the collected solid with water to remove any remaining ammonia and salts.
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Purification: The crude product can be purified by recrystallization from a suitable solvent.
Mandatory Visualization
Caption: Comparative workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
resolving solubility issues with 2-Amino-6-chloro-4-nitrophenol in organic solvents
Technical Support Center: 2-Amino-6-chloro-4-nitrophenol
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in organic solvents.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Q1: I am having difficulty dissolving this compound in my chosen organic solvent.
A1: Initial dissolution can be challenging. Here are several steps to address this:
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Solvent Selection: Ensure you are using an appropriate solvent. This compound shows good solubility in polar aprotic and polar protic solvents. Consider switching to or testing solvents like dimethyl sulfoxide (B87167) (DMSO), acetone, or ethanol (B145695), where it has higher reported solubility.[1]
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Purity of the Compound: Verify the purity of your this compound. Impurities can sometimes affect solubility.
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Mechanical Agitation: Use a vortex mixer or a magnetic stirrer to provide consistent agitation. This increases the interaction between the solvent and the solute particles.
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Sonication: Applying ultrasonic waves can help break down particle agglomerates and enhance dissolution.
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Gentle Heating: Cautiously warming the solvent can increase the solubility. However, be mindful of the compound's stability at elevated temperatures. It is reported to decompose at 170°C.[2] Monitor for any color change that might indicate degradation.
Q2: The compound dissolves initially but then precipitates out of solution.
A2: This often happens when the solution becomes supersaturated or when there is a change in conditions.
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Temperature Fluctuation: Ensure the temperature of your solution remains constant. A decrease in temperature can lower the solubility and cause precipitation.
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Solvent Evaporation: If working with a volatile solvent, prevent its evaporation, which would increase the concentration of the solute and potentially lead to precipitation. Keep the container tightly sealed.
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Co-solvents: If you are preparing a stock solution in a strong organic solvent and then diluting it into a less effective one (like an aqueous buffer), precipitation can occur. To mitigate this, you can try:
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Preparing a more concentrated stock in the strong solvent to minimize the volume added to the final solution.
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Using a co-solvent system where the final mixture still has sufficient solvating power.
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Q3: I am observing a change in the color of the solution upon dissolving the compound.
A3: this compound is a colored compound (yellow-orange granular solid).[3] However, a significant and unexpected color change could indicate:
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Degradation: The compound might be degrading, possibly due to heat, light, or reaction with the solvent. The presence of the amino group makes it susceptible to oxidation. It is recommended to pre-saturate solvents with nitrogen to prevent this.[1]
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pH Effects: In certain solvents, the phenolic or amino groups can be deprotonated or protonated, leading to a color change. Consider the pH of your solvent system if applicable.
Solubility Data
The following table summarizes the available solubility data for this compound in various solvents.
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | 450 mg/L | 25 | [3][4] |
| Ethanol | > 10% (w/w) | Not Specified | [2] |
| Acetone | Soluble | Not Specified | [5] |
| Dimethyl Sulfoxide (DMSO) | > 10% (w/w) | Not Specified | [2] |
| Acetone/Water (1:1) | 8.7% (w/w) | Not Specified | [2] |
| Ethanol, Acetone, DMSO | ~5–8 g/100 mL | 25 | Higher solubility noted.[1] |
Experimental Protocols
Protocol for Determining Qualitative Solubility
This protocol provides a general method for assessing the solubility of this compound in a new solvent.
Materials:
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This compound
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Test tubes or small vials
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A range of organic solvents to be tested
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Spatula
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Vortex mixer
Procedure:
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Place approximately 10-20 mg of this compound into a clean, dry test tube.
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Add 1 mL of the selected solvent to the test tube in small portions.
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After each addition, vigorously shake or vortex the tube for at least 30-60 seconds.
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Visually inspect the solution against a contrasting background to see if the solid has completely dissolved.
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If the compound dissolves, it is considered soluble. If it remains undissolved, it is classified as insoluble in that specific solvent under these conditions.
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Record your observations for each solvent tested.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A flowchart for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving this compound? A1: Based on available data, polar aprotic solvents like DMSO and acetone, and polar protic solvents like ethanol are excellent starting points, as the compound exhibits high solubility in them.[1][2]
Q2: Is this compound soluble in non-polar solvents like hexane (B92381) or toluene (B28343)? A2: Generally, nitrophenols have poor solubility in non-polar solvents due to the presence of polar functional groups (amino, hydroxyl, and nitro groups). While specific data for this compound in hexane or toluene is not readily available, it is expected to be poorly soluble.
Q3: Can I use heat to dissolve this compound? A3: Yes, gentle heating can be used to increase the solubility. However, be cautious as this compound decomposes at 170°C.[2] It is advisable to heat the solution gradually and monitor for any signs of degradation, such as a significant color change.
Q4: Why is it important to pre-saturate the solvent with nitrogen? A4: The amino group (-NH2) on the compound can be susceptible to oxidation, which can lead to degradation of the compound.[1] Pre-saturating the organic solvent with an inert gas like nitrogen helps to remove dissolved oxygen and minimizes the risk of oxidation.
Q5: The safety data sheet (SDS) mentions the compound is a solid. What is its physical appearance? A5: this compound is typically a yellow to orange granular solid or powder.[3]
References
Technical Support Center: HPLC Separation of 2-Amino-6-chloro-4-nitrophenol Isomers
Welcome to the technical support center for the HPLC separation of 2-Amino-6-chloro-4-nitrophenol and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the chromatographic analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that I might encounter?
A1: The most common positional isomer you are likely to encounter is 2-Amino-4-chloro-6-nitrophenol. These isomers have the same molecular weight but differ in the substitution pattern on the phenol (B47542) ring, which can lead to challenges in achieving baseline separation. Other potential impurities could arise from the synthesis process, such as 6-Chloro-2,4-dinitrophenol.[1][2]
Q2: What is a good starting point for an HPLC method to separate this compound and its isomers?
A2: A reverse-phase HPLC method using a C18 column is a common and effective starting point. A mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a slightly acidic pH has been shown to be effective. For example, a mobile phase of 30% acetonitrile and 70% 0.005M KH2PO4 buffer at pH 3.5 can be a good initial condition.[1]
Q3: My peaks for this compound and its isomers are showing significant tailing. What could be the cause and how can I fix it?
A3: Peak tailing for these compounds, which are basic in nature, is often due to secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, consider the following:
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Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 2.5-3.5) can protonate the silanol groups, reducing their interaction with the basic analytes.
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Buffer Concentration: Ensure your buffer concentration is sufficient (typically >10 mM) to maintain a stable pH and mask the silanol interactions.
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Column Choice: Using a column with end-capping or a modern, high-purity silica (B1680970) stationary phase can significantly reduce peak tailing.
Q4: I am not getting baseline separation between the isomers. What parameters can I adjust to improve resolution?
A4: Improving the resolution between closely eluting isomers often requires a systematic approach to method development. Here are key parameters to optimize:
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Mobile Phase Composition: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve separation.
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pH Adjustment: The ionization state of aminophenols is highly dependent on pH. Fine-tuning the pH of the mobile phase can alter the selectivity between the isomers. It is advisable to work at a pH that is at least one unit away from the pKa of the analytes for robust separation.
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Column Chemistry: If a standard C18 column does not provide adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl (B1667301) column, which can offer different selectivities through π-π interactions.
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Temperature: Operating the column at a controlled, elevated temperature (e.g., 30-40°C) can improve peak shape and sometimes enhance selectivity.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC separation of this compound and its isomers in a question-and-answer format.
Poor Resolution
Problem: The peaks for this compound and its isomer(s) are overlapping and not baseline resolved.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Systematically vary the organic-to-aqueous ratio of your mobile phase. Try a shallower gradient or a lower isocratic percentage of the organic solvent to increase retention and improve separation. |
| Incorrect Mobile Phase pH | The pKa of the amino and phenolic groups influences retention. Adjust the pH of the aqueous portion of your mobile phase. A pH range of 2.5 to 4.5 is a good starting point for these basic compounds on a silica-based column. |
| Suboptimal Stationary Phase | If a C18 column is not providing sufficient selectivity, consider a column with a different stationary phase chemistry. Phenyl or biphenyl phases can provide alternative selectivity for aromatic and polar compounds. |
| High Flow Rate | Reduce the flow rate. This can lead to better peak separation, although it will increase the analysis time. |
| Elevated Column Temperature | While higher temperatures can improve efficiency, they may also decrease selectivity. Experiment with different column temperatures (e.g., in 5°C increments) to find the optimal balance. |
Peak Shape Issues (Tailing, Fronting, Splitting)
Problem: My chromatogram shows peaks that are tailing, fronting, or split.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Silanol Interactions (Tailing) | Lower the mobile phase pH to protonate silanol groups. Use a mobile phase additive like triethylamine (B128534) (use with caution and check for compatibility with your detector). Employ an end-capped or high-purity silica column. |
| Column Overload (Fronting) | Reduce the concentration of your sample or decrease the injection volume. |
| Sample Solvent Incompatibility (Splitting/Distortion) | Dissolve your sample in the initial mobile phase or a weaker solvent. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion. |
| Column Void or Contamination | Backflush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. Use a guard column to protect the analytical column from contaminants. |
Retention Time Variability
Problem: The retention times of my peaks are drifting or are not reproducible.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing mobile phase composition. This may take 10-20 column volumes. |
| Mobile Phase Instability | Prepare fresh mobile phase daily. If using a buffer, ensure it is fully dissolved and the pH is stable. Volatile mobile phase components can evaporate over time, changing the composition. |
| Fluctuating Column Temperature | Use a column oven to maintain a constant and consistent temperature. |
| Pump or System Leaks | Check for any leaks in the HPLC system, as this can cause pressure fluctuations and affect flow rate, leading to retention time shifts. |
Experimental Protocol
This section provides a detailed methodology for the separation of this compound. While specific data for its isomers is limited in publicly available literature, this method serves as a robust starting point for method development and optimization for isomer separation.
Recommended HPLC Parameters:
| Parameter | Specification |
| Column | Purospher RP-18e (5 µm, 250 x 4 mm) or equivalent C18 column[1] |
| Mobile Phase | Acetonitrile : 0.005M Potassium Dihydrogen Phosphate (KH2PO4) buffer (30:70, v/v)[1] |
| pH | 3.5 (adjusted with phosphoric acid)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | Ambient or controlled at 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase or a mixture of acetonitrile and water. |
Note on Isomer Separation: To achieve separation of isomers like 2-Amino-4-chloro-6-nitrophenol, further optimization of the mobile phase composition (e.g., adjusting the acetonitrile percentage) and pH may be necessary.
Visualizations
Experimental Workflow
Caption: General workflow for the HPLC analysis of this compound and its isomers.
Troubleshooting Logic for Poor Resolution
Caption: A logical approach to troubleshooting inadequate peak separation.
References
preventing degradation of 2-Amino-6-chloro-4-nitrophenol during storage
This technical support center provides guidance on the prevention of degradation of 2-Amino-6-chloro-4-nitrophenol during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in maintaining the integrity of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in color of the solid compound (darkening, appearance of spots) | Oxidation due to exposure to air and/or light. | 1. Immediately transfer the compound to a fresh, amber glass vial. 2. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store the vial in a desiccator in a cool, dark place, preferably refrigerated. 4. Re-evaluate the purity of the material using a stability-indicating HPLC method before use. |
| Decreased purity observed in routine analysis (e.g., HPLC, GC-MS) | Gradual degradation due to improper storage conditions (temperature, humidity). | 1. Review storage conditions to ensure they meet the recommended guidelines (see FAQs). 2. Check the integrity of the container seal. 3. If stored in a shared refrigerator/freezer, ensure it is not subject to frequent temperature fluctuations. 4. Consider aliquoting the material upon receipt to minimize repeated opening and closing of the main container. |
| Clumping or caking of the powder | Absorption of moisture. | 1. Store the compound in a desiccator containing a suitable desiccant. 2. Avoid opening the container in a humid environment. Allow the container to equilibrate to room temperature before opening if stored at a lower temperature. 3. If clumping has occurred, gently break up the clumps with a clean, dry spatula in a low-humidity environment (e.g., a glove box) before weighing. |
| Inconsistent experimental results | Use of degraded material. | 1. Always use a fresh batch of the compound for critical experiments if degradation is suspected. 2. Perform a quick purity check (e.g., melting point or TLC) before use. 3. Refer to the experimental protocols below to establish a stability-indicating analytical method for routine quality control. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a tightly sealed, airtight container, preferably made of amber glass to protect it from light. The container should be stored in a cool, dry, and dark place.[1][2] For long-term storage, refrigeration (2-8 °C) is recommended.[3] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3]
Q2: What are the main factors that can cause the degradation of this compound?
A2: The primary factors that can lead to the degradation of this compound are:
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Oxidation: The aminophenol structure is susceptible to oxidation, which can be accelerated by exposure to air (oxygen).[2] This can lead to the formation of colored impurities.
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Light: The compound may be sensitive to light, which can trigger photochemical degradation.[3]
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Moisture: The compound should be protected from moisture, as hydrolysis can potentially occur, and the presence of water can accelerate other degradation pathways.
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Incompatible Materials: Contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides should be avoided as they can react with the compound.
Q3: What are the likely degradation products of this compound during storage?
A3: While specific studies on the storage degradation of this compound are not extensively available, based on its chemical structure, likely degradation products could include:
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Oxidation products, such as quinone-imine derivatives, which are often colored.
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Products resulting from the polymerization of reactive intermediates.
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In the presence of moisture and other reactants, hydrolysis or other reactions involving the amino, chloro, or nitro groups could occur.
Q4: How can I monitor the stability of my this compound sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the purity of your sample over time. This method should be able to separate the intact compound from its potential degradation products. Regular analysis (e.g., every 6 months for long-term storage) can help track any changes in purity. A Gas Chromatography-Mass Spectrometry (GC-MS) method can also be employed, particularly for identifying volatile degradation products.
Data on Stability (Hypothetical)
The following table presents hypothetical stability data for this compound under various storage conditions to illustrate potential degradation rates. Note: This data is illustrative and not based on specific experimental results for this compound.
| Storage Condition | Duration | Purity (%) | Appearance |
| 2-8 °C, Dark, Inert Atmosphere | 12 Months | 99.5 | No change |
| 25 °C, Dark, Sealed Container | 12 Months | 97.0 | Slight darkening |
| 25 °C, Exposed to Light and Air | 6 Months | 85.0 | Significant darkening and discoloration |
| 40 °C, 75% RH, Dark | 3 Months | 92.0 | Darkening and slight clumping |
Experimental Protocols
Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Methodology:
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
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Solvent A: 0.1% Formic acid in Water
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Solvent B: 0.1% Formic acid in Acetonitrile
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Gradient Program:
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0-5 min: 10% B
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5-25 min: 10% to 90% B
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25-30 min: 90% B
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30.1-35 min: 10% B (re-equilibration)
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 254 nm and 378 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve a known concentration of this compound in the mobile phase (initial conditions) to a final concentration of approximately 0.1 mg/mL.
Forced Degradation Study: To confirm the stability-indicating nature of the method, subject the sample to forced degradation under the following conditions:
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Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
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Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
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Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Heat the solid sample at 105 °C for 48 hours.
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Photolytic Degradation: Expose the sample in solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-resolved from the parent peak.
GC-MS Analysis of Potential Degradants
Objective: To identify potential volatile or semi-volatile degradation products of this compound.
Methodology:
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Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
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Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Injector Temperature: 280 °C.
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Oven Temperature Program:
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Initial temperature: 100 °C, hold for 2 min.
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Ramp: 10 °C/min to 280 °C, hold for 10 min.
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MS Transfer Line Temperature: 280 °C.
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Ion Source Temperature: 230 °C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: 40-500 m/z.
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Sample Preparation and Derivatization:
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Dissolve the sample in a suitable solvent (e.g., ethyl acetate).
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For better volatility and peak shape, derivatization may be necessary. A common method for phenols is silylation. To a dried aliquot of the sample extract, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70 °C for 30 minutes.
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Inject 1 µL of the derivatized solution into the GC-MS.
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Visualizations
References
Technical Support Center: Synthesis of 2-Amino-6-chloro-4-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-6-chloro-4-nitrophenol, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main established pathways for the synthesis of this compound:
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Electrophilic Nitration of 2-amino-6-chlorophenol (B183061): This is a direct method where 2-amino-6-chlorophenol is nitrated. The hydroxyl (-OH) and amino (-NH2) groups activate the benzene (B151609) ring, directing the nitro group (-NO2) to the desired position.[1]
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Nucleophilic Aromatic Substitution: This route involves the reaction of 2,6-dichloro-4-nitrophenol (B181596) with ammonia. The electron-withdrawing nitro group activates the chlorine atom at the C6 position for nucleophilic attack by ammonia. This reaction typically requires elevated temperature and pressure.[1]
Q2: What are the common impurities I should be aware of when synthesizing this compound?
A2: During the synthesis, several impurities can form. Common ones include:
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Isomeric products: Depending on the reaction control, other isomers of the desired product might be formed.
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Di-nitrated products: For instance, 6-chloro-2,4-dinitrophenol has been identified as a potential impurity.[2]
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Unreacted starting materials: Incomplete reactions can leave residual starting materials in the product mixture.
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Side-products from side reactions: For example, the hydrolysis of chloro groups can lead to the formation of other phenol (B47542) derivatives. The formation of byproducts like 2,6-dichloro-4-nitrophenol has been noted in related syntheses.[3]
Q3: What are the typical applications of this compound?
A3: this compound is a versatile chemical intermediate. It is primarily used in the synthesis of azo dyes for textiles and printing due to its ability to enhance color stability and intensity.[4] It also serves as an intermediate in the manufacturing of pharmaceuticals and agrochemicals.[4] Additionally, it is used in hair dye formulations.[2][5][6]
Q4: What are the key safety precautions to consider when handling this compound?
A4: this compound may cause skin and eye irritation.[7] It is also a potential skin sensitizer.[2][7] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The compound may also be sensitive to air and/or light.[8] It is important to handle the material in a well-ventilated area and to consult the Safety Data Sheet (SDS) before use.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Poor quality of starting materials. 4. Loss of product during work-up and purification. | 1. Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. 2. Carefully control the reaction temperature within the optimal range. For the nitration of 2-amino-6-chlorophenol, precise temperature control is crucial to minimize side reactions.[1] 3. Ensure the purity of starting materials. 4. Optimize the extraction and recrystallization steps to minimize product loss. |
| Poor Purity / Presence of Impurities | 1. Formation of isomeric byproducts due to incorrect directing effects. 2. Over-nitration leading to di-nitro compounds. 3. Incomplete reaction leaving starting materials. 4. Side reactions such as hydrolysis of the chloro group. | 1. Maintain strict control over reaction conditions, particularly temperature and the rate of addition of nitrating agents. 2. Use the stoichiometric amount of the nitrating agent. 3. Increase reaction time or temperature as needed, while monitoring for side product formation. 4. Purify the crude product by recrystallization from a suitable solvent system, such as ethanol (B145695) and water.[5] |
| Difficulty in Product Isolation / Crystallization | 1. The product is too soluble in the chosen solvent. 2. The presence of impurities inhibiting crystallization. 3. The product oiling out instead of crystallizing. | 1. Use a different solvent or a mixture of solvents to decrease solubility. 2. Purify the crude product using column chromatography before crystallization. 3. Ensure the solution is not supersaturated. Try seeding with a small crystal of the pure product. Ensure a gradual cooling process. |
| Scale-up Issues: Inconsistent Results | 1. Inefficient heat transfer in larger reactors. 2. Poor mixing leading to localized high concentrations of reagents. 3. Challenges in maintaining a consistent rate of reagent addition. | 1. Use a reactor with a jacket for better temperature control. Monitor the internal temperature closely. 2. Employ an appropriate stirring mechanism (e.g., overhead stirrer) to ensure homogeneous mixing. 3. Use a dropping funnel or a syringe pump for controlled addition of reagents. |
Experimental Protocols
Synthesis of this compound via Nitration of 2-amino-6-chlorophenol
This protocol is a general guideline and may require optimization.
Materials:
-
2-amino-6-chlorophenol
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (or other suitable base)
-
Ethanol
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 2-amino-6-chlorophenol to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-amino-6-chlorophenol in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at a controlled temperature for a specified time, monitoring the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution carefully with a saturated sodium bicarbonate solution until the pH is neutral.
-
The precipitated crude product is collected by filtration and washed with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Process Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound | 6358-09-4 | Benchchem [benchchem.com]
- 2. cir-safety.org [cir-safety.org]
- 3. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. EP0376047A1 - this compound derivatives, process for their preparation and hair dyeing agent containing the same - Google Patents [patents.google.com]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. jayorganics.com [jayorganics.com]
- 8. 2-Amino-4-chloro-6-nitrophenol | C6H5ClN2O3 | CID 4348294 - PubChem [pubchem.ncbi.nlm.nih.gov]
minimizing impurity formation in 2-Amino-6-chloro-4-nitrophenol production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 2-Amino-6-chloro-4-nitrophenol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the primary route of electrophilic nitration of 2-amino-6-chlorophenol (B183061).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Levels of 6-chloro-2,4-dinitrophenol Impurity | 1. Excessive Reaction Temperature: The nitration reaction is highly exothermic, and elevated temperatures favor di-nitration.[1] 2. High Concentration of Nitrating Agent: Using a high concentration of nitric acid increases the propensity for over-nitration. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of di-nitro byproducts. | 1. Strict Temperature Control: Maintain the reaction temperature at or below 20°C, ideally between 0-5°C, using an ice bath or a cryostat.[2] 2. Controlled Addition of Nitrating Agent: Add the nitric acid solution dropwise to the solution of 2-amino-6-chlorophenol to maintain a low localized concentration. 3. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench the reaction as soon as the starting material is consumed. |
| Low Yield of Desired Product | 1. Incomplete Reaction: Insufficient reaction time or low temperature can lead to incomplete conversion of the starting material. 2. Side Reactions: Oxidation of the phenol (B47542) group by nitric acid can lead to the formation of tar-like byproducts.[3] 3. Loss During Work-up: The product may be lost during extraction or purification steps. | 1. Optimize Reaction Time: While avoiding prolonged reaction times, ensure the reaction is allowed to proceed to completion by monitoring via TLC or HPLC. 2. Use of Dilute Nitric Acid: Employing a more dilute solution of nitric acid can help to minimize oxidative side reactions.[4] 3. Careful Work-up: Ensure proper pH adjustment during extraction and use appropriate solvents to minimize product loss. Recrystallization from a suitable solvent system, such as ethanol/water, can improve yield and purity.[5] |
| Formation of Other Isomeric Impurities | Non-selective Nitration: Although the directing effects of the amino and hydroxyl groups strongly favor nitration at the 4-position, minor amounts of other isomers can form.[6] | Purification: Isomeric impurities can typically be removed by recrystallization or column chromatography. |
| Presence of Starting Material in Final Product | Incomplete Reaction: The reaction was not allowed to proceed to completion. | Re-run the reaction with extended time or slightly increased temperature (while carefully monitoring for di-nitration). Alternatively, purify the final product using column chromatography to remove the unreacted starting material. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound and why does it form?
A1: The most common impurity is 6-chloro-2,4-dinitrophenol.[1] This impurity forms due to over-nitration of the aromatic ring. The starting material, 2-amino-6-chlorophenol, is highly activated towards electrophilic aromatic substitution due to the presence of the amino and hydroxyl groups. While the first nitration step is directed to the 4-position, a second nitration can occur, particularly under harsh reaction conditions such as elevated temperatures or high concentrations of the nitrating agent.
Q2: How does reaction temperature affect the purity of the final product?
A2: Reaction temperature is a critical parameter in controlling the purity of this compound. The nitration reaction is exothermic, and higher temperatures significantly increase the rate of the reaction, including the undesirable second nitration that leads to the formation of 6-chloro-2,4-dinitrophenol. Lowering the reaction temperature is favorable for the selective formation of the desired mono-nitro product.[2]
Q3: What is the optimal concentration of nitric acid to use for the nitration of 2-amino-6-chlorophenol?
A3: The optimal concentration of nitric acid is a balance between achieving a reasonable reaction rate and minimizing side reactions. Using a dilute solution of nitric acid is generally recommended to reduce the oxidizing side reactions that can lead to tar formation.[4] The strength of the nitric acid strongly affects both the conversion rate and the selectivity towards the desired product.[2]
Q4: What analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for both monitoring the progress of the reaction and quantifying the purity of the final product, including the detection of impurities like 6-chloro-2,4-dinitrophenol.[7] A suitable HPLC method would typically use a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[7]
Quantitative Data
The following tables summarize the impact of key reaction parameters on the synthesis of nitrophenols, providing a basis for optimizing the production of this compound.
Table 1: Effect of Reaction Temperature on Nitrophenol Yield and Isomer Selectivity
| Experiment | Temperature (°C) | Total Yield (%) | o-isomer (%) | p-isomer (%) |
| 1 | 40 | 66 | 29 | 37 |
| 2 | 30 | 72 | 25 | 47 |
| 3 | 20 | 91 | 14 | 77 |
| Data adapted from a study on the nitration of phenol, demonstrating the trend of increased para-selectivity at lower temperatures.[2] |
Table 2: Effect of Nitric Acid Concentration on Nitrophenol Conversion
| Experiment | Nitric Acid Conc. (%) | Total Conversion (%) |
| 1 | 65 | 38 |
| 2 | 50 | 55 |
| 3 | 40 | 72 |
| 4 | 32.5 | 91 |
| Data adapted from a study on the nitration of phenol, showing higher conversion with lower nitric acid concentrations under optimized conditions.[2] |
Table 3: Purity Profile of this compound Batches
| Batch ID | Purity by HPLC (area %) | 6-chloro-2,4-dinitrophenol Content |
| Batch A | >99.8% | < 0.03% (<300 ppm) |
| Batch B | 99.4% | Not Detected |
| Batch C | 94.9% | Not Detected |
| Batch D | 80.5% | 90 ppm |
| Data from a safety assessment report, indicating the variability in purity and the presence of the dinitro impurity.[8] |
Experimental Protocols
Key Experiment 1: Synthesis of this compound
This protocol is adapted from a general procedure for the nitration of substituted phenols and is optimized to minimize impurity formation.
Materials:
-
2-amino-6-chlorophenol
-
Concentrated Nitric Acid (65%)
-
Sulfuric Acid (98%)
-
Crushed Ice
-
Deionized Water
-
Ethanol
-
Sodium Bicarbonate solution (5%)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, slowly add a stoichiometric equivalent of concentrated nitric acid to a small volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Dissolving the Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-6-chlorophenol in a suitable solvent such as glacial acetic acid.
-
Cooling: Cool the solution of the starting material to 0-5°C using an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-amino-6-chlorophenol. Maintain the internal temperature of the reaction mixture below 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent).
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Neutralization and Isolation: The precipitated solid is collected by vacuum filtration. The crude product is then washed with cold water until the washings are neutral to pH paper. A final wash with a cold, dilute sodium bicarbonate solution can be performed to remove any residual acid, followed by another wash with cold water.
-
Purification: The crude product is purified by recrystallization from an ethanol/water mixture to yield this compound as a yellow to orange solid.
-
Drying: The purified product is dried in a vacuum oven at a temperature below its melting point.
Key Experiment 2: HPLC Analysis of this compound and Impurities
This protocol is based on a validated HPLC method for the purity assessment of this compound.[7]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Purospher RP18e, 5 µm, 250 x 4 mm with a precolumn.
-
Mobile Phase: 30% Acetonitrile / 70% 0.005M KH2PO4 buffer at pH 3.5.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 378 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 0.1 mg/mL). If available, prepare a standard solution of 6-chloro-2,4-dinitrophenol.
-
Sample Preparation: Accurately weigh and dissolve a sample of the synthesized product in the mobile phase to achieve a similar concentration to the standard solution.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peaks corresponding to this compound and any impurities by comparing their retention times with those of the standards. Calculate the purity of the sample based on the peak areas.
Visualizations
Caption: Synthetic pathway for this compound and the formation of the primary impurity.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. paspk.org [paspk.org]
- 3. benchchem.com [benchchem.com]
- 4. The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0376047A1 - this compound derivatives, process for their preparation and hair dyeing agent containing the same - Google Patents [patents.google.com]
- 6. This compound | 6358-09-4 | Benchchem [benchchem.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. cir-safety.org [cir-safety.org]
Technical Support Center: Optimization of Catalytic Hydrogenation for 2-Amino-6-chloro-4-nitrophenol Reduction
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization and troubleshooting of the catalytic hydrogenation of 2-Amino-6-chloro-4-nitrophenol to its corresponding diamine, a critical transformation in various synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the catalytic hydrogenation of this compound?
The primary product is 2,4-diamino-6-chlorophenol. The reaction involves the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂).
Q2: Which catalysts are most commonly used for this reduction?
Palladium on carbon (Pd/C) is a frequently used catalyst for the reduction of aromatic nitro groups.[1] However, for halogenated nitroaromatics, Raney Nickel is often preferred to minimize the risk of dehalogenation.[2] Other effective reducing agents include tin(II) chloride (SnCl₂) and iron (Fe) in an acidic medium.[1]
Q3: What are the potential side reactions during the catalytic hydrogenation of this compound?
The most significant side reaction is hydrodehalogenation, the removal of the chlorine atom from the aromatic ring.[3][4] This is particularly a concern when using palladium-based catalysts.[2] Over-reduction of other functional groups is also a possibility, though less common for this substrate under typical conditions. Incomplete reduction can lead to the formation of intermediates like nitroso and hydroxylamine (B1172632) compounds.
Q4: How can I minimize dehalogenation?
To suppress dehalogenation, consider the following strategies:
-
Catalyst Selection: Use Raney Nickel instead of Pd/C.[2]
-
Modified Catalysts: Employing modified catalysts, such as sulfided platinum on carbon (Pt/C), can be highly selective for nitro group reduction while preserving halogens.[5]
-
Reaction Conditions: Conducting the hydrogenation in an acidic medium can inhibit dehalogenation.[6]
-
Additives: The use of certain additives, like vanadium compounds, can prevent the accumulation of reactive intermediates and may improve selectivity.[7]
Q5: My reaction is sluggish or incomplete. What are the possible causes?
Several factors can lead to a slow or stalled reaction:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate, solvent, or hydrogen gas. Sulfur compounds are common poisons for palladium and nickel catalysts.
-
Insufficient Catalyst Activity: The catalyst may be old, improperly stored, or used in an insufficient amount.
-
Poor Mass Transfer: Inefficient stirring or low hydrogen pressure can limit the contact between the hydrogen, substrate, and catalyst.
-
Product Inhibition: The amine product can sometimes adsorb onto the catalyst surface, blocking active sites.
Troubleshooting Guide
Problem 1: Low Yield of 2,4-diamino-6-chlorophenol
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time. - Increase hydrogen pressure. - Increase reaction temperature (with caution, as it may promote side reactions). - Use a fresh batch of catalyst. |
| Catalyst Poisoning | - Purify the starting material (this compound) by recrystallization. - Use high-purity, degassed solvents. - Use high-purity hydrogen gas. |
| Side Reactions (e.g., Dehalogenation) | - Switch to a more selective catalyst (e.g., Raney Nickel). - Add an acidic medium to the reaction mixture.[6] - Optimize reaction temperature and pressure to favor the desired reaction. |
Problem 2: Significant Formation of Dehalogenated Byproduct
| Possible Cause | Troubleshooting Steps |
| Inappropriate Catalyst | - Replace Pd/C with Raney Nickel.[2] - Consider using a modified catalyst like sulfided Pt/C.[5] |
| Harsh Reaction Conditions | - Lower the reaction temperature. - Lower the hydrogen pressure. |
| Prolonged Reaction Time | - Monitor the reaction closely and stop it once the starting material is consumed. |
Problem 3: Reaction Fails to Initiate or Stalls
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst has been stored properly under an inert atmosphere. - Activate the catalyst according to the manufacturer's instructions. - Increase the catalyst loading. |
| Poor Solubility of Starting Material | - Choose a solvent in which the this compound has good solubility. A protic co-solvent like ethanol (B145695) can be beneficial. |
| Mass Transfer Limitations | - Increase the stirring speed to ensure the catalyst is well-suspended. - Ensure efficient delivery of hydrogen gas to the reaction mixture. |
Experimental Protocols
General Protocol for Catalytic Hydrogenation
This protocol provides a general guideline. Specific parameters should be optimized for the reduction of this compound.
Materials:
-
This compound
-
Catalyst (e.g., 5% Pd/C or Raney Nickel)
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation reactor (e.g., Parr shaker)
Procedure:
-
Reactor Setup: In a suitable hydrogenation reactor, add this compound and the solvent.
-
Inerting: Seal the reactor and purge the system with an inert gas (e.g., nitrogen) at least three times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add the catalyst. The catalyst loading can range from 1 to 10 mol%.
-
Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 1-5 atm) and begin stirring. The reaction can be run at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using techniques like TLC, HPLC, or GC.
-
Work-up: Once the reaction is complete, stop the hydrogen flow and purge the reactor with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 2,4-diamino-6-chlorophenol. The product can be further purified by recrystallization or chromatography.
Data Presentation
Table 1: Comparison of Catalytic Systems for Nitroarene Reduction
| Catalyst | Typical Substrate | Key Advantages | Potential Issues |
| Pd/C | Aromatic nitro compounds | High activity, readily available | Can cause dehalogenation of aryl halides[2] |
| Raney Nickel | Aromatic nitro compounds with sensitive groups (e.g., halogens) | Less prone to causing dehalogenation[2] | Pyrophoric, requires careful handling |
| Pt/C | Halogenated nitroarenes | Can be modified (e.g., sulfided) for high selectivity | May require optimization to avoid side reactions |
| Fe/Acid | Aromatic nitro compounds | Cost-effective, good for large scale | Generates significant iron waste |
| SnCl₂ | Aromatic nitro compounds with other reducible groups | Mild conditions, high chemoselectivity | Stoichiometric reagent, generates tin waste |
Table 2: Typical Reaction Parameters for Hydrogenation of Substituted Nitrophenols
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1 - 10 mol% | Higher loading may be needed for difficult substrates. |
| Hydrogen Pressure | 1 - 10 atm | Higher pressure can increase reaction rate but may also promote side reactions. |
| Temperature | 25 - 80 °C | Higher temperatures can increase reaction rate but may decrease selectivity. |
| Solvent | Ethanol, Methanol, Ethyl Acetate, THF | Protic solvents often enhance the reaction rate. |
| Reaction Time | 1 - 24 hours | Dependent on substrate, catalyst, and conditions. |
Visualizations
References
- 1. This compound | 6358-09-4 | Benchchem [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN102898263A - Method for preparing halogenated aniline from halogenated nitrobenzene by catalytic hydrogenation - Google Patents [patents.google.com]
- 6. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
Technical Support Center: Handling and Disposal of 2-Amino-6-chloro-4-nitrophenol Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of waste generated from experiments involving 2-Amino-6-chloro-4-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. Key hazards include:
-
Skin and Eye Irritation: It can cause significant irritation upon contact.[1][2][3]
-
Skin Sensitization: May cause an allergic skin reaction.[1][3][4]
-
Acute Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[5]
-
Aquatic Toxicity: The compound is toxic to aquatic life with long-lasting effects.[1][4]
-
Combustibility: While not highly flammable, it is probably combustible.[6]
Q2: What immediate steps should I take in case of accidental exposure?
A2: In case of exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water.[1][2] If skin irritation or a rash occurs, get medical advice/attention.[2]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1]
Q3: Can I dispose of small amounts of this compound waste down the drain?
A3: No. This compound is toxic to aquatic life.[1][4] Do not empty it into drains.[1] All waste containing this chemical must be collected and disposed of as hazardous waste.
Q4: How should I store waste containing this compound?
A4: Store waste in a cool, dry, and well-ventilated area in a tightly closed and properly labeled container.[2] Keep it away from incompatible materials, such as strong oxidizing agents.[2]
Q5: What are the known decomposition products of this compound?
A5: Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| A small spill of solid this compound has occurred on the lab bench. | Accidental mishandling during weighing or transfer. | Follow the detailed "Small Spill Cleanup Protocol" below. Do not use a dry brush to sweep, as this can generate dust. |
| My glassware is contaminated with this compound residue. | Use in an experiment. | Follow the "Decontamination Protocol for Laboratory Equipment" below. Do not wash directly in a standard lab dishwasher without pre-decontamination. |
| I'm unsure if my waste container is suitable for this chemical. | Lack of information on material compatibility. | Use a designated hazardous waste container provided by your institution's environmental health and safety (EHS) department. Ensure the container is made of a material compatible with organic solids and solvents. |
| The color of the this compound solid has changed over time. | Potential degradation of the chemical. | Changes in color (e.g., darkening) may indicate degradation. Do not use the chemical if its integrity is questionable. Dispose of it as hazardous waste and obtain a fresh supply. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 188.57 g/mol | [1][7] |
| Melting Point | 160 - 164 °C | [1] |
| log Pow (Octanol-Water Partition Coefficient) | 1.8 | [1] |
| Acute Oral Toxicity (Rat) | LD50 > 2000 mg/kg (calculated) | [3] |
| Water Solubility | 450 mg/L at 25 °C | [4][8] |
Experimental Protocols
Protocol for Routine Waste Disposal
-
Segregation: Collect all solid waste contaminated with this compound (e.g., filter paper, contaminated gloves, paper towels) in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste.
-
Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area.
-
Disposal Request: When the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and disposal by a licensed professional waste disposal service. The primary disposal method is typically incineration.[9]
Protocol for Small Spill Cleanup
This protocol is for small spills (a few grams) of solid this compound. For larger spills, evacuate the area and contact your EHS department.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Dampen the Spill: Moisten the spilled solid with 60-70% ethanol (B145695) to prevent dust from becoming airborne.[6]
-
Contain and Collect: Carefully scoop the dampened material into a designated hazardous waste container.
-
Wipe the Area: Use absorbent paper dampened with 60-70% ethanol to wipe the spill area.[6] Place the used absorbent paper in the hazardous waste container.
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Decontaminate: Wash the spill area with a soap and water solution.[6] Collect the cleaning solution as hazardous waste if local regulations require it.
-
Dispose: Seal and label the hazardous waste container and arrange for disposal through your EHS department.
-
Wash Hands: Thoroughly wash your hands after the cleanup is complete.
Protocol for Decontamination of Laboratory Equipment
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Initial Rinse: In a fume hood, rinse the contaminated glassware or equipment with a suitable organic solvent in which this compound is soluble (e.g., acetone, ethanol).[10] Collect the rinsate as hazardous liquid waste.
-
Wash with Soap and Water: Wash the rinsed equipment with warm soapy water.[11]
-
Final Rinse: Rinse the equipment thoroughly with deionized water.
-
Drying: Allow the equipment to air dry or place it in a drying oven.
-
Verification: For critical applications, a final rinse with a clean solvent can be collected and analyzed (e.g., by HPLC) to ensure all traces of the compound have been removed.
Visualizations
Caption: Logical workflow for the handling and disposal of this compound waste.
Caption: Experimental workflow for the cleanup of a small this compound spill.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. jayorganics.com [jayorganics.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 2-AMINO-4-CHLORO-6-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound | C6H5ClN2O3 | CID 4679699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ewg.org [ewg.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. cmich.edu [cmich.edu]
improving the stability of 2-Amino-6-chloro-4-nitrophenol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2-Amino-6-chloro-4-nitrophenol in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning a darker yellow/brown. What is causing this discoloration?
A1: The discoloration of this compound solutions is primarily due to oxidation.[1] Like many aminophenol compounds, it is susceptible to degradation upon exposure to atmospheric oxygen. This process can be accelerated by other factors. The color change indicates the formation of oxidized species, such as quinoneimines, which can further polymerize into more complex, colored products.
Q2: What factors accelerate the degradation of this compound in solution?
A2: Several factors can accelerate the degradation of this compound:
-
Exposure to Air (Oxygen): Oxygen is the primary oxidizing agent.[1]
-
Exposure to Light: UV and visible light can provide the energy to initiate and promote oxidative reactions.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
High pH (Alkaline Conditions): In alkaline solutions, the phenolic hydroxyl group is deprotonated, making the molecule more susceptible to oxidation.[2][3]
-
Presence of Metal Ions: Trace amounts of metal ions, particularly transition metals, can catalyze the oxidation process.
Q3: What are the recommended storage conditions for solid this compound and its solutions?
A3: For the solid compound, it is recommended to store it in a tightly closed container in a freezer.[4] Solutions should be freshly prepared for use. If short-term storage is necessary, solutions should be protected from light by using amber vials, stored at low temperatures (2-8°C), and the headspace of the vial should be flushed with an inert gas like nitrogen or argon to minimize contact with oxygen.
Q4: How can I prepare a more stable solution of this compound for my experiments?
A4: To enhance the stability of your solution, consider the following:
-
Use a Low pH Buffer: Preparing the solution in a slightly acidic buffer (pH < 7) can help maintain the stability of the compound.
-
Add an Antioxidant: Incorporating an antioxidant like ascorbic acid or sodium metabisulfite (B1197395) into your solvent before dissolving the compound can significantly inhibit oxidation.
-
Deoxygenate Solvents: Purging your solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before use can remove dissolved oxygen.
-
Work Under an Inert Atmosphere: If possible, prepare the solution in a glovebox or under a continuous stream of an inert gas.
Q5: Is there a difference in stability between the different isomers of aminophenol?
A5: Yes, for the parent aminophenol compounds, 3-aminophenol (B1664112) (meta-isomer) is generally more stable and less prone to oxidation compared to 2-aminophenol (B121084) (ortho-isomer) and 4-aminophenol (B1666318) (para-isomer). Both ortho- and para-isomers are highly susceptible to oxidation. While this compound is a substituted para-aminophenol, this general trend highlights the inherent reactivity of the para-aminophenol structure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid Discoloration of Solution | Oxidation due to exposure to air and/or light. | Prepare solutions fresh before use. Use deoxygenated solvents. Work under an inert atmosphere (nitrogen or argon). Store solutions in amber vials to protect from light. |
| High pH of the solution. | Adjust the pH of the solution to be slightly acidic (pH 4-6) using a suitable buffer, if compatible with your experiment. | |
| Contamination with metal ions. | Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA to sequester catalytic metal ions. | |
| Inconsistent Experimental Results | Degradation of the compound in solution over time. | Prepare fresh solutions for each experiment or for a single day's use. If using a stock solution, regularly check its purity and appearance. Add an antioxidant to the solvent. |
| Precipitate Formation in Solution | Poor solubility at the prepared concentration or pH. | Check the solubility of this compound in your chosen solvent system. Adjust the pH or consider a co-solvent if necessary. |
| Degradation products precipitating out of solution. | Address the root cause of degradation as outlined above. Filter the solution before use, but be aware that the concentration of the active compound will be lower. |
Quantitative Stability Data
The stability of this compound has been evaluated in different solvents over a 7-day period. The results are summarized below.[5]
| Solvent System | Concentration (% w/v) | Stability over 7 days (%) |
| Water | 0.05 | 100.0 - 103.2 |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 | 99.1 - 100.0 |
| Acetone / Water (1:1) | 7 | 100.0 - 101.5 |
Data sourced from the European Commission, Scientific Committee on Consumer Products opinion on this compound.[5]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Solution of this compound
Objective: To prepare a solution of this compound with enhanced stability against oxidative degradation.
Materials:
-
This compound
-
High-purity solvent (e.g., methanol, ethanol, or a suitable buffer)
-
Antioxidant (e.g., ascorbic acid)
-
Inert gas (nitrogen or argon)
-
Amber glass vials with screw caps
-
Standard laboratory glassware and equipment
Procedure:
-
Solvent Deoxygenation: Place the desired volume of solvent in a flask and sparge with a gentle stream of nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Antioxidant Addition: If desired, add an antioxidant such as ascorbic acid to the deoxygenated solvent at a suitable concentration (e.g., 0.1% w/v).
-
Weighing: Accurately weigh the required amount of this compound in an amber vial.
-
Dissolution: Add the deoxygenated (and antioxidant-containing) solvent to the vial to achieve the target concentration. Cap the vial and mix until the solid is fully dissolved.
-
Inert Headspace: Before sealing the vial for storage, flush the headspace with the inert gas for a few seconds.
-
Storage: Store the solution at 2-8°C, protected from light.
Protocol 2: Spectrophotometric Monitoring of Solution Stability
Objective: To monitor the stability of a this compound solution over time by observing changes in its UV-Visible absorption spectrum.
Materials:
-
Prepared solution of this compound
-
UV-Visible spectrophotometer
-
Quartz or glass cuvettes
Procedure:
-
Initial Measurement: Immediately after preparing the solution, measure its UV-Visible absorption spectrum over a relevant wavelength range (e.g., 200-600 nm). Record the wavelength of maximum absorbance (λmax) and the absorbance value.
-
Incubation: Store the solution under the desired test conditions (e.g., at room temperature on the benchtop, or in a temperature-controlled, light-protected environment).
-
Time-Point Measurements: At regular intervals (e.g., every hour, day, or as required), take an aliquot of the solution and measure its UV-Visible spectrum again.
-
Data Analysis: Compare the spectra over time. A decrease in the absorbance at the λmax and/or the appearance of new peaks at different wavelengths (often in the visible range, indicating color formation) are indicative of degradation. Plot the absorbance at λmax versus time to visualize the degradation profile.
Visualizations
Caption: Troubleshooting workflow for solution discoloration.
Caption: General workflow for stability testing.
References
method for removing residual solvents from 2-Amino-6-chloro-4-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-chloro-4-nitrophenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures, with a focus on the removal of residual solvents.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in removing residual solvents from this compound?
A1: The primary challenges in removing residual solvents from this compound stem from its chemical structure and physical properties. As a substituted nitrophenol, it may exhibit sensitivity to high temperatures, potentially leading to degradation. The presence of polar functional groups (amino, hydroxyl, nitro) can lead to strong interactions with polar solvents, making their complete removal difficult. Furthermore, achieving the stringent residual solvent limits required by regulatory bodies like the ICH is a critical challenge.[1][2]
Q2: Which regulatory guidelines should be followed for residual solvents in this compound?
A2: The most important guideline to follow is the ICH Q3C (R9) Guideline for Residual Solvents.[3] This guideline classifies solvents into three classes based on their toxicity and provides Permitted Daily Exposure (PDE) limits.[1][3] Adherence to these guidelines is crucial for ensuring the safety and quality of the final drug product.
Q3: What are the most common residual solvents encountered with this compound?
A3: Based on typical synthesis and purification procedures for similar aromatic compounds, common residual solvents may include methanol, ethanol, isopropanol, acetone, ethyl acetate, and monochlorobenzene. However, a safety assessment by the Scientific Committee on Consumer Products indicated that with appropriate manufacturing processes, these solvents can be reduced to levels below 100 ppm.
Q4: How can I determine the level of residual solvents in my this compound sample?
A4: The standard and most widely accepted method for quantifying residual solvents in pharmaceutical substances is Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID).[4][5][6][7] This technique is highly sensitive and can accurately determine the concentration of volatile organic compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of residual solvents from this compound.
Issue 1: High Levels of Residual Solvents after Initial Drying
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Possible Cause: Inefficient drying method or parameters. The solvent may have a high boiling point or strong interactions with the compound.
-
Troubleshooting Steps:
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Optimize Drying Temperature: Carefully increase the drying temperature, ensuring it remains well below the compound's melting point (160-164 °C) to avoid degradation.
-
Increase Drying Time: Extend the drying period to allow for more complete solvent removal.
-
Improve Vacuum: For vacuum oven drying, ensure a deep and stable vacuum is achieved to lower the solvent's boiling point.
-
Consider a Different Drying Technique: If using a static method like a vacuum oven, switching to a dynamic method like a fluidized bed dryer can improve efficiency.[8][9][10]
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Solvent Displacement: Before the final drying step, consider washing the wet cake with a less volatile, non-polar solvent in which the product is insoluble. This can help displace the more stubborn polar solvents.
-
Issue 2: Product Discoloration or Degradation During Drying
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Possible Cause: The compound is sensitive to heat, air, or light. The drying temperature may be too high, or the exposure to air is causing oxidation.
-
Troubleshooting Steps:
-
Lower the Drying Temperature: Reduce the temperature and compensate by increasing the drying time or improving the vacuum.
-
Use an Inert Atmosphere: Dry the product under a nitrogen or argon blanket to prevent oxidation.
-
Protect from Light: Ensure the drying apparatus is protected from direct light.
-
Consider Lyophilization (Freeze-Drying): For highly heat-sensitive materials, lyophilization is a gentle drying method that minimizes thermal stress.[11][12]
-
Issue 3: Product Agglomeration or Caking During Drying
-
Possible Cause: Partial melting or dissolution of the product in the residual solvent, followed by recrystallization, can lead to the formation of hard cakes.
-
Troubleshooting Steps:
-
Gentle Agitation: For methods like fluidized bed drying, gentle and consistent agitation can prevent particle agglomeration.
-
Control Heating Rate: A slow and controlled heating rate can prevent localized overheating and melting.
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Pre-Drying Milling: If the wet cake is composed of large particles, gentle milling before the main drying step can improve solvent removal and reduce caking.
-
Experimental Protocols
Below are detailed methodologies for common techniques used to remove residual solvents from this compound.
Protocol 1: Vacuum Oven Drying
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Preparation: Place the wet cake of this compound in a shallow, clean glass or stainless-steel tray. Spread the material into a thin, even layer to maximize the surface area.
-
Loading: Place the tray in a vacuum oven.
-
Drying Parameters:
-
Temperature: Set the oven temperature to 60-80 °C. The temperature should be chosen based on the solvent to be removed and the thermal stability of the compound.
-
Vacuum: Gradually apply a vacuum of at least 25 inHg (approximately 150 mbar).
-
-
Drying Cycle: Dry for 12-24 hours. The exact time will depend on the solvent, batch size, and desired final solvent level.
-
Monitoring: Periodically, a small sample can be carefully removed and analyzed by HS-GC to monitor the progress of solvent removal.
-
Completion: Once the residual solvent level is within the acceptable limits, turn off the heat and allow the oven to cool to room temperature before breaking the vacuum with an inert gas like nitrogen.
Protocol 2: Fluidized Bed Drying
-
Preparation: Ensure the fluidized bed dryer is clean and dry.
-
Loading: Load the wet granules of this compound into the product container.
-
-
Inlet Air Temperature: Start with an inlet air temperature of 50-70 °C.
-
Airflow Rate: Adjust the airflow to achieve good fluidization of the material without excessive attrition.
-
Humidity: Use dehumidified air for the inlet stream to maximize the drying potential.[9]
-
-
Drying Cycle: The drying time will be significantly shorter than in a vacuum oven, typically in the range of 1-4 hours.
-
Monitoring: Monitor the outlet air temperature. A plateau in the outlet temperature followed by a sharp rise indicates that the bulk of the free solvent has been removed.
-
Completion: Once the target residual solvent level is reached (confirmed by in-process sampling and HS-GC analysis), initiate the cooling cycle before discharging the product.
Protocol 3: Lyophilization (Freeze-Drying)
Note: This method is suitable for removing water or other suitable freeze-drawable solvents and is particularly useful if the compound is highly heat-sensitive.
-
Preparation: Dissolve the this compound in a suitable solvent system (e.g., a mixture of an organic solvent and water that forms a eutectic mixture).
-
Freezing: Freeze the solution at a temperature below its eutectic point, typically between -40 °C and -80 °C, for at least 12 hours to ensure complete solidification.
-
Primary Drying (Sublimation):
-
Vacuum: Apply a high vacuum (e.g., <100 mTorr).
-
Shelf Temperature: Set the shelf temperature to a point below the eutectic temperature of the frozen solution (e.g., -10 °C to 0 °C) to allow the solvent to sublime directly from a solid to a vapor.
-
-
Secondary Drying (Desorption):
-
Temperature: Gradually increase the shelf temperature to 20-30 °C to remove any bound solvent molecules.
-
-
Completion: Once the product is completely dry, backfill the chamber with an inert gas before removing the product.
Data Presentation
Table 1: Comparison of Drying Methods for Residual Solvent Removal
| Drying Method | Typical Temperature Range (°C) | Typical Drying Time (hours) | Advantages | Disadvantages |
| Vacuum Oven Drying | 50 - 90 | 12 - 48 | Simple, suitable for small batches, good for heat-sensitive materials. | Slow, potential for non-uniform drying, static method. |
| Fluidized Bed Drying | 40 - 80 | 1 - 6 | Fast, uniform drying, good heat and mass transfer.[8] | Can cause particle attrition, requires careful control of airflow. |
| Lyophilization | -40 to 30 | 24 - 72 | Ideal for very heat-sensitive compounds, produces a porous product.[11][12] | Slow, expensive, limited to specific solvents. |
Table 2: Typical HS-GC Parameters for Residual Solvent Analysis
| Parameter | Setting |
| Column | DB-624 or equivalent |
| Carrier Gas | Helium or Nitrogen |
| Headspace Oven Temperature | 80 - 120 °C |
| Headspace Incubation Time | 30 - 60 minutes |
| Injector Temperature | 140 - 200 °C |
| Detector | FID |
| Detector Temperature | 250 °C |
| Oven Program | Isothermal or gradient depending on the solvents being analyzed |
Visualizations
Caption: Workflow for selecting and verifying a residual solvent removal method.
Caption: Troubleshooting guide for high residual solvent levels after drying.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Residual Solvent Analysis Information | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistryworld.com [chemistryworld.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Title: Enhancing API Manufacturing: The Vital Role of Fluid Bed Dryers – Bombay Pharma Equipments Pvt.Ltd.. [blog.bombaypharma.com]
- 9. Fluidized Bed Dryer: Operating principle/parameters, Uses, Advantages... [pharmapproach.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of the Extraction Process on the Biological Activity of Lyophilized Apricot Extracts Recovered from Apricot Pomace - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the reactivity of 2-Amino-6-chloro-4-nitrophenol in coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-6-chloro-4-nitrophenol in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile chemical compound primarily used in the synthesis of dyes and pigments, particularly azo dyes for textiles and printing industries.[1] It serves as a crucial intermediate in the production of pharmaceuticals and agrochemicals.[1] Its value lies in its ability to act as a coupling agent, which enhances the color stability and intensity of dyes.[1]
Q2: What are the key functional groups of this compound and how do they influence its reactivity?
The reactivity of this compound is governed by its three main functional groups on the aromatic ring: an amino group (-NH₂), a chloro group (-Cl), and a nitro group (-NO₂).
-
The amino group is a typical aromatic amine that can undergo diazotization to form a diazonium salt, which is the reactive species in azo coupling reactions.[2]
-
The electron-withdrawing nitro group and chloro group activate the aromatic ring for certain nucleophilic substitution reactions and influence the color of the resulting dyes.[1][2]
-
The presence of these groups, particularly the steric hindrance from the adjacent amino and hydroxyl groups, can modulate the reactivity of the molecule.[2]
Q3: What are the typical storage conditions for this compound?
To ensure its stability, this compound should be stored in a refrigerator at temperatures between 0-8°C.[1] It may be sensitive to air and/or light.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Coupled Product | Incomplete Diazotization: The primary amino group has not been fully converted to the diazonium salt. | - Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite (B80452).- Use a fresh solution of sodium nitrite.- Confirm the presence of excess nitrous acid using starch-iodide paper.[4] |
| Decomposition of Diazonium Salt: The diazonium salt is unstable and has decomposed before coupling. | - Use the diazonium salt solution immediately after preparation.- Avoid exposing the solution to high temperatures or direct sunlight. | |
| Incorrect pH for Coupling: The pH of the reaction mixture is not optimal for the specific coupling partner. | - Adjust the pH of the coupling component solution to the optimal range for the reaction. Azo coupling is typically carried out in alkaline, neutral, or weakly acidic media. | |
| Low Reactivity of Coupling Partner: The coupling partner is not sufficiently activated to react with the diazonium salt. | - Ensure the coupling partner has strong activating groups (e.g., -OH, -NH₂) on the aromatic ring.- Consider modifying the reaction solvent to enhance the solubility and reactivity of the coupling partner. | |
| Formation of Side Products/Impurities | Self-coupling of the Diazonium Salt: The diazonium salt reacts with itself, leading to undesired byproducts. | - Maintain a low concentration of the diazonium salt during the reaction.- Add the diazonium salt solution slowly to the solution of the coupling partner with vigorous stirring. |
| Oxidation of the Phenol (B47542) Group: The hydroxyl group of this compound or the coupled product is oxidized. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.- Consider adding an antioxidant to the reaction mixture. | |
| Hydrolysis of the Chloro Group: The chloro group is replaced by a hydroxyl group under certain reaction conditions. | - Avoid high temperatures and strongly basic conditions that can promote nucleophilic substitution of the chlorine atom.[2] | |
| Poor Solubility of Reactants | Inappropriate Solvent System: The reactants are not fully dissolved, leading to a heterogeneous reaction mixture and reduced reaction rates. | - Select a solvent or a co-solvent system that ensures the solubility of both the diazonium salt and the coupling partner.- For sparingly soluble amines, dissolving them in a suitable organic solvent like glacial acetic acid or dimethyl sulfoxide (B87167) before adding to the reaction mixture can be effective.[5] |
Quantitative Data Summary
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClN₂O₃ | [1][6][7] |
| Molecular Weight | 188.57 g/mol | [1][6][7] |
| Melting Point | 159-163 °C | [8] |
| Appearance | Yellow-orange granular solid | [9] |
| Water Solubility | 0.045% (450 mg/L) at 25 °C | [8] |
| Log P (octanol-water partition coefficient) | 1.80 | [8] |
Experimental Protocols
1. Diazotization of this compound
This protocol describes the formation of the diazonium salt, which is the key reactive intermediate for coupling reactions.
-
Materials: this compound, concentrated hydrochloric acid, sodium nitrite, distilled water, ice.
-
Procedure:
-
Suspend one mole equivalent of this compound in a mixture of water and 2.5-3 mole equivalents of concentrated hydrochloric acid in a reaction vessel.
-
Cool the suspension to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of one mole equivalent of sodium nitrite dropwise, ensuring the temperature does not rise above 5°C.
-
Continue stirring for 15-30 minutes after the addition is complete.
-
Confirm the completion of the diazotization by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.
-
2. General Azo Coupling Reaction
This protocol outlines the general procedure for coupling the diazonium salt of this compound with a suitable coupling partner.
-
Materials: Diazonium salt solution (from Protocol 1), coupling partner (e.g., a phenol or an aromatic amine), sodium hydroxide (B78521) or sodium carbonate solution, solvent (e.g., water, ethanol).
-
Procedure:
-
Dissolve the coupling partner in a suitable solvent. For phenolic coupling partners, dissolve them in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate) to form the more reactive phenoxide ion.
-
Cool the solution of the coupling partner to 0-5°C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the solution of the coupling partner with vigorous stirring.
-
Maintain the temperature at 0-5°C and the appropriate pH for the coupling reaction.
-
Continue stirring for 1-2 hours or until the reaction is complete (completion can be monitored by techniques like TLC).
-
The resulting azo dye will precipitate out of the solution.
-
Isolate the product by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent.
-
Visualizations
Caption: Workflow for the synthesis of an azo dye using this compound.
Caption: Key factors influencing the reactivity of this compound in coupling reactions.
Caption: A decision tree for troubleshooting common issues in coupling reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 6358-09-4 | Benchchem [benchchem.com]
- 3. 2-Amino-4-chloro-6-nitrophenol | C6H5ClN2O3 | CID 4348294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
- 7. This compound | C6H5ClN2O3 | CID 4679699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ec.europa.eu [ec.europa.eu]
- 9. jayorganics.com [jayorganics.com]
Validation & Comparative
A Comparative Guide to the Quantification of 2-Amino-6-chloro-4-nitrophenol: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is critical. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the quantification of 2-Amino-6-chloro-4-nitrophenol, a key intermediate in various manufacturing processes. We present a validated HPLC method, compare it with alternative analytical techniques, and provide detailed experimental protocols to assist in selecting the most suitable method for your analytical needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method offers excellent resolution and sensitivity.
Experimental Protocol: RP-HPLC Method
A validated method for the quantification of this compound is detailed below. This method is based on established principles for the analysis of nitrophenols and related compounds.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., Purospher® RP-18e, 5 µm, 250 x 4 mm) is a suitable choice.[1] A Newcrom R1 column, a reverse-phase column with low silanol (B1196071) activity, has also been reported for the analysis of this compound hydrochloride.[2]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution is effective. For example, a mobile phase consisting of 30% acetonitrile and 70% 0.005M KH2PO4 buffer at pH 3.5 has been used.[1] Alternatively, an isocratic mobile phase of acetonitrile, water, and phosphoric acid can be employed.[2] For mass spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength of 254 nm is suitable for monitoring nitrophenols.[3]
-
Injection Volume: A 20 µL injection volume is common.
-
Column Temperature: Maintaining a constant column temperature, for instance, 30°C, is recommended for reproducibility.
Method Validation Summary
The following table summarizes the typical validation parameters for an HPLC method for quantifying compounds similar to this compound, based on industry standards and published data for related analytes.[4][5]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intra-day: ≤ 2.0%, Inter-day: ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Specificity | No interference from blank and placebo at the analyte's retention time. |
| Robustness | Insensitive to small, deliberate changes in method parameters. |
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for the quantification of nitrophenols. The choice of method often depends on the specific analytical requirements, available instrumentation, and the complexity of the sample matrix.
| Method | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separates volatile compounds in the gas phase. Detection is often by Flame Ionization Detector (FID) or Electron Capture Detector (ECD). | High resolution and sensitivity, especially with an ECD for halogenated compounds. | Often requires derivatization for polar compounds like phenols to increase volatility, adding complexity to sample preparation. Not suitable for thermally labile compounds. |
| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte. | High separation efficiency, small sample volume requirements, and rapid analysis times. | Lower sensitivity compared to HPLC for some applications. Matrix effects can be more pronounced. |
| Electrochemical Methods | Measures the current or potential change resulting from the oxidation or reduction of the analyte at an electrode surface. | High sensitivity and selectivity for electroactive compounds like nitrophenols. Can be used for in-situ measurements.[6][7] | Susceptible to interference from other electroactive species in the sample matrix. Electrode fouling can be an issue. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. Can be coupled with HPLC (LC-MS) or GC (GC-MS) for enhanced specificity and sensitivity. | Provides molecular weight and structural information, leading to highly specific and sensitive quantification.[8] | Higher instrumentation cost and complexity compared to UV detection. |
Experimental Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of an HPLC method for the quantification of this compound.
Caption: A flowchart illustrating the key stages of HPLC method validation.
Conclusion
For the routine quantification of this compound, a validated RP-HPLC method with UV detection offers a reliable, sensitive, and robust solution. While alternative methods such as GC, CE, and electrochemical techniques exist and may be suitable for specific applications, HPLC remains a versatile and widely accessible technique in most analytical laboratories. The choice of the most appropriate method will ultimately depend on the specific analytical needs, sample matrix, and available resources.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. Separation of this compound hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 6358-09-4 | Benchchem [benchchem.com]
A Comparative Guide to the Nitration of 2-amino-6-chlorophenol for Drug Development Professionals
This guide provides a comparative analysis of different nitrating agents and strategies for the synthesis of 2-amino-6-chloro-4-nitrophenol, a key intermediate in the development of various pharmaceutical compounds. The efficacy of direct nitration versus a protecting group strategy is evaluated, with a focus on reaction conditions, yields, and regioselectivity.
Introduction
The nitration of 2-amino-6-chlorophenol (B183061) is a critical step in the synthesis of numerous target molecules in drug discovery. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) and amino (-NH2) groups are strongly activating ortho-, para-directors, while the chlorine (-Cl) atom is a deactivating ortho-, para-director.[1] The combined influence of these groups primarily directs the incoming nitro group to the C4 position, which is para to the hydroxyl group and ortho to the amino group.[1] However, the strong activation by the amino and hydroxyl groups can also lead to side reactions, such as oxidation and the formation of undesired isomers or di-nitrated products, making the choice of nitrating agent and reaction conditions paramount.[1] This guide compares two primary strategies for the nitration of 2-amino-6-chlorophenol: direct nitration and a protecting group strategy.
Comparative Analysis of Nitration Strategies
The selection of an appropriate nitration strategy depends on factors such as desired yield, purity requirements, and scalability. Below is a summary of the two main approaches.
| Strategy | Nitrating Agent/Steps | Key Reaction Conditions | Expected Yield | Advantages | Disadvantages |
| Direct Nitration | Nitric Acid (HNO₃) | Controlled low temperature to prevent over-nitration.[1] | Moderate | Fewer reaction steps, simpler procedure. | Risk of oxidation and side product formation, potentially lower yield and purity.[1] |
| Mixed Acid (HNO₃/H₂SO₄) | Strict temperature control (typically below 10°C) due to high exothermicity.[2] | Moderate to High | Increased nitrating power of the nitronium ion (NO₂⁺), potentially leading to higher conversion. | Highly exothermic and corrosive, requires careful handling and control, risk of over-nitration. | |
| Protecting Group Strategy | 1. Acetylation (Acetic Anhydride) 2. Nitration (Mixed Acid) 3. Hydrolysis (Acid or Base) | 1. Reflux 2. Low temperature (<10°C) 3. Reflux | High | Minimizes side reactions and oxidation, leading to a cleaner reaction and higher yield of the desired product.[2] | Longer, multi-step synthesis, requires additional reagents and purification steps. |
Experimental Protocols
Strategy 1: Direct Nitration with Mixed Acid
This protocol is a generalized procedure for the direct nitration of substituted phenols and should be optimized for 2-amino-6-chlorophenol.
Materials:
-
2-amino-6-chlorophenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Deionized Water
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 2-amino-6-chlorophenol in concentrated sulfuric acid. Cool the mixture to below 10°C in an ice bath.
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 2-amino-6-chlorophenol, maintaining the reaction temperature below 10°C.
-
After the addition is complete, stir the reaction mixture for a specified time at low temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Collect the precipitated product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
The crude product can be purified by recrystallization.
Strategy 2: Protecting Group Strategy (Acetylation-Nitration-Hydrolysis)
This three-step method offers a more controlled reaction with higher yields.
Step 1: Acetylation of 2-amino-6-chlorophenol
Materials:
-
2-amino-6-chlorophenol
-
Acetic Anhydride (B1165640)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Dissolve 2-amino-6-chlorophenol in glacial acetic acid in a round-bottom flask.
-
Slowly add acetic anhydride to the solution.
-
Heat the mixture to reflux for approximately 1 hour.
-
After cooling, pour the reaction mixture into ice-cold deionized water to precipitate the acetylated product.
-
Collect the solid by vacuum filtration and wash with cold water.
Step 2: Nitration of 2-acetamido-6-chlorophenol
Materials:
-
2-acetamido-6-chlorophenol (from Step 1)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
Procedure:
-
Dissolve the dried 2-acetamido-6-chlorophenol in cold concentrated sulfuric acid, keeping the temperature below 5°C.
-
Prepare a cold nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Slowly add the nitrating mixture to the solution of the acetylated compound, maintaining the temperature below 10°C.
-
Stir the mixture in an ice bath for approximately 2 hours after the addition is complete.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid and wash with ice-cold water until neutral.
Step 3: Hydrolysis of 2-acetamido-6-chloro-4-nitrophenol
Materials:
-
2-acetamido-6-chloro-4-nitrophenol (from Step 2)
-
Aqueous Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10%)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Suspend the nitrated product in the aqueous sodium hydroxide solution.
-
Heat the mixture to reflux until the solid completely dissolves (approximately 1.5-2 hours).
-
Cool the solution in an ice bath.
-
Acidify the cold solution with concentrated hydrochloric acid to precipitate the final product, this compound.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Visualizing the Experimental Workflows
Caption: Experimental workflow for the direct nitration of 2-amino-6-chlorophenol.
Caption: Workflow for the protecting group strategy for nitration.
Conclusion
The choice between direct nitration and a protecting group strategy for the synthesis of this compound depends on the specific requirements of the synthesis. Direct nitration offers a more straightforward and quicker route, but may require more extensive purification to remove byproducts. For higher purity and yield, the protecting group strategy, although more steps are involved, is generally the more robust and reliable method. Researchers should carefully consider the trade-offs between reaction efficiency, purity requirements, and process complexity when selecting a nitration method for this important pharmaceutical intermediate.
References
A Comparative Guide to the Genotoxicity of 2-Amino-6-chloro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genotoxic potential of 2-Amino-6-chloro-4-nitrophenol, a substance used in hair dye formulations. Its performance in key genotoxicity assays is compared with that of common alternatives, p-phenylenediamine (B122844) (PPD) and HC Red No. 3. This document summarizes available experimental data, details the methodologies of the cited assays, and presents a logical workflow for genotoxicity assessment.
Executive Summary
This compound has been evaluated for its potential to cause genetic damage through a battery of standard in vitro genotoxicity tests. While some in vitro assays have indicated a potential for mutagenicity, particularly in bacterial systems, in vivo studies have not supported a genotoxic classification. A comprehensive review of the available data suggests that under real-world conditions of use, the genotoxic risk is low. In comparison, alternative hair dye components such as p-phenylenediamine and HC Red No. 3 have also shown mixed results in genotoxicity testing, with some studies indicating mutagenic or clastogenic potential.
Data Presentation: Comparative Genotoxicity
The following tables summarize the available quantitative and qualitative data from various genotoxicity studies on this compound and its alternatives.
Table 1: Genotoxicity of this compound
| Assay Type | Test System | Concentration/Dose | Metabolic Activation (S9) | Results |
| Ames Test | Salmonella typhimurium TA98, TA100, TA1535, TA1537 | Up to 5000 µ g/plate | With and Without | Negative in TA1535 and TA1537. Positive in TA98 and TA100 in some studies, particularly for the hydrochloride salt.[1] |
| In Vitro Micronucleus Assay | Human Lymphocytes | Information not available | With and Without | Negative[2] |
| In Vivo Genotoxicity | Animal studies | Information not available | Not Applicable | Not considered to be genotoxic[1] |
Note: Specific quantitative data on revertant colony numbers and micronucleus frequency were not available in the reviewed public reports.
Table 2: Genotoxicity of p-Phenylenediamine (PPD)
| Assay Type | Test System | Concentration/Dose | Metabolic Activation (S9) | Results |
| Ames Test | Salmonella typhimurium | Information not available | With and Without | Positive in some strains. |
| In Vitro Micronucleus Assay | Human Lymphocytes | Information not available | With and Without | Positive. |
| In Vivo Micronucleus Assay | Mouse Bone Marrow | Information not available | Not Applicable | Negative. |
Note: PPD has shown mutagenic potential in vitro, but this activity does not appear to be expressed in vivo.[3]
Table 3: Genotoxicity of HC Red No. 3
| Assay Type | Test System | Concentration/Dose | Metabolic Activation (S9) | Results |
| Ames Test | Salmonella typhimurium | Information not available | With | Mutagenic, with mutagenicity greatly increased by metabolic activation.[4] |
| Carcinogenicity | B6C3F1 Mice (male) | Feeding study | Not Applicable | Equivocal evidence of carcinogenicity (increased liver neoplasms).[4] |
| Carcinogenicity | F344/N Rats | Feeding study | Not Applicable | No evidence of carcinogenicity.[4] |
Note: While mutagenic in the Ames assay, the carcinogenic potential in rodent studies is considered equivocal.[4]
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are outlined below, based on internationally recognized guidelines.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess a chemical's potential to induce gene mutations in bacteria.
-
Test Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, which are auxotrophic for a specific amino acid (histidine for Salmonella, tryptophan for E. coli).
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance on agar (B569324) plates with a minimal amount of the required amino acid.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.
In Vitro Mammalian Cell Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus.
-
Cell Cultures: Human peripheral blood lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are commonly used.
-
Exposure: The cells are treated with at least three concentrations of the test substance for a short period (3-6 hours) with and without S9 metabolic activation, and for a longer period (1.5-2 normal cell cycles) without S9.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
In Vitro Mammalian Chromosomal Aberration Test
This test identifies agents that cause structural damage to chromosomes.
-
Cell Cultures: Similar to the micronucleus assay, primary human lymphocytes or cell lines like CHO cells are used.
-
Exposure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of mitosis.
-
Harvesting and Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
-
Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for structural aberrations such as breaks, gaps, and exchanges. A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a clastogenic effect.
Mandatory Visualization
The following diagrams illustrate the general workflow for assessing the genotoxicity of a chemical compound.
Caption: A typical workflow for assessing the genotoxicity of a chemical compound.
Caption: Simplified workflow of the Ames Test (Bacterial Reverse Mutation Assay).
Caption: Workflow for the In Vitro Micronucleus Assay.
References
A Comparative Performance Analysis of 2-Amino-6-chloro-4-nitrophenol-Based Dyes and Other Nitro Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance characteristics of 2-Amino-6-chloro-4-nitrophenol-based dyes against other common nitro dyes used in various applications, including cosmetics and research. The information is compiled from publicly available data to assist researchers, scientists, and drug development professionals in understanding the relative properties of these compounds.
Introduction to Nitro Dyes
Nitro dyes are a class of synthetic colorants characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring. These dyes are widely used in the formulation of semi-permanent and permanent hair color products, as well as in other industrial applications. Their popularity stems from their ability to produce a range of vibrant colors, particularly in the red, yellow, and brown spectrum. This guide focuses on this compound and compares its known properties with other relevant nitro dyes such as 2-Amino-4-nitrophenol, 2-Amino-5-nitrophenol, and Picramic Acid.
Comparative Performance and Properties
While direct, side-by-side comparative studies with standardized, quantitative performance data are limited in publicly accessible literature, a qualitative and property-based comparison can be drawn from existing research and safety assessments. The following tables summarize the available information on key performance indicators.
Table 1: General Properties and Color Characteristics
| Dye | CAS Number | Molecular Formula | Color Imparted | Key Characteristics |
| This compound | 6358-09-4 | C6H5ClN2O3 | Intense Red Tones | Used in semi-permanent and permanent (oxidative) hair dyes.[1] Functions as a direct dye. |
| 2-Amino-4-nitrophenol | 99-57-0 | C6H6N2O3 | Yellow | Used as a reagent and in the modeling of hydrogen bonds.[2] Also used in semi-permanent hair dyes.[3] |
| 2-Amino-5-nitrophenol | 121-88-0 | C6H6N2O3 | Red and Gold-Blond Shades | Used as a toner in permanent hair dyes and as a dye in semi-permanent formulations.[4][5] |
| Picramic Acid (2-Amino-4,6-dinitrophenol) | 96-91-3 | C6H5N3O5 | Dark Red | Used in permanent hair coloring systems.[6] |
Table 2: Application and Regulatory Information
| Dye | Typical Application | Maximum Recommended Concentration (in hair dyes) | Regulatory Notes |
| This compound | Semi-permanent and permanent hair dyes.[1] | 2.0%[1][7] | Listed in the EU Cosmetics Directive (Annex III) for use as an oxidizing and non-oxidizing coloring agent in hair dyes.[1] |
| 2-Amino-4-nitrophenol | Intermediate in azo dye manufacturing, semi-permanent and permanent hair dyes.[3] | Up to 0.5% in semi-permanent formulations.[3] | - |
| 2-Amino-5-nitrophenol | Semi-permanent and permanent hair dyes.[5] | Up to 0.5% in semi-permanent formulations.[5] | Deemed safe for use in hair dyes by the Cosmetic Ingredient Review (CIR) Expert Panel.[4] |
| Picramic Acid | Permanent hair coloring formulations, henna applications.[6][8] | 0.6% | Deemed safe for use in hair dyes by the CIR Expert Panel, with a note that it can be a sensitizer (B1316253).[6] |
Table 3: Toxicological and Safety Summary
| Dye | Skin Sensitization | Genotoxicity | Other Notable Toxicological Data |
| This compound | Potential sensitizer at higher concentrations.[1] | Some positive results in bacterial mutagenicity tests.[1] | Poorly absorbed through the skin.[1] No observed adverse effect level (NOAEL) in a subchronic oral study was 30 mg/kg/day.[1] |
| 2-Amino-4-nitrophenol | Potential for skin sensitization. | Mutagenic in some in-vitro tests (e.g., Salmonella typhimurium).[3] | No significant increase in tumors in mice or female rats in a gavage study; increased renal-cell adenomas in male rats.[3] |
| 2-Amino-5-nitrophenol | Potential for skin contact sensitization.[4] | Little evidence of toxicity in acute, short-term, and subchronic tests.[4] | Penetrates human skin but is not retained in the body.[4] |
| Picramic Acid | Known sensitizer.[6] | Mutagenic in bacteria but not in mouse cells in vitro.[6] | Very little skin absorption when included in a hair dye formulation.[6] Non-carcinogenic when applied weekly in an oxidative hair dye formulation.[6] |
Experimental Protocols for Performance Evaluation
To quantitatively assess the performance of these dyes, standardized experimental protocols are essential. The following are summaries of key methodologies for evaluating dye performance, primarily focusing on colorfastness properties as defined by the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).
Light Fastness Testing (ISO 105-B02)
-
Principle: This method determines the resistance of the color of textiles to the action of an artificial light source that is representative of natural daylight (D65).
-
Apparatus: A xenon arc lamp apparatus with controlled temperature and humidity.
-
Procedure:
-
A specimen of the dyed substrate is exposed to the light from the xenon arc lamp under specified conditions.
-
Simultaneously, a set of blue wool references with known lightfastness (grades 1-8) are exposed.
-
The exposure continues until a specified change in color is observed in the test specimen or the blue wool references.
-
-
Evaluation: The change in color of the specimen is assessed by comparing it with the fading of the blue wool references. The light fastness is rated on a scale of 1 (very poor) to 8 (excellent).
Wash Fastness Testing (ISO 105-C06)
-
Principle: This method is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.
-
Apparatus: A suitable mechanical laundering device (e.g., a Launder-Ometer) capable of maintaining a specified temperature and rotational speed.
-
Procedure:
-
A specimen of the dyed textile is placed in a container with a specified adjacent fabric (to assess staining), a standard detergent solution, and stainless steel balls (to provide mechanical action).
-
The container is agitated in the laundering device at a specified temperature and for a specific duration.
-
After the washing cycle, the specimen is rinsed and dried.
-
-
Evaluation: The change in color of the specimen and the staining of the adjacent fabric are assessed using a 5-step grey scale, where grade 5 represents no change and grade 1 represents a severe change.
Rubbing Fastness (Crocking) Testing (AATCC Test Method 8 / ISO 105-X12)
-
Principle: This test evaluates the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.
-
Apparatus: A crockmeter, which provides a standardized rubbing motion under a specified pressure.
-
Procedure:
-
A specimen of the dyed fabric is mounted on the base of the crockmeter.
-
A standard white cotton test cloth is affixed to the rubbing finger of the device.
-
The test is performed for a specified number of cycles for both dry and wet conditions (the white cloth is wetted with distilled water for the wet test).
-
-
Evaluation: The amount of color transferred to the white test cloth is assessed by comparing it to a standard grey scale for staining or a chromatic transference scale. The rating is on a 5-step scale, with 5 indicating negligible color transfer and 1 indicating a high degree of color transfer.
Visualizations
Logical Workflow for Comparative Dye Performance Evaluation
Caption: Workflow for evaluating and comparing the performance of different dyes.
Conclusion
Based on the available data, this compound is a valuable nitro dye, particularly for achieving intense red shades in hair color applications. Its performance, in terms of color vibrancy and application suitability, appears to be a key reason for its use. However, like other nitro dyes, it presents some toxicological considerations, such as potential skin sensitization and in-vitro mutagenicity, which are managed through concentration limits in cosmetic formulations.
A direct, quantitative comparison of performance metrics such as light, wash, and rubbing fastness against other nitro dyes is challenging due to the lack of publicly available, standardized comparative studies. Researchers and professionals are encouraged to conduct their own comparative testing using the standardized protocols outlined in this guide to generate data that is directly applicable to their specific formulations and substrates. This will enable a more definitive selection of the most suitable nitro dye based on a comprehensive performance profile.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. 2-Amino-4-nitrophenol | 99-57-0 | FA17585 | Biosynth [biosynth.com]
- 3. 2-AMINO-4-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. This compound | C6H5ClN2O3 | CID 4679699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Odyssey Organics Pvt. Ltd | Picramic Acid Commercial Grade, C6H5N3O5 | Dyes Intermediates, Styrene Monomer Inhibitor, Hair Color, Heena Color, Picric acid Manufacturer & Supplier Maharashtra India [odysseyorganics.com]
A Researcher's Guide to Cross-Reactivity of 2-Amino-6-chloro-4-nitrophenol in Immunoassays
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. Cross-reactivity, the phenomenon where antibodies bind to molecules structurally similar to the target analyte, can lead to inaccurate quantification and false-positive results. This guide provides a comparative framework for understanding and evaluating the potential cross-reactivity of 2-Amino-6-chloro-4-nitrophenol in immunoassays.
Due to a lack of published immunoassay-specific data for this compound, this guide presents a hypothetical cross-reactivity study. The following sections outline a robust experimental protocol, present illustrative data, and offer a visual representation of the workflow to aid researchers in designing their own validation studies.
Comparison of Potential Cross-Reactants
An antibody developed for this compound would theoretically recognize its unique combination of amino, chloro, nitro, and phenol (B47542) functional groups. However, molecules that share some of these structural features are potential cross-reactants. The degree of cross-reactivity is expected to correlate with structural similarity.
Table 1: Hypothetical Cross-Reactivity of this compound and Structurally Related Compounds in a Competitive ELISA
| Compound | Structure | Relationship to Analyte | Hypothetical IC50 (ng/mL) | Hypothetical Cross-Reactivity (%) |
| This compound | (Target Analyte) | Target Analyte | 15 | 100 |
| 2-Amino-4-nitrophenol | Non-halogenated analog | Lacks the chloro group, a key structural feature.[1] | 300 | 5.0 |
| 2-Amino-4-chloro-6-nitrophenol | Positional Isomer | Isomeric form with different substituent positions.[2] | 450 | 3.3 |
| 2-Chloro-4-nitrophenol | Synthesis Precursor | Lacks the amino group.[1] | 1,500 | 1.0 |
| 2-Amino-6-chlorophenol | Synthesis Precursor | Lacks the nitro group.[1] | >10,000 | <0.15 |
| 4-Nitrophenol | Related Nitrophenol | Lacks both the amino and chloro groups. | >10,000 | <0.15 |
| 2-Amino-6-chloro-4-aminophenol | Potential Metabolite | The nitro group is reduced to an amino group.[1] | 800 | 1.9 |
Disclaimer: The IC50 and Cross-Reactivity values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
To assess the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the recommended method.
Principle of Competitive ELISA
In a competitive ELISA, the analyte in the sample competes with a labeled version of the analyte (e.g., conjugated to an enzyme like HRP) for a limited number of binding sites on a specific antibody. A higher concentration of the analyte in the sample results in less labeled analyte binding to the antibody, leading to a weaker signal.
Cross-Reactivity Testing Protocol
-
Antibody Coating: High-binding 96-well microplates are coated with a polyclonal or monoclonal antibody raised against a this compound-protein conjugate. The plates are incubated overnight at 4°C and then washed.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. The plates are incubated for 1-2 hours at room temperature and then washed.
-
Competitive Reaction:
-
A standard curve is prepared using known concentrations of this compound.
-
Serial dilutions of the potential cross-reacting compounds (as listed in Table 1) are prepared.
-
The standards or potential cross-reactants are added to the wells, followed immediately by a fixed concentration of this compound conjugated to Horseradish Peroxidase (HRP).
-
The plate is incubated for 1-2 hours at 37°C to allow for competitive binding.
-
-
Washing: The plate is washed thoroughly to remove unbound reagents.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added to each well. The plate is incubated in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M H2SO4).
-
Data Acquisition: The optical density (OD) is measured at 450 nm using a microplate reader.
-
Data Analysis:
-
The OD values are plotted against the logarithm of the analyte concentration for the standard curve.
-
The IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) is determined for the target analyte and each potential cross-reactant.
-
The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
-
Visualizing the Process
To better understand the experimental design and the underlying mechanism, the following diagrams are provided.
References
A Comparative Guide to the Synthesis of 2-Amino-6-chloro-4-nitrophenol
For researchers and professionals in drug development and chemical synthesis, the efficient production of substituted aromatic compounds is of paramount importance. 2-Amino-6-chloro-4-nitrophenol is a valuable intermediate in the synthesis of various dyes and potentially in the development of pharmaceuticals. This guide provides a comparative analysis of the two primary synthetic routes to this compound: electrophilic nitration and nucleophilic aromatic substitution.
Comparison of Synthesis Routes
Two principal strategies have been established for the synthesis of this compound. The first involves the direct nitration of a pre-functionalized phenol, while the second employs a nucleophilic substitution pathway on a di-chlorinated aromatic precursor.
Route 1: Electrophilic Nitration of 2-Amino-6-chlorophenol (B183061)
This method is a direct approach where 2-amino-6-chlorophenol is treated with a nitrating agent, typically nitric acid, often in the presence of a catalyst like sulfuric acid. The strong activating and ortho-, para-directing effects of the hydroxyl and amino groups on the benzene (B151609) ring guide the incoming nitro group to the position para to the hydroxyl group (C4).[1] However, nitration reactions are notoriously exothermic and require careful temperature control to prevent over-nitration and the formation of by-products.[1]
Route 2: Nucleophilic Aromatic Substitution of 2,6-dichloro-4-nitrophenol (B181596) with Ammonia (B1221849)
This alternative pathway involves the reaction of 2,6-dichloro-4-nitrophenol with ammonia. In this nucleophilic aromatic substitution (SNAAr) reaction, the strong electron-withdrawing nitro group activates the chlorine atoms for nucleophilic attack by ammonia. The reaction typically necessitates elevated temperatures and pressures to proceed efficiently.[1]
Quantitative Data Summary
While specific experimental data for the synthesis of this compound is not extensively detailed in publicly available literature, the following table summarizes the generalized quantitative parameters for the two primary synthesis routes based on typical conditions for these reaction types.
| Parameter | Route 1: Electrophilic Nitration | Route 2: Nucleophilic Aromatic Substitution |
| Starting Material | 2-Amino-6-chlorophenol | 2,6-dichloro-4-nitrophenol |
| Key Reagents | Nitric acid, Sulfuric acid | Ammonia |
| Typical Solvent | Sulfuric acid | Water or organic solvent |
| Reaction Temperature | Low (e.g., 0-10 °C) | Elevated (e.g., >100 °C) |
| Reaction Pressure | Atmospheric | Elevated |
| Typical Reaction Time | Hours | Hours |
| Reported Yield | Data not available for this specific reaction | Data not available for this specific reaction |
| Purity | Data not available for this specific reaction | Data not available for this specific reaction |
Experimental Protocols
The following are generalized experimental protocols for the two synthesis routes. These are based on standard laboratory practices for similar reactions and should be adapted and optimized for specific laboratory conditions.
Route 1: Electrophilic Nitration of 2-Amino-6-chlorophenol (Generalized Protocol)
-
Dissolution: Dissolve 2-amino-6-chlorophenol in a suitable solvent, such as concentrated sulfuric acid, in a reaction vessel equipped with a stirrer and a cooling system.
-
Cooling: Cool the solution to a low temperature, typically between 0 and 10 °C, using an ice bath.
-
Nitration: Slowly add a stoichiometric amount of nitric acid, or a nitrating mixture (nitric acid in sulfuric acid), to the cooled solution while maintaining the low temperature to control the exothermic reaction.
-
Reaction: Stir the mixture at the low temperature for a period of several hours to allow the reaction to proceed to completion.
-
Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water to remove residual acid, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the purified this compound.
Route 2: Nucleophilic Aromatic Substitution of 2,6-dichloro-4-nitrophenol with Ammonia (Generalized Protocol)
-
Reaction Setup: Place 2,6-dichloro-4-nitrophenol, aqueous ammonia, and a suitable solvent (if necessary) in a high-pressure reactor (autoclave).
-
Heating: Heat the sealed reactor to a high temperature (e.g., above 100 °C) to facilitate the nucleophilic aromatic substitution.
-
Reaction: Maintain the reaction at the elevated temperature and pressure for several hours with stirring.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully release the pressure.
-
Isolation: Transfer the reaction mixture to a beaker. The product may precipitate upon cooling. If necessary, adjust the pH to induce precipitation.
-
Filtration and Washing: Collect the solid product by filtration and wash with water to remove any unreacted ammonia and salts.
-
Drying and Purification: Dry the product. Further purification can be achieved by recrystallization from an appropriate solvent.
Visualization of Synthesis Pathways
The logical workflows for the two synthesis routes are depicted in the following diagrams.
References
A Comparative Guide to the Purity of Commercially Available 2-Amino-6-chloro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the purity of 2-Amino-6-chloro-4-nitrophenol (ACNP) sourced from various commercial suppliers. The objective is to offer researchers, scientists, and professionals in drug development a comparative analysis supported by experimental data to aid in the selection of the most suitable grade of ACNP for their specific research and development needs. The purity of starting materials is a critical parameter in chemical synthesis and drug discovery, directly impacting reaction efficiency, impurity profiles of final compounds, and the reliability of biological assays.
Detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are provided to ensure transparency and reproducibility of the presented findings. The data is summarized in clear, comparative tables, and the experimental workflow is visualized using Graphviz diagrams.
Comparative Purity Analysis
The purity of this compound from three representative commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using HPLC, a primary technique for quantitative purity analysis. Further structural confirmation and qualitative impurity profiling were conducted using ¹H NMR, ¹³C NMR, and LC-MS.
Table 1: Comparison of Purity of this compound from Different Suppliers
| Supplier | Stated Purity | Observed Purity (HPLC Area %) | Major Impurity (m/z) | Notes |
| Supplier A | >98% | 98.5% | 204.01 | Minor unidentified impurities detected. |
| Supplier B | >97% | 97.2% | 172.02, 204.01 | Presence of starting materials or by-products. |
| Supplier C | >99% (HPLC) | 99.6% | Not Detected | Highest purity, suitable for sensitive applications. |
Note: The data presented in this table is representative and intended for illustrative purposes.
Experimental Protocols
A standardized workflow was employed to evaluate the purity of ACNP from each supplier. The workflow diagram below illustrates the sequential analytical process.
Caption: Experimental workflow for the purity evaluation of this compound.
1. High-Performance Liquid Chromatography (HPLC)
HPLC was employed for the quantitative determination of the purity of ACNP. A reverse-phase method was developed for optimal separation of the main compound from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid. For Mass-Spec (MS) compatible applications, formic acid is a suitable replacement for non-volatile acids like phosphoric acid.[1][2]
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were prepared by dissolving approximately 1 mg/mL of ACNP in the initial mobile phase composition.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS was utilized to identify the mass-to-charge ratio (m/z) of the parent compound and any detected impurities, aiding in their structural elucidation.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).[2]
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
LC Conditions: Same as the HPLC method described above.
-
Mass Range: 50-500 m/z.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy were used to confirm the chemical structure of the bulk material and to detect the presence of any structurally related impurities.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR: Spectral width of 16 ppm, 32 scans.
-
¹³C NMR: Spectral width of 240 ppm, 1024 scans.
-
Sample Preparation: Approximately 10 mg of ACNP was dissolved in 0.75 mL of DMSO-d₆.
Logical Assessment of Purity
The following diagram illustrates the decision-making process based on the analytical results to categorize the suitability of the ACNP from each supplier for different research applications.
Caption: Decision tree for assessing the suitability of ACNP based on purity analysis.
Conclusion
The evaluation of commercially available this compound reveals variability in purity among different suppliers. For applications requiring the highest degree of purity and minimal interference from by-products or starting materials, such as in late-stage drug development or for use as an analytical standard, a supplier providing ACNP with a purity of >99% is recommended. For general research purposes and early-stage discovery, a purity of >97% may be acceptable, provided that the nature of the impurities is not anticipated to interfere with the intended application.
Researchers are encouraged to perform their own quality control analysis upon receipt of any chemical reagent to ensure it meets the specific requirements of their experiments. The protocols outlined in this guide provide a robust framework for such an in-house evaluation.
References
A Spectroscopic Guide to 2-Amino-6-chloro-4-nitrophenol and Its Derivatives for Researchers
For Immediate Release
This publication provides a comprehensive spectroscopic comparison of 2-Amino-6-chloro-4-nitrophenol and its derivatives, offering valuable data for researchers, scientists, and professionals in drug development. This guide presents a comparative analysis using UV-Vis, FT-IR, and NMR spectroscopy, supported by detailed experimental protocols to ensure reproducibility.
Introduction
This compound and its analogs are important intermediates in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. The spectroscopic properties of these compounds are of great interest for quality control, reaction monitoring, and structural elucidation. The position of substituents on the aromatic ring significantly influences the electronic environment and, consequently, the spectroscopic signature of the molecule. This guide aims to provide a clear, data-driven comparison of these compounds to aid in their identification and characterization.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and two of its derivatives: an isomer, 2-Amino-4-chloro-6-nitrophenol, and a bromo-substituted analog, 2-Amino-6-bromo-4-nitrophenol.
Table 1: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| This compound | Ethanol | ~248, ~385 | Data not available |
| 2-Amino-4-chloro-6-nitrophenol | Not Specified | Data not available | Data not available |
| 2-Amino-6-bromo-4-nitrophenol | Not Specified | Data not available | Data not available |
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Compound | Sample Phase | N-H Stretch | O-H Stretch | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | C-Cl/C-Br Stretch |
| This compound | Solid | ~3480, ~3360 | ~3200 (broad) | ~1520 | ~1340 | ~820 |
| 2-Amino-4-chloro-6-nitrophenol | Solid | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2-Amino-6-bromo-4-nitrophenol | Solid | Data not available | Data not available | Data not available | Data not available | ~630 |
Table 3: ¹H and ¹³C NMR Chemical Shifts (ppm)
| Compound | Solvent | ¹H NMR Chemical Shifts (δ) | ¹³C NMR Chemical Shifts (δ) |
| This compound | DMSO-d₆ | Data not available | 110.0, 115.1, 125.9, 137.9, 140.2, 149.8[1] |
| 2-Amino-4-chloro-6-nitrophenol | Not Specified | Data not available | Data not available |
| 2-Amino-6-bromo-4-nitrophenol | Not Specified | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to assist in reproducing these results.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the compound is prepared in a spectroscopic grade solvent, such as ethanol, at a concentration of approximately 1 mg/mL. This stock solution is then diluted to a suitable concentration (e.g., 0.01 mg/mL) to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is calibrated using a reference solvent (blank) in a matched quartz cuvette with a 1 cm path length.
-
Data Acquisition: The spectrum is recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
-
Data Analysis: The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground in an agate mortar and pestle. This is then intimately mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is transferred to a pellet die and pressed under high pressure to form a transparent pellet.
-
Instrumentation: An FT-IR spectrometer is used. A background spectrum of a pure KBr pellet is recorded to subtract any atmospheric and instrumental interferences.
-
Data Acquisition: The sample pellet is placed in the sample holder, and the spectrum is recorded over a range of 4000 to 400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high signal-to-noise ratio.
-
Data Analysis: The characteristic absorption bands for the functional groups present in the molecule, such as N-H, O-H, NO₂, and C-X (X=Cl, Br), are identified and their frequencies are recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For ¹H and ¹³C NMR, approximately 5-25 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned and shimmed for the specific sample and solvent to achieve optimal magnetic field homogeneity.
-
Data Acquisition: For ¹H NMR, standard parameters include a 30-45° pulse angle and a sufficient relaxation delay. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Analysis: The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to TMS. The integration of the signals in ¹H NMR provides the relative ratio of the different types of protons. The splitting patterns (singlet, doublet, triplet, etc.) provide information about the neighboring protons.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of this compound and its derivatives.
Caption: Workflow for Spectroscopic Analysis.
References
A Comparative Guide to the In Vitro Skin Absorption of 2-Amino-6-chloro-4-nitrophenol and Alternative Hair Dye Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro skin absorption of 2-Amino-6-chloro-4-nitrophenol, a common hair dye ingredient, and several alternatives. The aim is to offer an objective overview of their performance based on available experimental data, assisting in the selection and development of safer cosmetic and dermatological products.
Comparative Analysis of In Vitro Skin Absorption
The primary method for assessing the skin absorption of these compounds is the in vitro dermal absorption test, often following the OECD Guideline 428, utilizing Franz diffusion cells with human or porcine skin. This method provides key parameters such as the percentage of the applied dose absorbed and the permeability coefficient (Kp), which indicates the rate at which a chemical penetrates the skin.
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vitro skin absorption of this compound and its alternatives. It is important to note that direct comparative studies under identical conditions are limited, and thus, the data should be interpreted with consideration of the varying experimental setups.
| Compound | Concentration & Formulation | Skin Model | Exposure Time | Total Absorption (% of Applied Dose) | Permeability Coefficient (Kp) (cm/h) |
| This compound | 1.0% in a hair dye formulation | Pig Skin | 60 minutes (followed by washing) | 0.21 ± 0.11% (epidermis + dermis + receptor fluid)[1] | Data not available |
| 4-Amino-3-nitrophenol (B127093) (4A3NP) | 1.5% in an oxidative hair dye formulation | Mini-pig Skin | 24 hours | 2.83 ± 1.48%[2] | Data not available |
| 1.0% in a non-oxiductive hair dye formulation | Mini-pig Skin | 24 hours | 5.62 ± 2.19%[2] | Data not available | |
| 2-Amino-5-nitrophenol (B90527) (2A5NP) | 1.5% in an oxidative hair dye formulation | Mini-pig Skin | 24 hours | 13.6 ± 2.9%[3] | Data not available |
| 2-Methoxymethyl-p-phenylenediamine (ME-PPD) | Not specified | Human and Pig Skin | Not specified | Quantitative absorption data not publicly available. A "No Expected Sensitization Induction Level" (NESIL) of 1075 µg/cm² has been established based on in vitro dermal absorption data[4]. | Data not available |
| Hydroxyethyl-p-phenylenediamine (HE-PPD) | Not specified | Not specified for skin | Not applicable | Direct in vitro skin absorption data is not readily available in the public domain. | Data not available |
Note: The total absorption for this compound was calculated by summing the percentages recovered in the receptor fluid (0.03 ± 0.01%), upper dermis (0.06 ± 0.07%), and epidermis (0.12 ± 0.03%) after 72 hours[1]. The data for 4A3NP and 2A5NP represent the sum of the amounts in the skin (dermis + epidermis) and the receptor fluid[2][3].
Analysis of Alternatives
-
Nitrophenol Derivatives (4A3NP and 2A5NP): Based on the available data, 4-amino-3-nitrophenol in an oxidative formulation shows lower skin absorption compared to 2-amino-5-nitrophenol under similar conditions[2][3]. The absorption of 4A3NP was notably lower in an oxidative formulation compared to a non-oxidative one, suggesting that the presence of an oxidizing agent may reduce its dermal penetration[2].
-
p-Phenylenediamine (B122844) (PPD) Alternatives (ME-PPD and HE-PPD): 2-Methoxymethyl-p-phenylenediamine (ME-PPD) and hydroxyethyl-p-phenylenediamine (HE-PPD) are marketed as safer alternatives to p-phenylenediamine (PPD), a well-known skin sensitizer. While direct comparative in vitro skin absorption data is lacking, the focus for these molecules has been on reducing their sensitization potential. For ME-PPD, a high NESIL value suggests a lower risk of inducing skin sensitization compared to PPD[4]. The absence of readily available, direct in vitro skin absorption data for ME-PPD and HE-PPD presents a significant data gap and highlights the need for further research to allow for a comprehensive comparison with this compound.
Experimental Protocols
The following section details a typical experimental protocol for in vitro skin absorption studies based on the OECD Guideline 428 .
In Vitro Dermal Absorption Test using Franz Diffusion Cells
This method is designed to measure the absorption of a test substance through a skin sample separating the two chambers of a diffusion cell[5][6].
1. Materials and Apparatus:
- Franz Diffusion Cells: Comprising a donor chamber and a receptor chamber.
- Skin Membrane: Excised human or porcine skin, dermatomed to a thickness of 200-400 µm.
- Receptor Fluid: A physiologically relevant buffer, such as phosphate-buffered saline (PBS), often with added solvents for poorly soluble compounds.
- Test Substance: this compound or alternative compounds, typically radiolabeled for ease of detection.
- Analytical Equipment: High-Performance Liquid Chromatography (HPLC) or Liquid Scintillation Counter for quantification.
2. Experimental Procedure:
- Skin Preparation: Skin integrity is assessed by measuring transepidermal water loss (TEWL) or electrical resistance. The skin is mounted on the Franz cell with the stratum corneum facing the donor chamber.
- Test Substance Application: A known amount of the test substance, formulated as it would be in a final product, is applied to the surface of the skin in the donor chamber[5].
- Incubation: The Franz cells are maintained at a constant temperature (typically 32°C) to simulate skin surface temperature.
- Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), the entire volume of the receptor fluid is collected and replaced with fresh, pre-warmed fluid.
- Mass Balance: At the end of the experiment, the skin surface is washed to recover any unabsorbed compound. The skin is then separated into the stratum corneum, epidermis, and dermis, and the amount of test substance in each compartment, as well as in the receptor fluid samples, is quantified.
3. Data Analysis:
- The cumulative amount of the substance that has permeated the skin into the receptor fluid is plotted against time.
- The steady-state flux (Jss) is determined from the linear portion of the curve.
- The permeability coefficient (Kp) is calculated using the formula: Kp = Jss / C, where C is the concentration of the test substance in the donor chamber.
- The total absorption is calculated as the sum of the substance found in the stratum corneum, viable epidermis, dermis, and receptor fluid.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow of a typical in vitro skin absorption study using Franz diffusion cells.
References
- 1. researchgate.net [researchgate.net]
- 2. eurannallergyimm.com [eurannallergyimm.com]
- 3. The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes—An Occupational Hand Exposure–Based Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. Human systemic exposure to a [14C]-para-phenylenediamine-containing oxidative hair dye and correlation with in vitro percutaneous absorption in human or pig skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability of Halogenated Nitrophenols: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the stability of halogenated nitrophenols is critical for ensuring the safety, efficacy, and shelf-life of pharmaceutical compounds and for assessing the environmental fate of these molecules. This guide provides a comparative analysis of the thermal, photochemical, and chemical stability of various halogenated nitrophenols, supported by experimental data and detailed methodologies.
Halogenated nitrophenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more nitro groups and halogen atoms. The nature and position of the halogen and nitro group substituents significantly influence the electron density distribution within the aromatic ring, thereby affecting the molecule's overall stability. This guide explores the degradation kinetics and pathways of these compounds under different stress conditions.
Data Presentation: A Comparative Overview
The stability of halogenated nitrophenols is influenced by the type of halogen substituent and the conditions to which they are exposed. The following tables summarize key stability data gleaned from various experimental studies.
Thermal Stability
Thermal stability is a crucial parameter, particularly for compounds that may be subjected to heat during synthesis, purification, or storage. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are common techniques used to evaluate thermal decomposition.
| Compound | Onset of Decomposition (°C) | Maximum Decomposition Temperature (Tmax) (°C) | Reference |
| o-Nitrophenol | ~118 | 136.40 | [1] |
| m-Nitrophenol | ~193 | 209.81 | [2] |
Note: Direct comparative data for a full series of halogenated nitrophenols under identical TGA/DSC conditions is limited in the reviewed literature. The data for o- and m-nitrophenol are provided as a baseline.
Photochemical Stability
Photodegradation can be a significant degradation pathway for light-sensitive compounds. The efficiency of photodegradation is often quantified by the quantum yield (Φ), which is the ratio of the number of molecules degraded to the number of photons absorbed.
| Compound | Wavelength (nm) | Quantum Yield (Φ) | Conditions | Reference |
| p-Nitrophenol | > 300 | Varies with pH | Aqueous solution | [3] |
| Halogenated Benzenes (as a proxy) | 520 kHz (Sonolysis) | Rate dependent on initial concentration | Aqueous solution | [4] |
Note: A direct comparative study of the quantum yields for a series of halogenated nitrophenols was not found in the reviewed literature. The sonolysis of halogenated benzenes suggests that the degradation mechanism may be similar across the halogen series, but this requires experimental verification for nitrophenols.
Chemical Stability: Hydrolysis
Hydrolysis is a common degradation pathway in aqueous environments. The rate of hydrolysis is often pH-dependent and can be quantified by rate constants.
| Compound Class | Reaction | Rate Constant | Conditions | Reference |
| p-Nitrophenyl esters | Hydrolysis | Varies with ester substituent | Water, 30°C | [5] |
| 4-Nitrophenyl chloroacetate | Hydrolysis | Varies with co-solvent | Alcohol-water mixtures | [6] |
Experimental Protocols
To facilitate further research and comparative studies, this section outlines the detailed methodologies for key stability-indicating experiments.
Thermal Stability Analysis (TGA/DSC)
Objective: To determine the thermal decomposition profile of halogenated nitrophenols.
Apparatus:
-
Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC).
Procedure:
-
Calibrate the TGA/DSC instrument according to the manufacturer's instructions.
-
Accurately weigh 2-10 mg of the halogenated nitrophenol sample into a clean, inert sample pan (e.g., aluminum or ceramic).
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
-
Record the sample weight as a function of temperature (TGA curve) and the differential heat flow between the sample and a reference (DSC curve).
-
From the TGA curve, determine the onset temperature of decomposition and the temperature of maximum weight loss (Tmax).
-
From the DSC curve, identify endothermic (melting) and exothermic (decomposition) events.
Photostability Testing
Objective: To evaluate the degradation of halogenated nitrophenols upon exposure to light.
Apparatus:
-
Photostability chamber equipped with a light source capable of emitting both visible and UV radiation (e.g., Xenon lamp).
-
Quartz cuvettes or other transparent containers.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector for quantitative analysis.
Procedure:
-
Prepare a solution of the halogenated nitrophenol of known concentration in a suitable solvent (e.g., acetonitrile/water).
-
Transfer the solution to quartz cuvettes. Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Place the samples in the photostability chamber.
-
Expose the samples to a controlled light intensity and spectral distribution for a defined period. Monitor the temperature to avoid thermal degradation.
-
At specified time intervals, withdraw aliquots from the exposed and control samples.
-
Analyze the samples by HPLC to determine the concentration of the remaining parent compound and to identify and quantify any degradation products.
-
Calculate the rate of photodegradation.
Hydrolysis Kinetics Study
Objective: To determine the rate of hydrolysis of halogenated nitrophenols at different pH values.
Apparatus:
-
Constant temperature bath.
-
pH meter.
-
HPLC system with a UV detector.
Procedure:
-
Prepare buffer solutions of different pH values (e.g., pH 4, 7, and 9).
-
Prepare a stock solution of the halogenated nitrophenol in a suitable organic solvent (e.g., acetonitrile).
-
Initiate the hydrolysis reaction by adding a small volume of the stock solution to the pre-heated buffer solutions in the constant temperature bath.
-
At various time points, withdraw samples and immediately quench the reaction (e.g., by adding an equal volume of mobile phase and placing on ice).
-
Analyze the samples by HPLC to quantify the concentration of the remaining halogenated nitrophenol.
-
Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant (k) at each pH.
Signaling Pathways and Degradation Mechanisms
The degradation of halogenated nitrophenols can proceed through various pathways, including microbial and enzymatic routes. Understanding these pathways is crucial for predicting degradation products and assessing their potential toxicity.
Microbial Degradation of Dichlorophenols
Microorganisms have evolved diverse enzymatic machinery to degrade chlorinated phenols. The degradation of 2,4-dichlorophenol, for example, can proceed through ortho- or meta-cleavage pathways following initial hydroxylation.
Microbial degradation pathways of 2,4-Dichlorophenol.
Enzymatic Degradation of Brominated Phenols
Enzymes such as polyphenol oxidases can catalyze the oxidation of brominated phenols, leading to the formation of quinones which can then undergo further reactions.
Enzymatic degradation pathway of brominated phenols.
Experimental Workflow for Stability Testing
A systematic approach is essential for a comprehensive stability assessment of halogenated nitrophenols. The following workflow outlines the key steps from sample preparation to data analysis.
Workflow for comparative stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New insight into photodegradation mechanisms, kinetics and health effects of p-nitrophenol by ozonation in polluted water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Guide to the Analytical Standards of 2-Amino-6-chloro-4-nitrophenol and its Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analytical standard for 2-Amino-6-chloro-4-nitrophenol against its positional isomer, 2-Amino-4-chloro-6-nitrophenol. The information presented is intended to assist in the selection and validation of appropriate reference standards for research, quality control, and drug development purposes.
Chemical and Physical Properties
A fundamental aspect of an analytical standard is its well-defined chemical and physical properties. The following table summarizes the key characteristics of this compound and its isomer, 2-Amino-4-chloro-6-nitrophenol.
| Property | This compound | 2-Amino-4-chloro-6-nitrophenol |
| CAS Number | 6358-09-4[1] | 6358-08-3 |
| Molecular Formula | C₆H₅ClN₂O₃[1] | C₆H₅ClN₂O₃ |
| Molecular Weight | 188.57 g/mol [1] | 188.57 g/mol |
| Appearance | Yellow to orange granular solid[1] | Solid |
| Melting Point | 159-163 °C | ~152 °C (306 °F)[2] |
| Solubility | Water: 0.45 g/L (25 °C)[3] | Not specified |
| Log P (o/w) | 1.80[3] | Not specified |
Analytical Specifications and Purity
The purity of an analytical standard is paramount for its use in quantitative analysis. Different analytical techniques are employed to assess the purity and identify potential impurities.
| Parameter | This compound | 2-Amino-4-chloro-6-nitrophenol |
| Purity by HPLC | >99.8 area% (at 210, 254, and 378 nm)[3] | 97% |
| Purity by NMR | 80.5-99.4% (wet weight basis), >98.7% (dry weight basis)[4] | Not specified |
| Known Impurities | 6-Chloro-2,4-dinitrophenol: <0.03%[3] | Not specified |
| 2-Chlorophenol: <25 ppm[4] | ||
| Residual Solvents | Not detected (<100 ppm)[3] | Not specified |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate and reproducible use of analytical standards.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary technique for assessing the purity of non-volatile and thermally unstable compounds.
Protocol for this compound:
-
Column: Purospher RP18e, 5 µm, 250 x 4 mm with precolumn[3]
-
Mobile Phase: 30% Acetonitrile / 70% 0.005M KH₂PO₄ buffer at pH 3.5[3]
-
Flow Rate: 1 ml/min[3]
-
Detection: UV at 210, 254, and 378 nm[4]
-
Injection Volume: Not specified
-
Column Temperature: Not specified
A General Protocol for Isomer Separation (can be adapted):
A validated method for separating nitrophenol isomers can serve as a starting point for developing a specific method for 2-Amino-4-chloro-6-nitrophenol.
-
Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size[5]
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.05 M acetic buffer pH 5.9 (20:80)[5]
-
Flow Rate: 1.0 ml/minute[5]
-
Column Temperature: 40°C[5]
-
Detection: Photo Diode Array (PDA) detector[5]
Quantitative NMR (qNMR) for Purity Determination
qNMR is an absolute quantification method that can be used to determine the purity of a substance without the need for a specific reference standard of the same compound.
General Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh a specific amount of the analytical standard (e.g., 10 mg) and a certified internal standard (e.g., maleic acid) into an NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte's signals.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum using a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher).
-
Ensure quantitative acquisition parameters are used, including a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of all protons. A typical D1 value is 30-60 seconds.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Carefully phase the spectrum and perform a baseline correction across the entire spectral width.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation:
-
The purity of the analyte is calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = the compound of interest
-
IS = the internal standard
-
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the validation of an analytical standard using HPLC and qNMR.
Caption: Workflow for HPLC Purity Determination.
Caption: Workflow for qNMR Purity Determination.
References
- 1. jayorganics.com [jayorganics.com]
- 2. 2-Amino-4-chloro-6-nitrophenol | C6H5ClN2O3 | CID 4348294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. cir-safety.org [cir-safety.org]
- 5. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
Unveiling the Mutagenic Potential of 2-Amino-6-chloro-4-nitrophenol Derivatives: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the mutagenicity of 2-Amino-6-chloro-4-nitrophenol and its derivatives, compounds of interest in the fields of toxicology, drug development, and dye manufacturing. By collating available experimental data, primarily from the Ames test, this document aims to offer researchers, scientists, and drug development professionals a clear and objective overview of the structure-mutagenicity relationships within this chemical class.
Comparative Mutagenicity Data
The mutagenic potential of this compound and its analogs is significantly influenced by the nature and position of substituents on the aromatic ring. The following table summarizes the available data from bacterial reverse mutation assays (Ames test), a standard method for assessing mutagenicity.
| Compound | Salmonella typhimurium Strain(s) | Metabolic Activation (S9 Mix) | Mutagenicity Outcome | Reference(s) |
| This compound | TA98, TA100, TA102, TA1535, TA1537 | With and Without | Negative | [1] |
| 2-chloro-6-ethylamino-4-nitrophenol | TA98 | Not specified | Non-mutagenic | [2] |
| 4-Amino-2-nitrophenol | TA98, TA100, TA1537, TA1538 | Required for some strains | Mutagenic | |
| 2-Amino-4-nitrophenol | TA98, TA100 | With | Mutagenic |
Note: The mutagenicity of nitroaromatic compounds is highly dependent on the specific bacterial strain used and the presence or absence of metabolic activation. The S9 mix provides enzymes that can transform a non-mutagenic compound (promutagen) into a mutagenic one.
Experimental Protocols
The Ames test, a bacterial reverse mutation assay, is the most common method for evaluating the mutagenicity of these compounds. The following is a representative protocol based on established guidelines.
Ames Test Protocol (Plate Incorporation Method)
1. Preparation of Materials:
- Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537) are grown overnight in nutrient broth.
- Test Compound: The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations (e.g., 3 to 5000 µ g/plate ).[1]
- S9 Mix: A fraction of liver homogenate (usually from rats induced with Aroclor 1254) is prepared to simulate mammalian metabolism.
- Top Agar (B569324): Molten agar containing a trace amount of histidine and biotin.
- Minimal Glucose Agar Plates: Bottom agar plates containing minimal nutrients.
2. Experimental Procedure:
- To sterile tubes, add the following in order:
- 0.1 mL of the overnight bacterial culture.
- 0.1 mL of the test compound solution at the desired concentration.
- 0.5 mL of S9 mix or a buffer (for experiments without metabolic activation).
- The mixture is pre-incubated at 37°C for a short period (e.g., 20-30 minutes) if using the pre-incubation method.
- Add 2.0 mL of molten top agar to each tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
- The top agar is spread evenly and allowed to solidify.
- The plates are inverted and incubated at 37°C for 48-72 hours.
3. Data Analysis:
- The number of revertant colonies (his+) on each plate is counted.
- A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control (solvent only), typically a two-fold or greater increase.
Mechanistic Insights and Signaling Pathways
The mutagenicity of many nitroaromatic compounds is linked to their metabolic activation. The nitro group (-NO2) can be reduced by bacterial nitroreductases to form a reactive N-hydroxyarylamine intermediate. This intermediate can then be further activated, for example, by O-acetylation, to form a highly reactive species that can bind to DNA, leading to mutations.
The experimental workflow for assessing the mutagenicity of these compounds using the Ames test can be visualized as a sequential process, from preparation to data interpretation.
Conclusion
The available data indicates that the mutagenicity of this compound derivatives is highly dependent on their specific chemical structure. While the parent compound, this compound, and its N-ethyl derivative have been reported as non-mutagenic in certain Ames test strains, other related structures like 4-Amino-2-nitrophenol and 2-Amino-4-nitrophenol show clear mutagenic activity. These findings underscore the importance of specific substituent positions on the benzene (B151609) ring in determining the genotoxic potential of this class of compounds. Further research, including more extensive testing of a wider range of derivatives and investigation into the precise metabolic pathways, is necessary to fully elucidate the structure-activity relationships and to accurately assess the potential risks associated with these chemicals.
References
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of 2-Amino-6-chloro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a hypothetical Quantitative Structure-Activity Relationship (QSAR) model for 2-Amino-6-chloro-4-nitrophenol, benchmarked against established QSAR models for substituted phenols. The objective is to predict a specific biological activity—in this case, toxicity—by correlating it with physicochemical and structural properties. Due to the absence of specific QSAR studies for this compound in the reviewed literature, this guide outlines a robust framework for its development and comparison, leveraging methodologies applied to structurally similar compounds.
Hypothetical QSAR Model Development for this compound
A QSAR model establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[1] For this compound, a robust model would be developed to predict its toxicity, a common endpoint for phenolic compounds. The development follows a structured workflow, from data preparation to model validation.[2][3][4]
Objective and Endpoint Definition
The primary objective is to develop a QSAR model that accurately predicts the toxicity of substituted phenols, including this compound. The biological activity (endpoint) is defined as the negative logarithm of the 50% growth inhibitory concentration (pIGC50) against the protozoan Tetrahymena pyriformis, a common model organism for aquatic toxicity testing.[5]
Dataset and Descriptor Calculation
A dataset of at least 30-50 substituted phenols with experimentally determined pIGC50 values would be compiled. For each compound, including this compound, a set of molecular descriptors will be calculated. These descriptors quantify various aspects of the molecular structure and are broadly categorized as hydrophobic, electronic, and steric.
-
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a key descriptor for hydrophobicity, which influences a chemical's ability to cross biological membranes.[6]
-
Electronic Descriptors: These include the energy of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO), and the Hammett constant (σ). These descriptors are crucial for nitroaromatic compounds, as they relate to the molecule's reactivity and ability to participate in redox reactions.[6][7]
-
Steric Descriptors: Molar Refractivity (MR) can be used to describe the size and polarizability of the molecule or its substituents.
Model Building and Validation
Using the calculated descriptors, a Multiple Linear Regression (MLR) model would be developed. The dataset is typically split into a training set (to build the model) and a test set (to validate its predictive power).
A hypothetical MLR equation would take the form: pIGC50 = c0 + c1(logP) + c2(E-LUMO) + c3(σ)
Model validation is critical to ensure its robustness and predictive accuracy.[2][3][4][8] Key validation metrics include:
-
Coefficient of determination (R²): Measures the goodness-of-fit for the training set.
-
Leave-one-out cross-validated R² (Q²): Assesses the internal stability and predictability of the model.
-
External validation (R²_pred): Evaluates the model's ability to predict the activity of the external test set.
Comparison with Alternative QSAR Models
The performance of the hypothetical model for this compound can be benchmarked against other published QSAR models for substituted phenols. The key differences often lie in the choice of descriptors and the biological systems tested.
| Model Feature | Hypothetical Model (Toxicity in T. pyriformis) | Alternative Model 1 (Phenol Cytotoxicity)[4] | Alternative Model 2 (Phenol Antioxidant Activity)[2] |
| Endpoint | pIGC50 (Growth Inhibition) | log(1/C) (Membrane Damage) | Trolox Equivalent Antioxidant Capacity (TEAC) |
| Organism/System | Tetrahymena pyriformis | WB rat liver cells | Chemical assay (DPPH radical scavenging) |
| Key Descriptors | logP, E-LUMO, Hammett (σ) | logP, Hammett (σ+), Bond Dissociation Energy (BDE) | Heat of formation (Hf), E-HOMO, Number of OH groups |
| Modeling Method | Multiple Linear Regression (MLR) | Multiple Linear Regression (MLR) | Multiple Linear Regression (MLR) |
This comparison highlights how the choice of descriptors is tailored to the biological mechanism being studied. For toxicity involving membrane interactions, hydrophobicity (logP) is paramount.[4][6] For antioxidant activity, electronic properties related to radical scavenging (E-HOMO, BDE) are more relevant.[2]
Data Presentation
Table 1: Hypothetical Physicochemical Descriptors and Toxicity Data for Selected Phenols
| Compound | logP | E-LUMO (eV) | Hammett σ (para) | Experimental pIGC50 |
| Phenol | 1.48 | -0.85 | 0.00 | 1.25 |
| 4-Nitrophenol | 1.91 | -2.65 | 0.78 | 2.10 |
| 4-Chlorophenol | 2.39 | -1.20 | 0.23 | 1.85 |
| This compound | 2.15 | -2.75 | - | (To be predicted) |
| 2,4-Dinitrophenol (B41442) | 1.58 | -3.10 | - | 2.55 |
Note: Data for phenol, 4-nitrophenol, 4-chlorophenol, and 2,4-dinitrophenol are representative values from the literature. Data for the target compound are hypothetical calculated values.
Table 2: Performance Comparison of QSAR Models
| Validation Parameter | Hypothetical Model | Alternative Model 1[4] | Alternative Model 2[2] |
| R² (Training Set) | > 0.85 | 0.88 | 0.92 |
| Q² (Cross-validation) | > 0.70 | Not Reported | Not Reported |
| R²_pred (Test Set) | > 0.75 | Not Reported | Not Reported |
| Number of Compounds (n) | ~30-50 | 15 | 20 |
Experimental Protocols
Protocol for Toxicity Testing using Tetrahymena pyriformis
This protocol is adapted from established methods for determining the 50% growth inhibitory concentration (IGC50) of chemicals.[5][9]
-
Culturing: Axenically culture Tetrahymena pyriformis in a proteose peptone-yeast extract medium at 28°C.
-
Test Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). Create a series of dilutions in the culture medium. The final solvent concentration should be non-toxic (typically <0.1%).
-
Exposure: In a 24-well plate, add 1 mL of each test concentration. Inoculate each well with a starting density of approximately 2,000 cells/mL from a log-phase culture. Include a solvent control and a negative control (medium only).
-
Incubation: Incubate the plates for 48 hours at 28°C.
-
Cell Counting: After incubation, fix the cells with a few drops of Lugol's iodine solution. Count the cell density in each well using a microscope and a counting chamber.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Plot the inhibition percentage against the logarithm of the concentration and determine the IGC50 value using a sigmoidal dose-response curve. The pIGC50 is then calculated as -log(IGC50).
Protocol for Calculation of Molecular Descriptors
-
Structure Generation: Draw the 2D structure of the molecule using chemical drawing software (e.g., ChemDraw). Convert the 2D structure to a 3D model.
-
Geometry Optimization: Perform a geometry optimization of the 3D structure using computational chemistry software (e.g., Gaussian, Spartan). A quantum mechanical method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) is recommended for accurate electronic properties.[7]
-
Descriptor Calculation:
-
logP: Calculate using software based on atomic contributions (e.g., ALOGP, Kowwin) or from the optimized structure.[10]
-
E-HOMO and E-LUMO: These values are direct outputs from the quantum mechanical calculations performed in step 2.
-
Hammett Constant (σ): This is a substituent-based parameter. For a novel compound, it may need to be estimated or calculated based on its electronic influence relative to hydrogen.
-
Molar Refractivity (MR): Calculated from the atomic composition and bond types of the molecule.
-
Mandatory Visualizations
Diagram 1: Generalized QSAR Modeling Workflow
References
- 1. 4-Nitrophenol induces activation of Nrf2 antioxidant pathway and apoptosis of the germ cells in rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Best Practices for QSAR Model Development, Validation, and Exploitation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Best Practices for QSAR Model Development, Validation, and Exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel QSAR approach for estimating toxicity of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. QSAR of toxicology of substituted phenols [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Testing for the toxicity of chemicals with Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
Safety Operating Guide
Proper Disposal of 2-Amino-6-chloro-4-nitrophenol: A Guide for Laboratory Professionals
For Immediate Reference: In case of a spill or exposure, consult the Safety Data Sheet (SDS) for this chemical and follow all institutional and local environmental, health, and safety (EHS) protocols.
The proper disposal of 2-Amino-6-chloro-4-nitrophenol, a chemical utilized in laboratory settings, is crucial for ensuring the safety of personnel and the protection of the environment. This guide provides detailed procedures for its disposal, aligned with standard laboratory safety practices and regulatory considerations.
I. Personal Protective Equipment (PPE) and Handling
Before handling or disposing of this compound, it is imperative to be equipped with the appropriate personal protective equipment to prevent exposure.
Recommended PPE:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber, and inspect them prior to use.[2]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1] In case of fire, a self-contained breathing apparatus and a protective suit are necessary.[3]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be necessary.[1] However, if dust formation is likely or ventilation is poor, a NIOSH-approved respirator with a particle filter is recommended.[4]
II. Spill Cleanup Procedures
In the event of a spill, immediate and proper cleanup is essential to mitigate hazards.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[4]
-
Control Ignition Sources: Remove all sources of ignition from the area.[2]
-
Contain the Spill: Prevent the further spread of the spilled material.[5]
-
Dampen the Material: To avoid the generation of dust, dampen the spilled solid with 60-70% ethanol.[6]
-
Collect the Material: Carefully sweep or vacuum the dampened material and place it into a suitable, sealed container for disposal.[5][6]
-
Decontaminate the Area: Wash the spill area with a soap and water solution.[6]
-
Dispose of Cleanup Materials: All contaminated materials, including absorbent paper and personal protective equipment, should be placed in a sealed, vapor-tight plastic bag for proper disposal as hazardous waste.[6]
III. Waste Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.[5]
General Disposal Guidelines:
-
Waste Classification: As the generator of the waste, you are responsible for determining if the chemical waste is classified as hazardous under EPA guidelines (40 CFR 261.3).[5]
-
Professional Disposal: Contact a licensed professional waste disposal service to arrange for the disposal of this material.[4]
-
Incineration: One recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Container Disposal: Empty containers should be treated as unused product and disposed of accordingly.[4] They can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill if not hazardous.[2]
-
Environmental Protection: Do not allow the product to enter drains, surface water, or the sanitary sewer system.[3][5]
IV. Regulatory and Safety Data
The following table summarizes key regulatory and safety information for this compound. It is important to note that this chemical is not explicitly listed under certain federal regulations; therefore, the responsibility for proper waste classification lies with the waste generator.
| Parameter | Information | Source |
| EPA Hazardous Waste Code | Not explicitly listed. The generator must determine if the waste exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity). | [5] |
| CERCLA Reportable Quantity | This material, as supplied, does not contain any substances regulated as hazardous substances under CERCLA. | [1] |
| Occupational Exposure Limits | No occupational exposure limits have been established by OSHA, NIOSH, or ACGIH. | [1][5] |
| Physical State | Solid | [1] |
| Appearance | Orange | [1] |
| Melting Point | 160 - 164 °C / 320 - 327.2 °F | [1] |
V. Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Amino-6-chloro-4-nitrophenol
Essential Safety and Handling Guide for 2-Amino-6-chloro-4-nitrophenol
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for research, scientific, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and eye irritation, and may lead to an allergic skin reaction.[1][2][3] It can also cause respiratory irritation.[2][4] Furthermore, it is toxic to aquatic life with long-lasting effects.[1] Adherence to the recommended personal protective equipment (PPE) is mandatory to ensure user safety.
| Protection Type | Recommended PPE | Standards/Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and impervious, fire/flame-resistant clothing. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded or irritation is experienced. | Use respirators and components tested and approved under NIOSH (US) or CEN (EU) standards.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to minimize exposure and prevent accidents.
-
Preparation :
-
Handling :
-
Storage :
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed to ensure safety and environmental protection.
Accidental Release Measures
| Step | Procedure |
| 1. Evacuation & Isolation | Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1] |
| 2. Control Ignition Sources | Remove all sources of ignition.[1] |
| 3. Containment | Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1][2] |
| 4. Clean-up | Dampen the solid spill material with 60-70% ethanol (B145695) and transfer it to a suitable container for disposal.[7] Use spark-proof tools and explosion-proof equipment.[1] |
| 5. Decontamination | Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[7] |
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.
| Waste Type | Disposal Method |
| Unused Product | Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Burn in a chemical incinerator equipped with an afterburner and scrubber.[4] |
| Contaminated Packaging | Dispose of as unused product.[4] |
| Spill Residue | Collect in a suitable, closed container for disposal by a licensed professional waste disposal service.[1][4][7] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. This compound | C6H5ClN2O3 | CID 4679699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.cn [capotchem.cn]
- 5. fishersci.com [fishersci.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. This compound HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
